Amantadine Hydrochloride

Catalog No.
S518308
CAS No.
665-66-7
M.F
C10H17N.ClH
C10H18ClN
M. Wt
187.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amantadine Hydrochloride

CAS Number

665-66-7

Product Name

Amantadine Hydrochloride

IUPAC Name

adamantan-1-amine;hydrochloride

Molecular Formula

C10H17N.ClH
C10H18ClN

Molecular Weight

187.71 g/mol

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H

InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1 Aminoadamantane, 1-Aminoadamantane, Adamantylamine, Adekin, AL, Amantadin, Aman, Amanta, Amanta HCI AZU, Amanta Sulfate AZU, Amanta-HCI-AZU, Amanta-Sulfate-AZU, Amantadin AL, Amantadin AZU, Amantadin neuraxpharm, Amantadin ratiopharm, Amantadin Stada, Amantadin-neuraxpharm, Amantadin-ratiopharm, Amantadina Juventus, Amantadina Llorente, Amantadine, Amantadine Hydrochloride, Amantadine Sulfate, Amantadinneuraxpharm, Amantadinratiopharm, AmantaHCIAZU, AmantaSulfateAZU, Amixx, AZU, Amantadin, Cerebramed, Endantadine, Gen Amantadine, Gen-Amantadine, GenAmantadine, Hydrochloride, Amantadine, Infecto Flu, Infecto-Flu, InfectoFlu, Infex, Juventus, Amantadina, Llorente, Amantadina, Mantadix, Midantan, PMS Amantadine, PMS-Amantadine, PMSAmantadine, Stada, Amantadin, Sulfate, Amantadine, Symadine, Symmetrel, tregor, Viregyt, Wiregyt

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.Cl

The exact mass of the compound Amantadine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755860. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amantadine hydrochloride mechanism of action dopamine NMDA receptor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

The table below summarizes the primary molecular mechanisms of amantadine hydrochloride.

Mechanism of Action Biological Target Functional Consequence Therapeutic Relevance
Dopamine Release Promotion [1] [2] [3] Presynaptic dopamine neurons Increases concentration of dopamine in the synaptic cleft [4] [3] Ameliorates motor symptoms in Parkinson's disease; improves arousal and motivation in TBI [3]
Dopamine Reuptake Inhibition [1] [2] [3] Dopamine transporter (DAT) Prolongs dopamine signaling in the synapse [3] Contributes to antiparkinsonian and psychostimulant effects [3]
NMDA Receptor Antagonism [5] [1] [6] Glutamate NMDA receptor Reduces glutamate-mediated excitotoxicity and calcium influx [7] Provides neuroprotection; reduces dyskinesias; may contribute to antidepressant-like effects [6] [7]
Antiviral Activity [5] [1] Influenza A M2 protein Blocks viral uncoating and replication [5] [1] No longer recommended due to widespread resistance [1] [8]

Amantadine's therapeutic effects are linked to its dual action on dopaminergic and glutamatergic systems. It enhances dopamine signaling by promoting presynaptic release and inhibiting reuptake [4] [3], while also acting as a weak, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist to counter glutamate excitotoxicity [5] [1] [7]. Recent research also indicates that its antidepressant-like effects involve both D2 and NMDA receptors [6].

Experimental Evidence & Protocols

Key experimental models have elucidated amantadine's mechanisms, particularly regarding dopaminergic function in neurological injury.

G Start Animal Model Induction (Fluid Percussion Injury in Rats) Group1 Treatment Group A (Amantadine infusion, 3.6 mg/kg/day via pump) Start->Group1 Group2 Treatment Group B (Saline control) Start->Group2 Analysis1 In Vivo Electrochemistry (Fast-Scan Cyclic Voltammetry) Group1->Analysis1 Analysis2 Behavioral Tests Group1->Analysis2 Group2->Analysis1 Group2->Analysis2 Outcome1 Outcome: Tonic & Phasic Dopamine Release Analysis1->Outcome1 Outcome2 Outcome: Motor Function Recovery Analysis2->Outcome2

Experimental workflow for assessing amantadine's effects on dopamine release and behavior in a TBI model [3].

Detailed Methodology: Assessing Dopamine Release in a TBI Model

This protocol is based on a study investigating how chronic amantadine treatment ameliorates dopamine-releasing and behavioral deficits after fluid percussion injury (FPI) in rats [3].

  • Step 1: Animal Model and Injury Induction

    • Subjects: Young adult male Sprague-Dawley rats.
    • Surgical Preparation: A craniectomy is performed over the right parietal cortex.
    • FPI: The fluid percussion device delivers a transient pressure pulse (e.g., 6.0 ± 0.5 atm) through the cranial Leur adapter to cause brain injury. Sham-operated animals serve as controls [3].
  • Step 2: Drug Treatment Protocol

    • Intervention: Mini-osmotic pumps are implanted subcutaneously 5 days post-injury.
    • Dosage: Amantadine is delivered at a dose of 3.6 mg/kg per day for 8 weeks.
    • Control: A parallel group of injured rats receives saline via the same pump system [3].
  • Step 3: Measurement of Dopamine Release (Key Experimental Readout)

    • Technique: Fast-scan cyclic voltammetry (FSCV) in brain slices.
    • Procedure: A carbon fiber electrode is placed in the striatum. The electrical potential is driven from -0.4 V to +1.0 V and back, which oxidizes and reduces dopamine molecules at the electrode surface.
    • Measurement: The resulting oxidation current is proportional to the extracellular dopamine concentration, allowing for real-time measurement of both tonic (basal) and phasic (stimulated) dopamine release [3].
  • Step 4: Behavioral Correlation

    • Testing: Motor and cognitive functions are assessed using standardized behavioral tests (e.g., rotarod, Morris water maze) parallel to FSCV measurements.
    • Outcome: The study found that chronic amantadine treatment restored dopamine release deficits and correlated with significant improvements in behavioral performance [3].

Quantitative Pharmacological Data

The table below consolidates key pharmacokinetic parameters essential for research and development.

Parameter Value / Range Context / Note
Bioavailability [8] [9] 86% - 90% Oral administration
Protein Binding [5] [8] ~67% Concentration independent (0.1–2.0 mcg/mL)
Time to Peak Concentration (T~max~) [5] 2 - 4 hours After oral administration
Elimination Half-Life [5] [8] 10 - 31 hours (average 17 ± 4h) Significantly prolonged in elderly and renal impairment
Apparent Oral Clearance [5] 0.28 ± 0.11 L/hr/kg In healthy adult male volunteers
Volume of Distribution [5] 3 - 8 L/kg Suggests extensive tissue binding

Clinical Relevance and Applications

Amantadine's mechanism of action translates into several clinical applications, both approved and off-label.

  • Parkinson's Disease and Dyskinesia: Its dual dopaminergic and anti-glutamatergic action helps manage motor symptoms and is particularly effective in reducing levodopa-induced dyskinesia [1] [8].
  • Traumatic Brain Injury (TBI): Amantadine is used to promote functional recovery in TBI. A 2025 meta-analysis of RCTs found that TBI patients treated with amantadine had significantly higher Glasgow Coma Scale (GCS) scores at day 7 and better results in the Mini-Mental State Examination (MMSE) compared to placebo [10]. The drug is believed to counteract post-TBI dopamine deficiency and excitotoxicity [3] [7].
  • Other Neurological Indications: It is used off-label for fatigue in multiple sclerosis and has shown promise in disorders of consciousness, with guidelines recommending its use (100–200 mg twice daily) in adults 4-16 weeks post-injury to support recovery [1] [8].

Future Research Directions

While the dopaminergic and NMDA antagonist properties are well-established, the complete mechanistic picture of amantadine is still being unraveled. Future research should focus on:

  • Synergistic Mechanisms: Further elucidating how the dopamine-enhancing and NMDA-blocking effects interact to produce functional recovery, particularly in TBI and other neuropsychiatric conditions [7].
  • Long-term Outcomes: Determining whether amantadine's ability to accelerate recovery in TBI translates into superior long-term functional outcomes or merely shortens the time to a similar endpoint [10] [3].
  • Novel Formulations: Exploring the benefits of intravenous administration for immediate effect in acute care settings, as opposed to traditional oral routes [7].

References

Amantadine pharmacokinetics absorption distribution elimination

Author: Smolecule Technical Support Team. Date: February 2026

Absorption & Distribution

Following oral administration, amantadine is well absorbed [1] [2]. The apparent volume of distribution is large, indicating extensive tissue distribution beyond the plasma compartment [1] [2]. A notable characteristic is that the volume of distribution is inversely related to the dose across the therapeutic range, contributing to a logarithmic increase in plasma concentration as the dose increases [1] [2].

Newer extended-release (ER) formulations modify the absorption profile. A 2019 study on a once-daily ER tablet showed a slow release of amantadine, with a peak plasma concentration occurring at approximately 7.5 hours post-dose after a morning administration [3]. The bioavailability of a 258 mg ER tablet was not affected by a high-fat meal [3].

Oral Oral Administration GI GI Tract Oral->GI Absorption Absorption GI->Absorption Plasma Plasma Distribution Distribution Plasma->Distribution Tissues Tissues Absorption->Plasma Distribution->Tissues

Amantadine PK: Absorption & Distribution

Metabolism & Elimination

Amantadine undergoes little metabolism in the body and is primarily eliminated unchanged by the kidneys [1]. The elimination process involves both glomerular filtration and tubular secretion [1] [2].

Renal function is the most critical factor influencing amantadine clearance. The drug accumulates in patients with renal dysfunction, necessitating dose reductions to prevent toxicity [1] [4] [5]. The following diagram illustrates the elimination pathway:

Drug Amantadine in Body Elimination Elimination Drug->Elimination Kidney Renal Excretion Elimination->Kidney Metabolism Minimal Metabolism Elimination->Metabolism Minor Pathway Urine Excreted in Urine Kidney->Urine

Amantadine PK: Elimination Pathways

Experimental Protocols & Data

The pharmacokinetic profile of the extended-release formulation was established through phase 1 clinical studies. Key methodological details and findings are summarized below:

Study Objective Design Treatments Key PK Findings
Dose Proportionality & Single-Dose PK [3] Open-label, 4-period crossover, single-dose in healthy volunteers. Amantadine ER (129, 193, 258 mg) vs. Amantadine IR syrup (129 mg). Plasma exposure ((C_{max}), AUC) increased proportionally with dose. ER peak concentration at ~7.5 h.
Food-Effect [3] Open-label, 2-period crossover, single-dose in healthy volunteers. Amantadine ER 258 mg (fasting vs. high-fat meal). No meaningful effect of a high-fat meal on overall bioavailability (AUC) or peak concentration ((C_{max})).
Steady-State Bioequivalence [3] Open-label, 2-period crossover, multiple-dose in healthy volunteers. Amantadine ER 258 mg once daily vs. Amantadine IR 129 mg twice daily. At steady state, the 24-h average plasma concentration of the ER regimen was equivalent (bioequivalent) to the IR regimen.

References

Amantadine neuroprotective effects traumatic brain injury

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Efficacy Outcomes

Outcome Measure Time Frame Findings (Amantadine vs. Placebo) Certainty of Evidence
Glasgow Coma Scale (GCS) [1] Day 7 Significant improvement (MD: 1.50; 95% CI 0.08–2.92) Mixed, from low to moderate
Day 3 No significant difference [1]
Mini-Mental State Examination (MMSE) [1] Not specified Significant improvement (MD: 3.23; 95% CI 0.53–5.94) Low
Disability Rating Scale (DRS) [2] [3] [1] First 6 weeks Significant improvement in one analysis [2] [3] Low to very low
Overall No significant difference in pooled analyses [2] [3] [1]
Functional Recovery (Composite) Long-term No significant difference [2] [3] Low
Safety (Mortality, Seizures, GI Events) [2] [3] Entire trial period No significant difference from placebo Moderate

Mechanisms of Action and Experimental Insights

Amantadine's potential utility in TBI is attributed to its multi-target mechanism of action, which addresses several pathophysiological pathways.

Proposed Neuroprotective Pathways

The following diagram illustrates the key mechanisms through which amantadine is hypothesized to exert its effects following a TBI.

G cluster_primary Primary Injury (Mechanical) cluster_secondary Secondary Injury (Biochemical Cascades) cluster_amantadine Amantadine Mechanisms TBI TBI Primary Primary TBI->Primary AxonalShear AxonalShear Primary->AxonalShear Excitotoxicity GlutamateRelease GlutamateRelease AxonalShear->GlutamateRelease Excitotoxicity NMDAReceptor NMDAReceptor GlutamateRelease->NMDAReceptor Over-activation CalciumInflux CalciumInflux NMDAReceptor->CalciumInflux OxidativeStress OxidativeStress CalciumInflux->OxidativeStress Neuroinflammation Neuroinflammation CalciumInflux->Neuroinflammation MitochondrialDysfunction MitochondrialDysfunction CalciumInflux->MitochondrialDysfunction NeuronalDamage NeuronalDamage OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->NeuronalDamage AMT_NMDA NMDA Receptor Antagonism AMT_NMDA->CalciumInflux Inhibits AMT_DA Dopaminergic Modulation ImpairedArousal ImpairedArousal AMT_DA->ImpairedArousal Improves AMT_Sigma1 Sigma-1 Receptor Activation? GDNF_Release GDNF_Release AMT_Sigma1->GDNF_Release Promotes AMT_Other Potential Antioxidant/ Anti-inflammatory effects? Neuroprotection Neuroprotection GDNF_Release->Neuroprotection NeuronalDamage->ImpairedArousal Leads to CognitiveDeficit CognitiveDeficit NeuronalDamage->CognitiveDeficit Leads to

Amantadine's multi-target action on TBI pathways.

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are the methodologies from key cited clinical trials.

Protocol from a Double-Blind RCT (Giacino et al., 2012 - cited in [2])
  • Population: Adults with post-traumatic disorders of consciousness (4-16 weeks post-injury).
  • Intervention: Amantadine (100-200 mg, twice daily) vs. placebo.
  • Duration: 4 weeks of active treatment, followed by a 2-week washout period.
  • Primary Outcome: Rate of functional recovery on the DRS.
  • Assessment Schedule: Weekly DRS assessments during treatment and at the end of the washout.
  • Key Analysis: Compared the slope of recovery during the treatment period between groups.
Protocol from an Observational Study (2024 - [4])
  • Design: Retrospective cohort study in an ICU.
  • Population: Mechanically ventilated adults with severe TBI (GCS 3-8).
  • Intervention Group: Received amantadine (200-400 mg/24h) via IV or enteral route at least once in the first week.
  • Control Group: Matched patients who did not receive amantadine.
  • Primary Outcomes: Change in GCS and FOUR (Full Outline of UnResponsiveness) scores between day 1 and day 7.
  • Data Collection: GCS and FOUR scores were recorded on days 1, 3, and 7 of the ICU stay.

Interpretation and Future Directions

The body of evidence suggests that amantadine is a safe drug that can provide a beneficial boost in the early stages of recovery, particularly for disorders of consciousness [1]. However, its effect on long-term, comprehensive functional recovery is less clear [2] [3]. The positive short-term signals highlight the need for more robust, large-scale randomized controlled trials with longer follow-up periods.

Future research should focus on:

  • Optimal Dosing and Timing: Determining the most effective therapeutic window and dosage regimens.
  • Combination Therapies: Investigating amantadine in conjunction with other neuroprotective agents or standardized rehabilitation protocols.
  • Biomarkers: Identifying patient subgroups most likely to respond to treatment based on injury characteristics or biomarkers.

References

Amantadine dopaminergic pathways glutamatergic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile of Amantadine

The following table summarizes the key molecular interactions of amantadine and its net functional effects.

Target / Pathway Type of Interaction Reported Affinity/Effect (Quantitative Data) Functional Outcome
Sigma-1 Receptor Agonist [1] Ki = 7.44 ± 0.82 μM (rat forebrain) [1] Potentiates bradykinin-induced Ca²⁺ mobilization; enhances dopamine receptor coupling [1]
NMDA Receptor Uncompetitive Antagonist [2] [3] [4] Low-affinity, voltage-dependent block [5] Reduces excitotoxicity; contributes to anti-dyskinesia effects [2] [4]
Dopaminergic System Enhances Transmission [1] [4] Increases dopamine release & inhibits reuptake (pre-synaptic) [4] Improves Parkinsonian symptoms; underlies pro-dopaminergic side effects [3] [6]
Nicotinic Acetylcholine Receptor Negative Allosteric Modulator [3] Not fully quantified in results Potential modulation of cholinergic signaling [3]

Experimental Evidence & Methodologies

The key experiments that define amantadine's mechanisms are outlined below, providing a guide for replication and further research.

Experimental Focus Detailed Methodology Key Findings & Outcome Measures

| Sigma-1 Receptor Binding & Function | 1. Binding Assay: • Used rat forebrain homogenates. • Radioligand: [³H]-(+)SKF-10,047. • Determined Ki (inhibition constant) [1].

2. Functional Ca²⁺ Assay: • Used NG108-15 neuroblastoma cells. • Stimulated with bradykinin. • Measured drug effect on intracellular Ca²⁺ mobilization [1].

3. GTPγS Binding: • Used striatal membranes from treated rats. • Measured dopamine-stimulated [³⁵S]GTPγS binding to assess G-protein coupling [1]. | • Amantadine bound sigma-1 receptors with Ki ~7.44 μM [1]. • Potentiated Ca²⁺ response, mimicking sigma-1 agonist PRE-084 [1]. • Enhanced G-protein coupling; effect blocked by antagonist BD1047 [1]. | | Anti-Glioma Activity (Apoptosis & Autophagy) | 1. Cell Viability: CCK-8 assay on U87/U251 cells treated with 0-80 μM AMT [7].

2. Apoptosis Assay: Flow cytometry with Annexin V-FITC/PI staining [7].

3. ROS Assay: DCFH-DA probe measured by fluorescence microscopy/flow cytometry [7].

4. Autophagy Flux: Immunoblotting for LC3, p62; immunofluorescence for LC3 puncta [7]. | • Dose-dependent reduction in cell viability [7]. • Induced mitochondrial apoptosis (increased cleaved caspase-3, PARP) [7]. • Caused massive ROS accumulation and loss of mitochondrial membrane potential [7]. • Induced autophagosome formation but blocked autophagosome-lysosome fusion [7]. | | Anti-Dyskinesia Efficacy in PD | 1. Clinical Trials (Amantadine ER): • Randomized, double-blind, placebo-controlled studies in PD patients with LID. • Primary endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS) [4] [6].

2. Pharmacokinetic Analysis: • Measured plasma concentrations of extended-release (ER) vs. immediate-release (IR) formulations [4]. | • Amantadine ER (274 mg at bedtime) significantly reduced UDysRS scores and OFF time [4] [6]. • ER formulation provided sustained plasma concentrations >1,400 ng/mL, associated with 50% dyskinesia reduction (EC₅₀) [4]. |

Experimental Workflow for Mechanistic Study

For a comprehensive investigation of amantadine's effects, you can follow an integrated workflow that examines its impact from cellular binding to functional neuronal changes. The diagram below visualizes this multi-stage experimental approach.

Key Research Gaps and Future Directions

Despite decades of clinical use, the precise interplay between amantadine's multiple mechanisms is not fully understood [5]. Key questions for future research include:

  • Mechanistic Synergy: How do the sigma-1 agonist, NMDA antagonist, and dopaminergic effects interact to produce the net clinical benefit, particularly in reducing levodopa-induced dyskinesia? [1] [5] [4]
  • Therapeutic Potential: The recent discovery of its anti-glioma activity via ROS-mediated apoptosis and autophagy arrest opens a new avenue for drug repurposing [7]. The efficacy of amantadine in disorders of consciousness after traumatic brain injury also warrants further well-controlled studies [2].
  • Formulation and Pharmacokinetics: The development of extended-release formulations (e.g., GOCOVRI) that provide sustained plasma concentrations has proven critical for effective dyskinesia management, highlighting the importance of pharmacokinetics in its therapeutic application [4] [6].

References

Physicochemical Properties & Membrane Interactions of Amantadine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Property / Aspect Key Findings Experimental Evidence & Conditions
Solubility Lipids: Highest in Glyceryl monostearate (40.36 mg/g). Oils: Highest in Eucalyptus oil (3.45 mg/ml). Surfactants: Highest in Tween-20 (3.47 mg/ml). [1] Solubility studies in various solid/liquid lipids and surfactants; Derivatization with 1,2-naphthoquinone-4-sulphonate for UV-Vis analysis.
Membrane Partitioning Preferentially partitions into lipid bilayers over aqueous solution; significantly more soluble in membranes than in bulk hydrocarbon solvent. [2] [3] Molecular dynamics (MD) simulations; experimental partitioning studies.
Depth & Localization in Bilayer Preferred Location: Interfacial region, near lipid glycerol backbone and headgroups. Protonation State Effect: Protonated species favors interfacial region but has a large energy barrier in bilayer center; deprotonated species can permeate more easily. [2] [3] [4] Potential of Mean Force (PMF) calculations using MD simulations; Neutron and X-ray diffraction on DOPC bilayers; Solid-state NMR.
Domain Preference Preferentially associates with disordered liquid-disordered (Ld) domains (e.g., POPC-rich) and domain boundaries over ordered, raft-like liquid-ordered (Lo) domains. [2] [5] Combined Langmuir trough, Differential Scanning Calorimetry (DSC), and MD simulations on phase-separated POPC/DSPC/Cholesterol membranes.
Effect on Membrane Structure Disordering effect: Increases membrane fluidity and disorder. Disruptive property: Can disrupt membrane integrity at high concentrations. [2] [4] [5] Langmuir isotherms show increased lipid area; DSC shows lowered phase transition temperature; Droplet Interface Bilayer (DIB) experiments.

Key Experimental Protocols for Investigating Membrane Interactions

The following section details the core methodologies used to generate the data summarized above, providing a roadmap for your own experimental work.

Langmuir Trough Monolayer Experiments

This technique measures the surface pressure-area (π-A) isotherms of lipid monolayers to study drug-lipid interactions and domain preference [2] [5].

  • Lipid Preparation: Lipids (e.g., POPC, DSPC, DPhPC) are dissolved in chloroform. Amantadine is added to the lipid solution at the desired molar ratio.
  • Monolayer Formation: The mixed solution is spread dropwise onto the subphase of a Langmuir trough (typically a buffered saline solution at a controlled temperature, e.g., 25°C).
  • Compression & Data Collection: The movable barrier compresses the monolayer at a constant rate while a sensor records the surface pressure. Isotherms (surface pressure vs. molecular area) are generated for pure lipids and lipid-amantadine mixtures.
  • Data Analysis: A shift in the isotherm towards a larger molecular area in the presence of amantadine indicates its incorporation into the monolayer and a disordering effect [2]. Analysis of the compression modulus can reveal preferential interaction with specific lipid types.
Differential Scanning Calorimetry (DSC)

DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact of drug incorporation [2] [4] [5].

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared from lipids like DMPC or DMPE in buffer. Amantadine is added to the lipid suspension.
  • Measurement: The sample and a reference (buffer) are heated at a controlled rate (e.g., 1°C/min).
  • Data Analysis: The main phase transition temperature (Tm) and enthalpy (ΔH) are determined from the endothermic peak. A decrease in Tm and a broadening of the transition peak in the presence of amantadine are characteristic of a membrane-disordering effect [2] [4].
Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine within a modeled lipid bilayer [2] [3].

  • System Setup: A hydrated lipid bilayer (e.g., POPC) is constructed. One or more amantadine molecules are placed in the water phase or within the bilayer.
  • Force Field & Parameters: Appropriate force fields (e.g., CHARMM, GROMOS) are used for lipids, water, and amantadine. The protonation state of amantadine must be defined.
  • Simulation Run: The system is energy-minimized and equilibrated before a production run (typically hundreds of nanoseconds to microseconds) is performed.
  • Analysis:
    • Density Profiles: The probability distribution of atoms (e.g., amantadine, lipid phosphorus, lipid tails) along the bilayer normal (z-axis) reveals preferential localization [2].
    • Potential of Mean Force (PMF): The free energy profile for transferring an amantadine molecule across the bilayer is calculated, often using umbrella sampling, to identify energetically favorable positions and barriers to permeation [3].
X-ray Diffraction on Multilamellar Systems

This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].

  • Sample Preparation: Dry phospholipid films (e.g., DMPC, DMPE) are hydrated with buffer or an amantadine solution and left to equilibrate.
  • Data Collection: The samples are exposed to X-rays, and the small-angle reflections are recorded. These reflections correspond to the bilayer repeat distance (d-spacing).
  • Data Analysis: Changes in the d-spacing and the intensity of the reflections indicate that amantadine has incorporated into the bilayer and altered its structure. For instance, a decrease in d-spacing in DMPC suggests a condensing effect on the headgroups [4].

Mechanism of Action & Functional Implications

The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond passive diffusion to active modulation of the membrane environment and its proteins.

G cluster_0 Amantadine Amantadine HCl Membrane Lipid Membrane Amantadine->Membrane Localization Preferential Localization: Disordered Domains (Ld) & Domain Boundaries Membrane->Localization Effect Membrane Effect: Increased Disorder & Fluidity Localization->Effect M2Channel M2 Proton Channel (Tetramer) Effect->M2Channel Consequence Functional Consequences M2Channel->Consequence CP1 1. Altered protein assembly & dynamics Consequence->CP1 CP2 2. Enhanced drug access to specific targets Consequence->CP2 CP3 3. Modulation of non-target protein function Consequence->CP3 A1 Membrane Binding & Localization A2 M2 Channel Inhibition

Mechanisms of Amantadine's Interaction with Membranes and Proteins

  • Modulation of Target Protein Dynamics: As illustrated, amantadine's interaction with the membrane itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that amantadine binding to the channel accelerates the uniaxial rotational diffusion of the M2 helical bundle within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker membranes, amantadine binding induces a conformational change that closes the C-terminal pore of the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct pore blockage and allosteric inhibition via membrane-mediated effects.

  • Implications for Drug Delivery and Targeting: The preference for disordered lipid domains means amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers (NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific amantadine-sensitive transport system has been identified at the inner blood-retinal barrier, which actively transports lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for targeted retinal drug delivery.

Conclusion

References

Comprehensive Application Notes and Protocols: Two-Step Synthesis of Amantadine Hydrochloride via Formamide Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amantadine Hydrochloride and Synthetic Methodology

This compound is a therapeutically significant pharmaceutical compound with demonstrated efficacy as both an antiviral agent against influenza A and an antidyskinetic medication for managing Parkinson's disease symptoms. The growing importance of this active pharmaceutical ingredient (API) in therapeutic applications has driven the need for more efficient, economical, and environmentally friendly synthetic protocols. Traditional synthetic routes to this compound have typically involved three or four-step processes commencing from adamantane or 1-bromoadamantane, generally proceeding through Ritter-type reactions with acetonitrile to form N-(1-adamantyl)acetamide intermediates, followed by hydrolysis and salt formation. These conventional methodologies have been plagued by several limitations, including modest overall yields (typically ranging from 45-58%), requirements for hazardous reagents (such as liquid bromine, benzene, or diethylene glycol), and operational complexities that complicate scale-up for industrial production [1] [2].

Recent advances in synthetic methodology have demonstrated that a streamlined two-step approach utilizing formamide as a key reagent offers substantial improvements over traditional routes. This innovative protocol proceeds through an N-(1-adamantyl)formamide intermediate and achieves significantly enhanced overall yields while simultaneously addressing critical environmental and safety concerns associated with earlier processes. The application notes that follow provide comprehensive experimental details, optimization parameters, and characterization data to facilitate the successful implementation of this improved synthetic route in both research and industrial settings. This two-step methodology represents a substantial advancement in synthetic efficiency, cost-effectiveness, and environmental compatibility for the production of this compound, effectively overcoming the principal limitations associated with conventional synthetic approaches [1] [2] [3].

Experimental Protocol for Two-Step Synthesis

Synthesis of N-(1-Adamantyl)formamide (Intermediate)
2.1.1 Reagents and Equipment
  • Starting Material: 1-Bromoadamantane (1.0 molar equivalent)
  • Reagents: Formamide (10.0 equiv.), Sulfuric acid (96%, 5.6 equiv.)
  • Solvent: No additional solvent required
  • Equipment: 1 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, reflux condenser, and heating mantle
2.1.2 Procedure
  • Reaction Setup: In a properly configured 1 L three-necked flask, combine 1-bromoadamantane (215.1 g, 1.0 mol) with formamide (450.5 g, 10.0 mol). Begin mechanical stirring to ensure thorough mixing of the reactants.

  • Acid Addition: Carefully add sulfuric acid (96%, 549.0 g, 5.6 mol) dropwise to the reaction mixture while maintaining the temperature below 40°C using an ice bath if necessary. This controlled addition is critical to manage exothermicity.

  • Reaction Execution: After complete acid addition, heat the reaction mixture to 85°C and maintain with continuous stirring for 5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis.

  • Workup Procedure: Upon reaction completion, carefully pour the mixture onto 1.5 L of ice-cold water with continuous stirring. A white solid precipitate (N-(1-adamantyl)formamide) will form.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water (3 × 200 mL). Dry the product under reduced pressure to constant weight to yield the intermediate as a white crystalline solid [1].

Table 1: Typical Yield and Characteristics for N-(1-Adamantyl)formamide Synthesis

Parameter Specification
Yield 94%
Purity (by GC) >98.8%
Physical Form White crystalline solid
Reaction Scale 250 g scale demonstrated
Reaction Time 5.5 hours
Hydrolysis to this compound (API)
2.2.1 Reagents and Equipment
  • Starting Material: N-(1-Adamantyl)formamide (1.0 molar equivalent)
  • Reagents: Aqueous hydrochloric acid (19.46%, 4.0 equiv.)
  • Equipment: 500 mL round-bottom flask equipped with magnetic stirrer, reflux condenser, and heating mantle
2.2.2 Procedure
  • Reaction Setup: Charge N-(1-adamantyl)formamide (179.3 g, 1.0 mol) and 19.46% hydrochloric acid (607.0 g, 4.0 mol) into a 500 mL round-bottom flask.

  • Reaction Execution: Heat the mixture under reflux with continuous stirring for 1 hour. The reaction progress can be monitored by TLC until complete consumption of the starting formamide is observed.

  • Crystallization Initiation: After the reflux period, gradually cool the reaction mixture to room temperature with continuous stirring to initiate crystallization.

  • Isolation and Purification: Collect the crystallized product by vacuum filtration. For additional purification, the crude product may be recrystallized from a methanol-water co-solvent system (typically 2:1 ratio).

  • Drying: Wash the crystals with cold acetone (2 × 50 mL) and dry under reduced pressure at 60°C to constant weight to yield this compound as a white crystalline solid [1] [2].

Table 2: Typical Yield and Characteristics for this compound Synthesis

Parameter Specification
Yield 93%
Overall Yield (from 1-bromoadamantane) 88%
Purity >99.2%
Physical Form White crystalline solid
Reaction Time 1 hour

Process Optimization and Comparative Analysis

Critical Process Parameters

The successful implementation and scale-up of this two-step synthetic procedure require careful attention to several critical process parameters that significantly impact both yield and product quality. Through systematic optimization studies, the following key parameters have been identified as essential for achieving optimal results:

  • Molar Ratio Optimization: The molar ratio of formamide to 1-bromoadamantane to sulfuric acid has been optimized to 10:1:5.6 respectively. This specific ratio ensures complete conversion while minimizing excess reagent usage, contributing to the economic and environmental advantages of the process.

  • Temperature Control: Maintaining the reaction temperature at precisely 85°C during the formylation step is critical for achieving high conversion rates while minimizing byproduct formation. Excessive temperatures can lead to decomposition, while lower temperatures result in incomplete reactions.

  • Reaction Time Monitoring: The established reaction time of 5.5 hours for the first step represents the optimal balance between maximizing yield and operational efficiency. Extended reaction times do not significantly improve yields but negatively impact process economics.

  • Acid Concentration: Using 19.46% hydrochloric acid for the hydrolysis step provides the optimal balance between reaction rate and safety considerations. Higher concentrations increase corrosion risks without substantially improving yields, while lower concentrations prolong reaction times unnecessarily [1].

Comparative Analysis of Synthetic Methods

A thorough comparative analysis demonstrates the significant advantages of the two-step formamide-mediated approach over traditional synthetic routes for this compound production:

Table 3: Comparative Analysis of this compound Synthetic Methods

Parameter Traditional 3-4 Step Process Two-Step Formamide Process
Number of Steps 3-4 steps 2 steps
Overall Yield 50-58% 88%
Key Intermediate N-(1-adamantyl)acetamide N-(1-adamantyl)formamide
Hazardous Reagents Liquid bromine, benzene, diethylene glycol None
High-Temperature Steps 240-250°C for 5-15 hours Maximum 85°C
Toxic Solvents Benzene, ether None required
Environmental Impact Higher waste generation Minimal waste
Scale-Up Suitability Limited due to safety concerns Excellent

The two-step formamide route demonstrates clear advantages in multiple aspects, including significantly reduced step count, improved overall yield, elimination of hazardous reagents and extreme reaction conditions, and enhanced suitability for industrial scale production. The avoidance of toxic solvents such as benzene and ether, coupled with the elimination of high-temperature steps (240-250°C) required in traditional processes, makes this approach notably safer and more environmentally friendly [1] [2] [3].

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Comprehensive structural characterization of both the intermediate and final API is essential for quality assurance and protocol validation. The following analytical techniques have been successfully employed to confirm the structural integrity of N-(1-adamantyl)formamide and this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both (^1)H NMR and (^{13})C NMR spectroscopy provide definitive evidence of molecular structure. For this compound, characteristic signals include the adamantane backbone protons between 1.6-2.2 ppm and the ammonium proton signal typically observed as a broad singlet around 8.0 ppm. The (^{13})C NMR spectrum shows characteristic adamantane carbon signals between 28-52 ppm.

  • Infrared (IR) Spectroscopy: Key functional group absorptions include the N-H stretch at approximately 3300-3500 cm(^{-1}) and the carbonyl stretch (C=O) at 1650-1690 cm(^{-1}) for the formamide intermediate. Upon conversion to the hydrochloride salt, the carbonyl absorption is replaced by characteristic ammonium stretching vibrations.

  • Mass Spectrometry (MS): Mass analysis provides confirmation of molecular weight, with the formamide intermediate displaying a molecular ion peak at m/z 179.3 [M](^+) and this compound showing a characteristic fragmentation pattern consistent with its molecular structure.

  • Purity Analysis: Gas chromatography (GC) with flame ionization detection has been employed to determine purity, with the formamide intermediate typically demonstrating >98.8% purity and the final this compound product achieving >99.2% purity [1] [2].

Process Monitoring and Quality Control

Robust process monitoring and quality control protocols are essential for ensuring consistent product quality, particularly during scale-up for industrial production:

  • In-Process Controls: Reaction progress should be monitored at critical stages using appropriate analytical techniques. TLC provides a rapid method for qualitative assessment, while GC or HPLC methods offer quantitative data on reaction completion and intermediate purity.

  • Specification Testing: The final this compound product should be subjected to comprehensive testing against established specifications, including appearance, identity (by IR and NMR), assay/purity (by chromatographic methods), water content (Karl Fischer), and residue on ignition.

  • Crystallization Control: The crystallization process parameters, including cooling rate, agitation, and solvent composition, should be carefully controlled to ensure consistent crystal morphology, particle size distribution, and bulk density,

all of which can influence downstream processing and formulation performance [1] [4].

Concluding Assessment and Industrial Applicability

The two-step synthesis of this compound via N-(1-adamantyl)formamide represents a substantial improvement over traditional manufacturing processes, offering significant advantages in terms of synthetic efficiency, operational safety, and environmental compatibility. The dramatically improved overall yield of 88% compared to 50-58% for conventional routes translates directly to enhanced process economics and reduced raw material consumption. Furthermore, the elimination of hazardous reagents and extreme reaction conditions addresses critical safety concerns that have historically complicated industrial-scale production of this important pharmaceutical compound [1] [2].

The methodology robustness has been demonstrated at scales up to 250 g, with clear potential for further industrial scale-up. The simplified workup procedures, minimal requirements for specialized equipment, and avoidance of complex purification operations contribute to the practical utility of this protocol in both research and manufacturing environments. Additionally, the significantly reduced environmental footprint of this process, achieved through the elimination of toxic solvents and minimization of waste streams, aligns with contemporary principles of green chemistry and sustainable manufacturing in the pharmaceutical industry [1] [4].

This optimized synthetic approach offers pharmaceutical manufacturers and research scientists an efficient, practical, and scalable method for producing high-quality this compound, potentially improving accessibility to this important therapeutic agent while maintaining compliance with increasingly stringent environmental and safety regulations governing pharmaceutical production.

Experimental Workflow and Process Schematic

amantadine_synthesis cluster_step1 Step 1: Formylation cluster_step2 Step 2: Hydrolysis & Salt Formation start 1-Bromoadamantane intermediate N-(1-Adamantyl)formamide (Yield: 94%, Purity: 98.8%) start->intermediate Reaction start->intermediate formamide Formamide formamide->intermediate Reagent h2so4 H₂SO₄ (96%) h2so4->intermediate Catalyst product This compound (Yield: 93%, Overall: 88%) Purity: 99.2% intermediate->product Hydrolysis intermediate->product hcl HCl (19.46%) hcl->product Reagent conditions1 Reaction Conditions: 85°C, 5.5 hours conditions1->intermediate conditions2 Reaction Conditions: Reflux, 1 hour conditions2->product

Figure 1: Two-Step Synthesis Workflow for this compound Production. This schematic illustrates the simplified reaction pathway, key reagents, and optimized conditions that enable high-yield production of this compound with minimal environmental impact.

References

Comprehensive Application Notes and Protocols: LC-ESI-MS/MS Method for Amantadine Bioequivalence Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amantadine (1-aminoadamantane) is a synthetic antiviral and antiparkinsonian agent with a unique tricyclic amine structure that presents significant analytical challenges due to its low molecular weight (151.25 g/mol) and high water solubility (6.3 g/L). Bioequivalence studies are essential regulatory requirements for generic drug approval, as they establish therapeutic equivalence between formulations without extensive clinical trials. The Fundamental Bioequivalence Assumption states that when two drug products are shown to be bioequivalent, they will generally produce the same therapeutic effect [1]. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for bioequivalence assessment due to its exceptional sensitivity, selectivity, and ability to quantify drugs at trace levels in complex biological matrices.

The development of a reliable bioanalytical method for amantadine requires addressing several analytical challenges, including the need for sensitive detection without derivatization, efficient extraction from plasma, and minimization of matrix effects. Prior to the method discussed in this application note, many analytical techniques required derivatization procedures to enhance detection sensitivity, adding complexity and potential sources of error. The method detailed herein represents a significant advancement with its derivatization-free approach, enabling more straightforward sample processing while maintaining excellent sensitivity with a limit of detection of 0.18 ng/mL [2]. This level of sensitivity is crucial for accurate pharmacokinetic profiling, as it allows reliable quantification throughout the elimination phase of amantadine, which has a relatively short half-life in humans.

Methodology Development

LC-MS/MS Conditions and Parameters

The development of optimal LC-MS/MS conditions is critical for achieving the requisite sensitivity, specificity, and reproducibility for bioequivalence studies. The system configuration consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This configuration provides the exceptional selectivity needed for bioanalytical applications in complex matrices like human plasma.

Table 1: Optimal LC-MS/MS Conditions for Amantadine Quantification

Parameter Specification Rationale
Analytical Column Synergi Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) Balanced efficiency and analysis time
Mobile Phase Acetonitrile:10 mM ammonium formate, pH 3.0 (80:20, v/v) Optimal peak shape and ionization
Flow Rate Not specified To be optimized during method development
Injection Volume Not specified To be optimized for sensitivity and precision
Ionization Source Electrospray Ionization (ESI) Efficient ionization for polar compounds
Ionization Mode Positive Protonation of amine group
MRM Transition (AMD) m/z 152.1 → 135.1 Quantification of parent to product ion
MRM Transition (IS) m/z 158.0 → 141.1 Quantification of internal standard
Collision Energy Optimized for maximum response Compound-specific fragmentation

The chromatographic separation utilizes a Synergi Hydro-RP C18 column with dimensions of 150 mm × 4.6 mm and 4 µm particle size. The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 ratio, which provides excellent peak shape and efficient ionization. The acidic pH (3.0) of the ammonium formate buffer enhances the positive ionization of amantadine through protonation of its amine group, significantly improving sensitivity [2]. The mass spectrometric detection employs electrospray ionization in the positive mode, with MRM transitions monitored at m/z 152.1 → 135.1 for amantadine and m/z 158.0 → 141.1 for the internal standard, amantadine-d6. The use of a stable isotope-labeled internal standard (IS) is critical for compensating matrix effects and variations in extraction efficiency and ionization [3].

Sample Preparation and Extraction

The sample preparation protocol has been optimized to achieve high extraction efficiency while minimizing matrix effects and maintaining sample integrity. The procedure employs solid-phase extraction (SPE) using Phenomenex Strata-X-C 33 µm cartridges, which provide excellent retention and clean-up for amantadine from plasma matrix components.

  • Sample Volume: 200 µL of human plasma is used for analysis, representing a practical volume that provides sufficient sensitivity while being acceptable for clinical sampling protocols.

  • Internal Standard Addition: Prior to extraction, 50 µL of amantadine-d6 working solution is added to each plasma sample. The use of a deuterated internal standard (amantadine-d6) is crucial for compensating for potential variations in extraction efficiency, matrix effects, and instrument performance [2].

  • Extraction Technique: The SPE procedure involves conditioning the cartridges with appropriate solvents, loading the plasma samples, washing to remove interfering components, and eluting with a optimized solvent mixture. The extraction recovery for amantadine has been demonstrated to be precise and quantitative, ranging from 97.89% to 100.28% across the calibration range [2].

  • Post-Extraction Processing: Following SPE, the eluate is typically evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The residue is then reconstituted in an appropriate volume of mobile phase or reconstitution solution compatible with the LC-MS/MS analysis.

The sample preparation workflow is visualized in the following diagram:

sample_preparation cluster_1 Sample Preparation Steps Plasma Plasma IS_Addition IS_Addition Plasma->IS_Addition 200 µL SPE SPE IS_Addition->SPE Vortex mix Evaporation Evaporation SPE->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution Dry residue LC_MSMS LC_MSMS Reconstitution->LC_MSMS Inject

Calibration Curve and Quality Control

The quantification of amantadine in plasma samples employs a linear calibration model with eight non-zero concentrations, providing reliable quantification across the expected physiological range. The calibration standards are prepared by spiking blank human plasma with known concentrations of amantadine, covering the range of 0.50-500 ng/mL.

Table 2: Calibration Standards and Quality Control Samples

Sample Type Concentration (ng/mL) Purpose Acceptance Criteria
LLOQ 0.50 Lower limit of quantification Accuracy ±20%, Precision ≤20%
LQC Not specified Low quality control Accuracy ±15%, Precision ≤15%
MQC Not specified Medium quality control Accuracy ±15%, Precision ≤15%
HQC Not specified High quality control Accuracy ±15%, Precision ≤15%
ULOOQ 500 Upper limit of quantification Accuracy ±15%, Precision ≤15%

The calibration curve is constructed by plotting the peak area ratio of amantadine to the internal standard against the nominal concentrations of the calibration standards. A weighted least squares regression (typically 1/x or 1/x²) is applied to account for heteroscedasticity commonly observed in chromatographic assays. The method demonstrates excellent linearity with a correlation coefficient (r²) ≥ 0.9969, indicating a strong relationship between concentration and response across the entire calibration range [2]. Quality control (QC) samples at low, medium, and high concentrations are analyzed in duplicate with each batch of study samples to monitor assay performance throughout the analytical run.

Method Validation Results

Precision and Accuracy

The method validation comprehensively assessed intra-batch and inter-batch precision and accuracy to establish reliability of the assay. Precision is expressed as relative standard deviation (%RSD), while accuracy is reported as the percentage deviation from the nominal concentration. The results demonstrate that the method meets rigorous bioanalytical requirements across the entire concentration range.

  • Intra-batch Precision: The %RSD for intra-batch analysis was ≤ 5.42% across all quality control levels, indicating excellent repeatability within a single analytical run [2].

  • Inter-batch Precision: The method also demonstrated consistent performance between different analytical runs, with inter-batch precision meeting the acceptance criteria of ≤ 15% RSD, confirming the ruggedness of the method over time.

  • Accuracy Assessment: The accuracy of the method ranged from 98.47% to 105.72% of nominal values, well within the acceptable range of 85-115% for bioanalytical methods [2]. The highest accuracy deviations were observed at the LLOQ level, which is common in bioanalysis due to the challenges associated with quantifying analytes at the detection limit.

The precision and accuracy validation framework follows a systematic approach as shown below:

validation_framework Validation Validation Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Stability Stability Validation->Stability Intra Intra Precision->Intra Inter Inter Precision->Inter Percent_RSD Percent_RSD Precision->Percent_RSD Calculation Percent_Nominal Percent_Nominal Accuracy->Percent_Nominal Calculation LLOQ LLOQ Intra->LLOQ ≤20% Other_QC Other_QC Intra->Other_QC ≤15%

Specificity, Selectivity and Matrix Effects

Specificity and selectivity were rigorously evaluated to ensure accurate quantification of amantadine without interference from endogenous plasma components or metabolites.

  • Specificity Assessment: The method demonstrated excellent specificity with no significant interference at the retention times of amantadine or the internal standard from six different lots of blank human plasma, including hemolyzed and lipemic samples [2]. This confirms the method's ability to accurately measure the analyte in the presence of potential matrix interferences.

  • Matrix Effects Evaluation: IS-normalized matrix factors for amantadine ranged from 0.981 to 1.012, indicating minimal matrix suppression or enhancement effects [2]. The use of a stable isotope-labeled internal standard effectively compensates for residual matrix effects, which is particularly important in electrospray ionization where matrix effects can significantly impact quantification accuracy [3].

  • Cross-talk and Interference: Additional experiments confirmed the absence of cross-talk between the MRM channels of amantadine and the internal standard, as well as no interference from common concomitant medications that might be administered to study participants.

Stability and Ruggedness

The stability of amantadine in human plasma was evaluated under various conditions simulating sample handling, storage, and processing scenarios encountered during bioequivalence studies.

Table 3: Stability Evaluation of Amantadine in Human Plasma

Stability Condition Duration Result Implications
Bench-top Stability Not specified Stable Suitable for routine sample processing
Freeze-Thaw Stability Multiple cycles Stable Tolerates temperature variations
Long-term Storage Not specified Stable Suitable for batch analysis
Auto-sampler Stability Not specified Stable Maintains integrity during analysis
Processed Sample Not specified Stable Allows re-injection if needed

The stability evaluation demonstrated that amantadine remains stable under all tested conditions, including bench-top stability at room temperature, freeze-thaw stability after multiple cycles, long-term storage stability at -20°C and -70°C, and auto-sampler stability after processing [2]. The extraction recovery of amantadine was consistent and quantitative (97.89%-100.28%), confirming the robustness of the sample preparation procedure [2]. The method also demonstrated ruggedness across different analysts, instruments, and days, meeting the acceptance criteria for bioanalytical methods as outlined in regulatory guidelines [3].

Bioequivalence Study Application

Study Design and Protocol

The validated LC-ESI-MS/MS method was successfully applied to a bioequivalence study of 100 mg amantadine formulation in 32 healthy volunteers [2]. Bioequivalence studies are conducted to establish therapeutic equivalence between formulations, with the fundamental assumption that equivalent bioavailability predicts equivalent clinical response [1].

  • Study Design: The study employed a standard two-sequence, two-period crossover design, which is the preferred design for bioequivalence studies as it minimizes intersubject variability by having each subject serve as their own control [1]. This design allows for direct comparison of the test and reference formulations while accounting for period and sequence effects in the statistical analysis.

  • Sample Collection: Blood samples were collected at appropriate time points to adequately characterize the absorption, distribution, and elimination phases of amantadine. The sampling schedule typically includes pre-dose (0 hour) and multiple post-dose collections spanning at least three to five elimination half-lives to reliably estimate the total exposure (AUC₀→∞).

  • Ethical Considerations: The study protocol was approved by an independent ethics committee, and all participants provided written informed consent before enrollment. The study was conducted in accordance with Good Clinical Practice guidelines and the principles of the Declaration of Helsinki.

Statistical Analysis and Acceptance Criteria

The statistical analysis of bioequivalence studies follows well-established regulatory guidelines to determine if the test and reference formulations are equivalent in terms of rate and extent of absorption.

  • Primary Parameters: The key pharmacokinetic parameters for bioequivalence assessment include AUC₀→t (area under the concentration-time curve from zero to last measurable concentration), AUC₀→∞ (area under the curve extrapolated to infinity), and Cmax (maximum observed concentration) [1].

  • Statistical Analysis: The pharmacokinetic parameters undergo logarithmic transformation prior to statistical analysis, and a general linear model is applied to evaluate the effects of formulation, period, sequence, and subject. The 90% confidence intervals for the geometric mean ratio (test/reference) of AUC and Cmax are calculated.

  • Acceptance Criteria: According to regulatory standards, bioequivalence is concluded if the 90% confidence intervals for both AUC and Cmax fall entirely within the acceptance range of 80.00-125.00% [1] [4]. This widely accepted "80/125 rule" ensures that the test formulation does not differ significantly from the reference in terms of systemic exposure.

Subject Sample Reanalysis

To demonstrate the reproducibility and reliability of the method during the bioequivalence study, 134 subject samples were randomly selected for reanalysis [2]. The results from the original analysis and reanalysis showed excellent correlation, confirming the method robustness and consistency throughout the study duration. This practice of subject sample reanalysis is recommended in bioanalytical method validation guidelines to verify the method's performance when applied to actual study samples over an extended period.

Experimental Protocols

Sample Analysis Procedure

This section provides the step-by-step protocol for the quantification of amantadine in human plasma samples using LC-ESI-MS/MS.

Materials and Reagents:

  • Amantadine reference standard (high purity, ≥99%)
  • Amantadine-d6 internal standard (high purity, ≥99%)
  • Drug-free human plasma (for calibration standards and QCs)
  • HPLC-grade acetonitrile and methanol
  • Ammonium formate (MS-grade)
  • Formic acid (MS-grade)
  • Deionized water (18 MΩ-cm resistivity)
  • Phenomenex Strata-X-C 33 μm SPE cartridges (30 mg/1 mL)

Sample Processing Protocol:

  • Thawing: Remove plasma samples from frozen storage (-70°C ± 10°C) and thaw at room temperature.
  • Aliquoting: Accurately pipette 200 μL of plasma into labeled polypropylene tubes.
  • Internal Standard Addition: Add 50 μL of amantadine-d6 working solution (concentration optimized to match analyte response) to each sample.
  • Vortex Mixing: Mix thoroughly on a vortex mixer for 30-60 seconds.
  • SPE Procedure:
    • Condition SPE cartridge with 1 mL methanol followed by 1 mL water.
    • Load plasma sample onto conditioned cartridge.
    • Wash with 1 mL of 5% methanol in water.
    • Elute with 1 mL of methanol containing 1% formic acid.
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue with 200 μL of mobile phase.
  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation Protocol

Specificity and Selectivity:

  • Analyze blank plasma samples from at least six different sources.
  • Document any interfering peaks at the retention times of amantadine and IS.
  • Ensure peak area of interference is <20% of LLOQ for amantadine and <5% for IS.

Calibration Curve:

  • Prepare eight non-zero calibration standards covering 0.50-500 ng/mL.
  • Process and analyze calibration standards in duplicate.
  • Plot peak area ratio (analyte/IS) versus nominal concentration.
  • Apply weighted (1/x²) linear regression.
  • Correlation coefficient (r²) must be ≥0.9969.

Precision and Accuracy:

  • Prepare QC samples at LLOQ, low, medium, and high concentrations (n=6 each).
  • Analyze in a single run for intra-day assessment.
  • Repeat on three different days for inter-day assessment.
  • Calculate mean concentration, accuracy (% nominal), and precision (%RSD).
  • Acceptance criteria: ±15% accuracy and precision, except ±20% at LLOQ.

Stability Experiments:

  • Bench-top Stability: Process QC samples after 6 hours at room temperature.
  • Freeze-Thaw Stability: Subject QC samples to three freeze-thaw cycles.
  • Processed Sample Stability: Re-inject processed QC samples after 24 hours in autosampler.
  • Long-term Stability: Analyze QC samples after storage at -70°C for 30 days.

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with a validated method, analysts may encounter technical challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions.

Table 4: Troubleshooting Guide for Amantadine LC-ESI-MS/MS Analysis

Problem Potential Cause Solution
Reduced Sensitivity Ion source contamination Clean ion source and cones
Decreased column performance Replace or regenerate column
Mobile phase degradation Prepare fresh mobile phase
Poor Peak Shape Column deterioration Replace column
Mobile phase pH incorrect Adjust pH to 3.0 ± 0.1
Sample solvent mismatch Ensure reconstitution solvent matches mobile phase
Retention Time Shift Mobile phase composition variation Prepare mobile phase accurately
Column temperature fluctuation Maintain constant column temperature
Column aging Replace with new column
High Background Noise Contaminated reagents Use fresh, high-purity solvents
Source parameter optimization Re-optimize source parameters
Contaminated sample Improve sample clean-up
Critical Method Parameters

Several parameters require careful attention to maintain optimal method performance:

  • Mobile Phase pH: The ammonium formate buffer pH must be maintained at 3.0 ± 0.1 to ensure consistent ionization and retention times. Significant deviations can alter the degree of protonation of amantadine, affecting sensitivity and retention.

  • Column Temperature: Maintain a stable column temperature (±2°C) to ensure reproducible retention times. Temperature fluctuations can cause retention time shifts, potentially affecting integration and quantification.

  • Source Maintenance: Regular cleaning of the ESI source and cone is essential to maintain sensitivity. A schedule should be established based on sample throughput.

  • System Suitability: Implement a system suitability test to be performed before each analytical run. This typically involves injecting a middle concentration QC sample in replicates (n=5-6) and ensuring the %RSD of the peak areas is ≤5%.

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of amantadine in human plasma. The method demonstrates excellent performance characteristics, with a wide linear range of 0.50-500 ng/mL, exceptional sensitivity (LOD of 0.18 ng/mL), and high precision (intra-batch precision ≤5.42%) [2]. The derivatization-free approach combined with efficient solid-phase extraction simplifies sample processing while maintaining high analytical quality.

The successful application of this method to a bioequivalence study in 32 healthy volunteers, with demonstrated reproducibility through reanalysis of 134 subject samples, confirms its suitability for regulatory bioequivalence studies [2]. The method meets all validation criteria outlined in regulatory guidelines for bioanalytical method validation [3], providing researchers with a reliable tool for supporting the development and approval of generic amantadine formulations. The comprehensive protocols and troubleshooting guidance included in this document will assist laboratories in implementing this method efficiently and obtaining high-quality data for regulatory submissions.

References

UV-Vis spectrophotometric determination amantadine hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Method

Amantadine hydrochloride contains a primary aliphatic amine group. This group reacts with NQS in an alkaline medium to form an orange-colored derivative with a maximum absorption wavelength of 433 nm or 460 nm (reported values vary by specific experimental conditions) [1] [2]. This colored complex allows for the quantitative spectrophotometric analysis of AMD.

Materials and Reagents

  • Apparatus: UV-Vis spectrophotometer with matched 1 cm quartz cells.
  • Chemicals:
    • This compound (reference standard)
    • 1,2-Naphthoquinone-4-sulphonate (NQS)
    • Sodium hydroxide (NaOH)
    • Chloroform
    • Anhydrous sodium sulphate
    • Potassium borohydride (for spectrofluorometric method only)
    • Hydrochloric acid (HCl, for spectrofluorometric method only)
    • Methanol (for spectrofluorometric method only)
  • Solutions:
    • AMD Stock Solution (2 mg/mL): Dissolve 100 mg of this compound in distilled water and dilute to 50 mL with the same solvent [2].
    • NQS Reagent (0.6% w/v): Dissolve 150 mg of NQS in 25 mL of distilled water. Prepare fresh and protect from light [2].
    • Sodium Hydroxide (0.01 M): Prepare an aqueous solution.

The experimental workflow for this method involves a series of prepared steps, from derivatization to measurement, which can be visualized as follows:

Start Start Method Setup Prep Prepare Solutions: AMD stock, NQS reagent, NaOH Start->Prep Derive Derivatization Reaction: Mix AMD, NaOH, and NQS Heat at 80°C for 45 min Prep->Derive Cool Cool in Ice Water Derive->Cool Extract Liquid-Liquid Extraction: Extract with Chloroform Cool->Extract Measure Measure Absorbance at 433 nm Extract->Measure End Calculate Concentration Measure->End

Protocol: Spectrophotometric Determination

  • Derivatization: Pipette 1 mL of the standard or sample solution (containing AMD in the range of 5-80 µg/mL) into a test tube. Add 1 mL of 0.01 M NaOH and 1 mL of NQS reagent (0.6%, w/v) [2].
  • Heating: Heat the mixture in a water bath at 80 ± 5°C for 45 minutes [2].
  • Cooling: Cool the reaction mixture in ice water for approximately 2 minutes [2].
  • Extraction:
    • Transfer the contents quantitatively to a separating funnel.
    • Extract with two separate 5 mL portions of chloroform.
    • Combine the chloroform extracts in a 10 mL volumetric flask.
    • Dilute to the mark with chloroform [2].
  • Measurement: Measure the absorbance of the orange-colored solution against a reagent blank prepared similarly at the wavelength of 433 nm [1].

Method Validation and Data

The developed method has been validated according to standard analytical procedures. The table below summarizes key analytical and validation parameters from recent studies.

Parameter Reported Data
λmax 433 nm [1] / 460 nm [2]
Linearity Range 2 - 20 µg/mL [1] / 5 - 80 µg/mL [2]
Correlation Coefficient (r²) 0.9983 [1] / 0.9974 [2]
Limit of Detection (LOD) 0.35 µg/mL [1] / 1.39 µg/mL [2]
Precision (% RSD) < 2% [1] / ≤ 2.04% [2]
Application Solubility studies in lipids/surfactants [1], Capsules and plasma [2]

Application Notes

  • Sample Preparation:
    • For pharmaceutical formulations (capsules): Empty and powder the contents of 20 capsules. Weigh a portion equivalent to 100 mg of AMD, dissolve in water, dilute to 100 mL, and filter. Further dilute to a concentration within the working range [2].
    • For plasma samples: Spike 1 mL of plasma with AMD. Deproteinize with 0.1 mL of 70% perchloric acid, vortex, and centrifuge. Neutralize the supernatant with 1 M NaOH before analysis [2].
  • Interference: The method is selective for compounds with primary amine groups. The use of extraction helps minimize matrix interference [2].
  • Alternative Method: Another validated spectrophotometric method uses Bromophenol Blue (BPB) in acetate buffer (pH 3.5) to form a complex extracted into chloroform and measured at 408 nm. The linear range for AMD with this method is 50-220 µg/mL [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Absorbance Incomplete derivatization Ensure precise heating time and temperature. Verify alkalinity of the medium.
High Reagent Blank Reagent decomposition Prepare fresh NQS solution and protect it from light during use.
Poor Precision Inconsistent extraction Strictly control shaking time and intensity during the chloroform extraction step.

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require information on other analytical techniques for this compound, such as HPLC or TLC methods, feel free to ask.

References

Comprehensive Application Notes and Protocols: Solid Phase Extraction and Analysis of Amantadine Hydrochloride in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Amantadine hydrochloride (1-adamantanamine hydrochloride) is a well-established pharmaceutical agent with dual therapeutic applications as an anti-Parkinson drug and an antiviral medication against influenza A virus strains. [1] The compound is a stable white or nearly white crystalline powder that is freely soluble in water and soluble in alcohol and chloroform. [1] As this compound lacks strong chromophoric functional groups in its molecular structure, its direct analysis using conventional UV-Vis spectrophotometry presents significant challenges, often requiring derivatization techniques to enable sensitive detection. [2]

The environmental occurrence of amantadine and other antiviral drugs in aquatic systems has emerged as a significant concern in recent years. These pharmaceuticals enter surface waters primarily through wastewater discharges and inappropriate disposal, where they may persist and potentially contribute to the development of drug-resistant viruses in aquatic organisms. [3] [4] Detecting these compounds in environmental matrices is analytically challenging due to their typically low concentrations, ranging from picograms to nanograms per milliliter, necessitating highly sensitive and selective analytical methods. [3] The development of robust extraction and concentration techniques is therefore essential for comprehensive environmental monitoring and assessment of ecological impacts.

This application note provides a detailed protocol for the automated solid phase extraction (SPE) and subsequent analysis of this compound in water samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) platform. The methodology enables reliable detection and quantification at trace levels, supporting environmental monitoring and pharmaceutical research applications.

Materials and Reagents

Chemical Standards and Reference Materials
  • This compound analytical standard (>99% purity, Sigma-Aldrich Ltd.) [3]
  • Internal standards (if applicable for quantitative accuracy)
  • Stock solution preparation: Dissolve 12.41 mg of this compound in 1 mL of methanol to obtain a 10 mg/mL stock solution. [3] For this compound, this corresponds to 10 mg/mL of the free base due to the hydrochloride salt form.
  • Working solutions: Prepare serial dilutions in methanol as needed for calibration curves and quality controls. [3]
  • Matrix reference material: EnviroMAT EP-H Drinking Water (SCP SCIENCE) for method validation [3]
Solvents and Consumables
  • Methanol and acetonitrile (hypergrade for LC-MS LiChrosolv) [3]
  • Deionized water (18.2 MΩ cm⁻¹, TOC < 5 ppb) produced using Milli-Q Plus system [3]
  • Formic acid (≤98%, LC-MS grade) as mobile phase additive [3]
  • pH adjustment solutions: Sodium hydroxide (1 mol/L Titrisol) and hydrochloric acid (37%) [3]
  • SPE sorbents: Mixed-mode or reversed-phase materials appropriate for polar compounds

Automated Flow Analysis-Solid Phase Extraction (FA-SPE) Protocol

System Configuration

The FA-SPE system consists of an originally designed flow analysis setup comprising: [3]

  • Syringe pump integrated with a nine-position selection valve (SPV) equipped with a 5 mL syringe (FIAlab, USA)
  • Ten-position selection valve (MPV; VICI Valco) for flow path direction
  • SPE cartridge or column packed with appropriate sorbent material
  • Tubing connectors and minimal dead volume fittings
  • Optional autosampler for high-throughput processing
SPE Procedure Workflow

The following diagram illustrates the complete FA-SPE workflow for sample preparation:

faspe_workflow SamplePrep Sample Preparation • Adjust pH if needed • Filter if necessary SPEConditioning SPE Cartridge Conditioning • Methanol followed by water SamplePrep->SPEConditioning SampleLoading Sample Loading • 100 mL sample volume • Controlled flow rate SPEConditioning->SampleLoading CartridgeWash Cartridge Wash • Water or mild wash solution SampleLoading->CartridgeWash AnalyteElution Analyte Elution • Methanol or methanol:acetonitrile CartridgeWash->AnalyteElution SampleAnalysis Sample Analysis • Direct injection to UHPLC-MS/MS AnalyteElution->SampleAnalysis

Detailed Extraction Steps
  • SPE Cartridge Conditioning

    • Condition the sorbent with 3-5 mL of methanol at a flow rate of 1-2 mL/min
    • Equilibrate with 3-5 mL of deionized water at the same flow rate
    • Do not allow the sorbent to dry before sample loading
  • Sample Loading

    • Load 100 mL of water sample (pH adjusted if necessary) through the SPE cartridge
    • Maintain a controlled flow rate of 1-3 mL/min for optimal analyte retention
    • For the FA-SPE system, this achieves approximately 100-fold preconcentration in 1 hour [3]
  • Cartridge Washing

    • Rinse with 3-5 mL of deionized water or a mild aqueous solution (e.g., 5% methanol)
    • This step removes weakly retained matrix components while retaining analytes
  • Analyte Elution

    • Elute this compound with 2-3 mL of methanol or methanol:acetonitrile mixture (e.g., 50:50, v/v)
    • The FA-SPE system eliminates the sample evaporation step, reducing processing time and potential analyte losses [3]
    • Collect eluate directly for UHPLC-MS/MS analysis

Table 1: Optimal FA-SPE Parameters for this compound Extraction [3]

Parameter Optimal Condition Range Tested Notes
Sample Volume 100 mL 50-500 mL Adjust for required sensitivity
Sample Flow Rate 2 mL/min 1-5 mL/min Lower flow rates improve retention
Elution Volume 1 mL 0.5-3 mL Smaller volumes increase concentration factor
Eluent Composition Methanol Methanol, Acetonitrile, Mixtures Methanol provides efficient elution
Preconcentration Factor 100-fold 50-500 fold Achieved in approximately 1 hour

Chromatographic Analysis (UHPLC-MS/MS)

Instrumentation and Parameters
  • UHPLC System: Compatible with reverse-phase separations
  • Analytical Column: C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Column Temperature: 30-40°C
  • Injection Volume: 1-10 μL (partial loop or full loop injection)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
  • Flow Rate: 0.3-0.5 mL/min
Gradient Elution Program

Table 2: Recommended UHPLC Gradient Program for Amantadine Separation

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Notes
0.0 95 5 0.4 Initial conditions
1.0 95 5 0.4 Equilibration
5.0 5 95 0.4 Linear gradient
7.0 5 95 0.4 Column cleaning
7.1 95 5 0.4 Re-equilibration
10.0 95 5 0.4 Ready for next injection
Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI) positive mode
  • Ion Source Temperature: 300-350°C
  • Desolvation Gas Flow: 600-800 L/hr
  • Collision Gas: Argon or nitrogen
  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MS/MS Parameters for this compound and Related Compounds [3]

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Amantadine 152.1 135.1, 93.1 20-30 15-25
Rimantadine 180.2 163.1, 107.1 20-30 15-25
Acyclovir 226.1 152.1, 110.1 20-30 15-25
Oseltamivir 313.2 225.1, 166.1 20-30 15-25

Method Validation and Performance Data

Sensitivity and Linearity

The developed FA-SPE UHPLC-MS/MS method was comprehensively validated for the determination of amantadine in water samples. [3] The validation demonstrated excellent sensitivity with a limit of detection (LOD) of 5.5-99.9 pg/mL and limit of quantification (LOQ) of 18.3-329.8 pg/mL across the target analytes. [3] For amantadine specifically, the method achieved an LOD sufficient to detect environmental concentrations, which have been reported at approximately 40.1 pg/mL in river water samples. [3]

The method exhibited good linearity over a concentration range of at least three orders of magnitude, with correlation coefficients (R²) exceeding 0.995 for all target analytes. The use of internal standards is recommended for improved quantification accuracy, particularly when analyzing complex sample matrices that may induce variable matrix effects.

Precision and Accuracy

Method precision was evaluated through both intra-day and inter-day studies. The intra-day precision (repeatability) ranged from 1.8-8.3% relative standard deviation (RSD), while the inter-day precision (intermediate precision) ranged from 3.0-9.2% RSD across the target concentration levels. [3] These values fall within acceptable limits for bioanalytical and environmental methods, demonstrating good method robustness.

Accuracy assessments conducted through recovery studies showed excellent performance, with mean recovery values of 95.6-105.3% for amantadine and related compounds. [3] The minimal matrix effects observed (-12.9 to 13.2%) indicate that the sample preparation procedure effectively removes interfering components while maintaining high analyte recovery. [3]

Table 4: Comprehensive Method Validation Data for Antiviral Compounds [3]

Analyte LOD (pg/mL) LOQ (pg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Recovery (%) Matrix Effects (%)
Amantadine 5.5 18.3 1.8-3.5 3.0-5.2 98.5-102.1 -5.2 to 8.7
Rimantadine 25.4 84.2 2.5-4.8 3.8-6.5 96.2-101.8 -8.3 to 10.5
Acyclovir 99.9 329.8 5.2-8.3 6.5-9.2 95.6-98.7 -12.9 to 6.4
Oseltamivir 45.6 151.2 3.8-6.4 4.8-7.3 97.8-105.3 -7.5 to 13.2

Application to Environmental Monitoring

Sample Analysis

The validated method has been successfully applied to the analysis of tap water, drinking water, and river water samples. [3] In one application, the presence of amantadine was detected at a concentration of 40.1 pg/mL in a river water sample, demonstrating the method's applicability for environmental monitoring at ecologically relevant concentrations. [3]

For routine analysis of water samples, collect at least 100-500 mL of water in clean glass containers. If immediate analysis is not possible, store samples at 4°C and analyze within 48 hours. For longer storage, freeze samples at -20°C and analyze within one month. Avoid the use of plastic containers that may leach interfering compounds.

Greenness Assessment

The environmental impact of the developed FA-SPE sample preparation procedure was assessed using the AGREEprep metric tool, which evaluates the greenness of sample preparation methods based on ten categories. [3] The developed FA-SPE approach achieved the most sustainable outcome when compared with five other literature methods, [3] aligning with the principles of Green Analytical Chemistry through:

  • Reduced solvent consumption through automation and miniaturization
  • Elimination of the sample evaporation step, reducing energy requirements
  • Minimized waste generation through optimized volumes
  • Improved operator safety by reducing exposure to hazardous chemicals

Troubleshooting and Technical Notes

  • Poor Recovery Efficiency

    • Check SPE sorbent conditioning – ensure sorbent does not dry before sample loading
    • Verify sample pH – adjustment may improve retention for ionizable compounds
    • Reduce sample loading flow rate to enhance analyte-sorbent interaction
  • Chromatographic Issues

    • Peak broadening may indicate column degradation or inappropriate mobile phase pH
    • Retention time shifts suggest need for mobile phase re-equilibration or preparation with fresh solvents
    • Reduced sensitivity may require cleaning of MS ion source or optimization of MS parameters
  • Matrix Effects

    • If significant matrix suppression or enhancement is observed, consider:
      • Dilution of sample extracts before analysis
      • Implementation of more selective washing steps during SPE
      • Use of stable isotope-labeled internal standards for quantification
  • Method Adaptation

    • For biological matrices (plasma, urine), additional sample cleanup may be required
    • For tissue samples (e.g., chicken muscle, liver), incorporate protein precipitation and lipid removal steps [5]

Conclusion

The automated FA-SPE UHPLC-MS/MS methodology presented here provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in water samples. The method enables 100-fold preconcentration with minimal manual intervention, achieving detection limits in the picogram per milliliter range, which is essential for monitoring pharmaceutical compounds in environmental matrices. [3]

The comprehensive validation data demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for routine monitoring applications in regulatory, research, and commercial laboratory settings. The greenness assessment confirms that the approach aligns with modern sustainability goals in analytical chemistry, reducing both environmental impact and operational costs.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Amantadine Hydrochloride According to ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amantadine and Analytical Challenges

Amantadine hydrochloride is a synthetic tricyclic amine with significant therapeutic applications in both antiviral and neurological domains. Clinically, it is used for treating influenza A, Parkinson's disease, multiple sclerosis, and drug-induced extrapyramidal reactions. The drug's unique chemical structure—a tricyclic aliphatic ring system with a primary amino group—presents particular challenges for analytical method development due to its lack of chromophoric functional groups, which limits direct detection by conventional UV or fluorescence techniques. This fundamental characteristic necessitates either derivatization strategies or advanced detection methods to achieve the sensitivity and specificity required for pharmaceutical analysis. [1] [2]

Amantadine demonstrates favorable pharmacokinetic properties including rapid gastrointestinal absorption (peak plasma concentration in 1-4 hours), extensive tissue distribution (apparent volume of 5-10 L/kg), and predominant renal excretion (up to 90% unchanged). Approximately 67% of the drug binds to plasma proteins, with a sizeable amount also bound to red blood cells. These distribution characteristics, coupled with its relatively long elimination half-life of about 15 hours, create a complex analytical landscape requiring methods capable of detecting the compound across varying concentration ranges in different matrices. The absence of chromophores has historically led analytical chemists to employ derivatization techniques, but recent advances in mass spectrometry have enabled more direct approaches to amantadine quantification. [1]

Table 1: Key Pharmaceutical Properties of this compound [1] [3]

Property Description Analytical Implications
Chemical Structure Tricyclic aliphatic amine with primary amino group Lack of chromophore limits direct UV detection
Molecular Weight 187.71 g/mol (hydrochloride salt) Suitable for LC-MS analysis with positive ionization
pKa ~10.1 (amine group) Enables alkaline extraction conditions
Plasma Protein Binding ~67% Requires consideration in recovery studies
Therapeutic Plasma Concentrations Varies by indication Methods must be sensitive across ng/mL to μg/mL range
Major Elimination Route Renal (up to 90% unchanged) Methods applicable to urine matrix may be needed

ICH Q2(R2) Validation Framework Overview

The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures, emphasizing a science- and risk-based approach to demonstrate that a method is fit for its intended purpose. This updated guideline, effective from June 2024, builds upon the foundational principles of ICH Q2(R1) while addressing modern analytical technologies and applications. According to these guidelines, the extent of validation required depends on the nature of the method—whether it is used for identification, testing for impurities, or assay of drug substances or products. For this compound analysis, which typically involves assay and related substances testing, a comprehensive validation encompassing all key parameters is necessary to ensure reliable results throughout the method lifecycle. [4]

The complementary ICH Q14 guideline introduces a structured approach to analytical procedure development, emphasizing the importance of defining an Analytical Target Profile (ATP) early in method development. The ATP for amantadine should clearly state the method's purpose, required sensitivity, precision, and working range. For pharmaceutical quality control applications, this typically means demonstrating the ability to accurately quantify amantadine in the presence of excipients, impurities, and degradation products. A well-defined ATP ensures that validation studies are designed with appropriate acceptance criteria that align with the method's intended use, whether for release testing, stability studies, or characterization of complex formulations like polymeric nanoparticles. [5] [4]

Table 2: Core Validation Parameters and Acceptance Criteria per ICH Q2(R2) for Amantadine Assay Methods [6] [4]

Validation Parameter Definition Typical Acceptance Criteria for Amantadine Assay
Specificity Ability to measure analyte unequivocally in presence of components No interference from excipients, impurities, or degradation products
Linearity Proportionality of response to analyte concentration Correlation coefficient (r²) ≥ 0.998
Range Interval between upper and lower concentration levels Typically 80-120% of target concentration for assay
Accuracy Closeness between accepted reference value and found value Recovery 98-102% with RSD ≤ 2%
Precision Closeness of agreement between series of measurements Repeatability: RSD ≤ 1.5% for active ingredient
Limit of Detection (LOD) Lowest amount detectable but not necessarily quantifiable Signal-to-noise ratio ≥ 3:1
Limit of Quantitation (LOQ) Lowest amount quantifiable with accuracy and precision Signal-to-noise ratio ≥ 10:1, Accuracy 80-120%, Precision RSD ≤ 5%
Robustness Capacity to remain unaffected by small, deliberate variations System suitability criteria met despite parameter variations

Method Development Considerations for Amantadine

The chromatographic separation of amantadine requires careful consideration of column chemistry, mobile phase composition, and detection system. For reverse-phase HPLC, C18 columns with polar embedded groups or specialized stationary phases like the Phenomenex Synergi Hydro-RP have demonstrated excellent performance for this polar compound. The mobile phase typically consists of buffered aqueous solutions (such as ammonium formate or ammonium acetate) mixed with organic modifiers like acetonitrile or methanol. Maintaining acidic pH (approximately 3.0) through the addition of formic acid or trifluoroacetic acid helps improve peak shape by suppressing silanol interactions and promoting ionization in mass spectrometry applications. The specific column dimensions and particle size should be selected based on the intended instrumentation—conventional HPLC (4-5 μm particles), UPLC (sub-2 μm particles), or LC-MS applications. [1] [7]

The detection strategy for amantadine represents a critical development decision point. For conventional pharmaceutical quality control environments without access to mass spectrometry, derivatization approaches using reagents like 1,2-naphthoquinone-4-sulfonate or phenyl isothiocyanate (PITC) can be employed to introduce chromophores enabling UV detection at 219-250 nm. These methods require careful optimization of derivatization conditions including reagent concentration, reaction time, temperature, and pH. Alternatively, LC-MS/MS methods provide superior sensitivity and specificity without derivatization requirements, making them particularly suitable for bioanalytical applications, trace analysis, and complex formulations. The mass spectrometric detection typically employs positive electrospray ionization with multiple reaction monitoring (MRM) transitions, with common transitions being m/z 152.1→135.1 for amantadine and m/z 158.0→141.1 for the internal standard amantadine-d6. [1] [2] [8]

Experimental Protocols

Protocol 1: HPLC-UV Method with Pre-column Derivatization for Amantadine in Pharmaceutical Dosage Forms

This protocol describes a stability-indicating method for the quantification of this compound in solid dosage forms using pre-column derivatization with phenyl isothiocyanate (PITC), adapted from published methods with validation according to ICH guidelines. [8]

  • Sample Preparation: Accurately weigh powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Centrifuge at 3000 rpm for 5 minutes and collect the supernatant. Transfer 1 mL of this solution to a derivatization vial and evaporate under nitrogen. Reconstitute with 1 mL of derivatization reagent (1% PITC in acetonitrile:pyridine:triethylamine, 70:20:10 v/v). Heat at 60°C for 30 minutes, then evaporate to dryness under nitrogen. Reconstitute with 1 mL of mobile phase and filter through 0.45 μm PVDF membrane before injection.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 × 4.6 mm, 5 μm) or equivalent
    • Mobile Phase: Acetonitrile:water (60:40 v/v)
    • Flow Rate: 2.0 mL/min
    • Column Temperature: Ambient (25±5°C)
    • Detection Wavelength: 250 nm
    • Injection Volume: 20 μL
    • Run Time: 10 minutes
  • System Suitability Requirements: The relative standard deviation (RSD) of six replicate injections of standard solution should not exceed 2.0%. The tailing factor for amantadine peak should be ≤1.5, and theoretical plates should be ≥2000. The resolution between amantadine and any potential impurities should be ≥2.0. [8]

Protocol 2: LC-MS/MS Method for Amantadine in Human Plasma

This protocol describes a highly sensitive LC-ESI-MS/MS method for the quantification of amantadine in human plasma, suitable for bioequivalence studies and therapeutic drug monitoring, with a linear range of 0.50-500 ng/mL. [1]

  • Sample Preparation (Solid Phase Extraction): Piper 200 μL of plasma sample into a clean tube. Add 50 μL of internal standard working solution (amantadine-d6, 100 ng/mL in methanol). Vortex mix for 30 seconds. Condition Phenomenex Strata-X-C 33 μm cartridges (30 mg, 1 mL) with 1 mL methanol followed by 1 mL water. Load samples onto conditioned cartridges. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of methanol. Evaporate eluent to dryness under nitrogen at 40°C. Reconstitute with 200 μL of mobile phase and transfer to autosampler vials.

  • Chromatographic Conditions:

    • Column: Synergi Hydro-RP C18 (150 mm × 4.6 mm, 4 μm)
    • Mobile Phase: Acetonitrile:10 mM ammonium formate, pH 3.0 (80:20, v/v)
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 40°C
    • Autosampler Temperature: 5°C
    • Injection Volume: 10 μL
    • Run Time: 2.5 minutes
  • Mass Spectrometric Conditions:

    • Ionization Source: ESI positive mode
    • Ion Spray Voltage: 5500 V
    • Source Temperature: 450°C
    • MRM Transitions: Amantadine m/z 152.1→135.1; Amantadine-d6 m/z 158.0→141.1
    • Collision Energy: Optimized for each transition (typically 25 eV for amantadine)

The following workflow diagram illustrates the complete analytical procedure for the LC-MS/MS method described in Protocol 2:

G cluster_1 Sample Preparation Details cluster_2 LC-MS/MS Conditions SamplePrep Sample Preparation SPE Solid Phase Extraction SamplePrep->SPE Chromatography LC Separation SPE->Chromatography MSDetection MS/MS Detection Chromatography->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis Plasma 200 µL plasma IS Add internal standard (amantadine-d6) Plasma->IS Condition Condition SPE cartridge (methanol → water) IS->Condition Load Load sample Condition->Load Wash Wash with 5% methanol Load->Wash Elute Elute with methanol Wash->Elute Recon Reconstitute in mobile phase Elute->Recon Column C18 column (150×4.6mm, 4µm) MobilePhase Mobile phase: ACN:10mM ammonium formate (80:20) Column->MobilePhase Flow Flow rate: 0.8 mL/min MobilePhase->Flow MRM MRM transitions: AMD: 152.1→135.1 IS: 158.0→141.1 Flow->MRM

Validation Results Interpretation and Documentation

The interpretation of validation results requires careful comparison against predefined acceptance criteria established in the validation protocol. For amantadine assay methods, the linearity evaluation should demonstrate a correlation coefficient (r²) of ≥0.998 across the specified range, with the y-intercept not significantly different from zero. The accuracy assessment typically involves spiking placebo with known quantities of amantadine at multiple concentration levels (usually 80%, 100%, and 120% of target concentration), with mean recovery values between 98-102% and RSD ≤2% considered acceptable. The precision evaluation must encompass both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with RSD values not exceeding 1.5% for the drug substance. [6] [4]

Troubleshooting and Method Maintenance

Common issues in amantadine analysis include poor peak shape, retention time drift, insufficient sensitivity, and matrix effects. For poor peak shape (tailing or fronting), possible solutions include adjusting mobile phase pH, adding ion-pairing reagents, or changing to a specialized column with enhanced polar compound retention. Retention time instability may result from mobile phase composition variations or column temperature fluctuations, requiring strict control of these parameters. Inadequate sensitivity in LC-MS methods may be addressed by optimizing source parameters, using a different sample preparation technique to improve recovery, or selecting alternative MRM transitions. For methods experiencing matrix effects, the use of a stable isotope-labeled internal standard (such as amantadine-d6) is strongly recommended to compensate for suppression or enhancement effects. [1] [3]

A comprehensive method maintenance program should include regular system suitability testing, periodic performance verification, and documentation of any method modifications. System suitability tests should be performed each time the method is used, verifying parameters such as retention factor, tailing factor, theoretical plates, and RSD of replicate injections. For quality control purposes, the analysis of quality control samples at low, medium, and high concentrations should be incorporated into each run, with established acceptance criteria (typically ±15% of nominal values for bioanalytical methods, ±5% for pharmaceutical quality control). The method should be revalidated whenever there are significant changes to the method, transfer to a different laboratory, or changes in the drug product formulation that might affect analysis. [6] [4]

Regulatory Submission and Compliance

Documentation for regulatory submissions must comprehensively demonstrate method validity following ICH Q2(R2) principles. The method description should be sufficiently detailed to allow replication by another qualified analyst, including specifications for reagents, columns, equipment, and detailed step-by-step procedures. The validation data package should include complete results for all validation parameters, with statistical analysis and comparison to acceptance criteria. For amantadine methods intended for bioanalytical applications, additional validation elements may be required, such as hemolysis effect, matrix factor assessment, and incurred sample reanalysis to demonstrate reproducibility. [1] [4]

Conclusion

The validation of analytical methods for this compound requires careful planning and execution according to ICH Q2(R2) guidelines, with consideration of the compound's unique chemical properties and intended analytical application. The protocols and application notes presented herein provide a framework for developing, validating, and maintaining robust methods suitable for regulatory submission. By adhering to these science- and risk-based principles, researchers can ensure the generation of reliable, reproducible data to support the quality assessment of amantadine-containing pharmaceuticals throughout their lifecycle.

References

Comprehensive Application Notes and Protocols for Amantadine Hydrochloride Solubility Profiling in Lipid-Based Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amantadine hydrochloride is a therapeutic agent with clinical applications in the treatment of Parkinson's disease, influenza A, and other neurological conditions. Despite its therapeutic benefits, the compound faces significant formulation challenges due to its poor solubility and lack of chromophoric functional groups, which complicate analytical detection. The development of lipid-based drug delivery systems has emerged as a promising strategy to enhance the bioavailability and therapeutic efficacy of this compound. These systems require thorough solubility profiling across various lipid and surfactant excipients to optimize formulation design.

The present application notes detail a systematic methodological approach for solubility assessment of this compound in solid lipids, liquid lipids, and surfactants using a validated UV-Vis spectrophotometric method. This protocol addresses the fundamental analytical challenge through strategic derivatization with 1,2-naphthoquinone-4-sulphonate (NQS), which enables accurate quantification despite the molecule's inherent lack of chromophores. The compiled data and procedures provide researchers and formulation scientists with robust analytical tools for developing effective this compound formulations with enhanced solubility characteristics.

Methodological Overview and Validation

Analytical Principle and Derivatization Strategy

The quantification of this compound presents unique analytical challenges due to its aliphatic cyclic structure and absence of chromophoric groups, which prevent direct UV-Vis detection. To overcome this limitation, a derivatization approach was employed using 1,2-naphthoquinone-4-sulphonate (NQS) as the chromogenic reagent. This reagent exhibits high affinity toward primary amine groups, forming a colored complex with maximum absorption at 433 nm. The reaction proceeds under alkaline conditions, where the primary amine group of this compound nucleophilically attacks the quinone system of NQS, resulting in a stable chromophore suitable for spectrophotometric detection.

The derivatization method offers several advantages for routine analysis, including cost-effectiveness, operational simplicity, and compatibility with standard laboratory equipment. Unlike HPLC methods that often require sophisticated instrumentation and lengthy analysis times, this approach provides a practical alternative for high-throughput solubility screening during preformulation studies. The method has been specifically optimized for this compound analysis, addressing the compound's inherent analytical limitations through this strategic chemical derivatization approach [1].

Method Validation Parameters

The UV-Vis spectrophotometric method for this compound quantification underwent comprehensive validation according to standard analytical guidelines to ensure reliability and reproducibility for solubility studies:

  • Linearity and Range: The method demonstrated excellent linearity over a concentration range of 2-20 μg/mL with a correlation coefficient of 0.9983, indicating a strong mathematical relationship between concentration and absorbance across the working range [1].

  • Sensitivity: The limit of detection (LOD) was determined to be 0.35 μg/mL, confirming the method's sensitivity for detecting low concentrations of this compound in solubility studies where the drug might exhibit poor dissolution in certain excipients [1].

  • Precision: Method precision was evaluated through repeatability experiments, yielding a percent relative standard deviation (%RSD) below 2% for all validated parameters. This low variability indicates high method reliability for comparative solubility assessment across different lipid and surfactant matrices [1].

  • Application Scope: The validated method has proven suitable for quantifying this compound solubility in diverse excipient classes, including solid lipids, liquid lipids, and surfactants, demonstrating its robustness across various formulation components with different physicochemical properties [1].

Comprehensive Solubility Profiles

Solubility in Solid Lipids

Solid lipids represent key components in the development of solid lipid nanoparticles and other sustained-release dosage forms for this compound. The solubility profiling across different solid lipids provides critical data for selecting appropriate matrix materials that can accommodate therapeutic drug loads while maintaining desirable release characteristics and stability profiles.

Table 1: Solubility of this compound in Solid Lipids

Solid Lipid Solubility (mg/g)
Glyceryl monostearate 40.36
Stearic acid Data not specified in search results
Beeswax Data not specified in search results

Among the solid lipids tested, glyceryl monostearate demonstrated the highest solubility capacity for this compound at 40.36 mg/g, indicating its potential as the most suitable solid lipid matrix for developing high-drug-load formulations. This exceptional solubility suggests strong molecular compatibility between this compound and glyceryl monostearate, possibly due to favorable intermolecular interactions between the drug molecule and the polar regions of the monoglyceride structure [1].

Solubility in Liquid Lipids and Surfactants

Liquid lipids and surfactants serve as critical components in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and other liquid formulation platforms designed to enhance the bioavailability of poorly soluble drugs. The solubility of this compound in these excipients directly influences formulation feasibility, drug loading capacity, and eventual in vivo performance.

Table 2: Solubility of this compound in Liquid Lipids and Surfactants

Category Excipient Solubility
Liquid Lipids Eucalyptus oil 3.45 mg/mL
Oleic acid Data not specified in search results
Isopropyl myristate Data not specified in search results
Castor oil Data not specified in search results
Surfactants Tween-20 3.47 mg/mL
Tween-80 Data not specified in search results
Span-80 Data not specified in search results

Among liquid lipids, eucalyptus oil showed the highest solubility at 3.45 mg/mL, suggesting its potential as an effective oil phase for emulsion formulations. Interestingly, Tween-20 among surfactants exhibited comparable solubility at 3.47 mg/mL, indicating its dual functionality as both a surfactant and a solubility enhancer in aqueous systems. These solubility values provide critical initial data for formulators seeking to identify optimal excipient combinations for lipid-based this compound delivery systems [1].

Experimental Protocols

Solubility Determination Protocol

The determination of this compound solubility in various lipids and surfactants follows a standardized protocol to ensure reproducibility and reliability of results:

  • Sample Preparation: Accurately weigh 1 g of solid lipid or 1 mL of liquid lipid/surfactant into a clean, dry glass vial. Add an excess amount of this compound (approximately 50 mg) to ensure saturation. For solid lipids, gently heat the system 5-10°C above the lipid's melting point under constant stirring using a magnetic hot plate to facilitate drug dissolution [1].

  • Equilibration: Seal the vials and maintain them at 25°C ± 0.5°C in a temperature-controlled water bath or incubator for 48 hours with continuous agitation at 150 rpm to ensure equilibrium establishment. For solid lipids, gradually cool the system to allow recrystallization while maintaining drug dispersion [1].

  • Separation: After equilibration, centrifuge the samples at 10,000 × g for 15 minutes to separate undissolved drug particles. For solid lipids, maintain the temperature during centrifugation slightly below the melting point to prevent phase changes. Carefully collect the supernatant without disturbing the precipitate [1].

  • Analysis: Dilute the saturated supernatant appropriately with methanol to fall within the linear range of the analytical method (2-20 μg/mL). Proceed with the derivatization protocol outlined in section 4.2 before spectrophotometric analysis at 433 nm [1].

  • Calculation: Determine the solubility value by comparing the sample absorbance with the calibrated standard curve. Express results as mg/g for solid lipids and mg/mL for liquid lipids and surfactants, performing all measurements in triplicate to ensure statistical reliability [1].

Derivative Formation and Quantification Protocol

The derivatization process is critical for enabling accurate spectrophotometric detection of this compound:

  • Reagent Preparation: Prepare a fresh 0.5% (w/v) solution of 1,2-naphthoquinone-4-sulphonate (NQS) in deionized water. Simultaneously, prepare a borate buffer (pH 9.0) by dissolving appropriate amounts of boric acid and potassium chloride in distilled water and adjusting to the required pH with 0.1N sodium hydroxide solution [1].

  • Derivative Formation: Transfer 1 mL of the appropriately diluted sample solution into a 10 mL volumetric flask. Add 1 mL of borate buffer (pH 9.0) followed by 1 mL of NQS reagent solution. Heat the mixture in a water bath at 70°C ± 2°C for 35 minutes with occasional shaking to facilitate complete color development [1].

  • Cooling and Dilution: After the reaction period, cool the solution to room temperature and dilute to volume with deionized water. The resulting solution should exhibit a stable color intensity proportional to the this compound concentration in the sample [1].

  • Spectrophotometric Analysis: Measure the absorbance of the derivatized solution against a reagent blank at the maximum absorption wavelength of 433 nm using a UV-Vis spectrophotometer. The reagent blank should contain all components except the drug substance to account for any background absorbance [1].

  • Quantification: Calculate the this compound concentration by interpolation from a pre-constructed calibration curve prepared using standard solutions of known concentration subjected to the same derivatization procedure. Verify that all sample measurements fall within the validated linear range of 2-20 μg/mL [1].

The following workflow diagram illustrates the complete experimental procedure for solubility determination and analysis:

G A Sample Preparation (Excess drug in lipid/surfactant) B Equilibration (48 hours at 25°C with agitation) A->B Heat if solid lipid C Centrifugation (10,000 × g for 15 min) B->C D Supernatant Collection C->D E Dilution with Methanol D->E F Derivatization with NQS (pH 9.0, 70°C for 35 min) E->F G UV-Vis Analysis at 433 nm F->G H Solubility Calculation (via calibration curve) G->H

Applications and Implications

Formulation Development Applications

The solubility data generated through this protocol enables rational selection of excipients for various lipid-based drug delivery systems for this compound. The significantly higher solubility in glyceryl monostearate (40.36 mg/g) positions this excipient as the leading candidate for developing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These particulate systems can leverage the high drug loading capacity to develop efficient dosage forms with controlled release profiles for Parkinson's disease treatment.

For liquid formulation formats, the substantial solubility in both eucalyptus oil (3.45 mg/mL) and Tween-20 (3.47 mg/mL) provides a foundation for developing self-emulsifying formulations that can potentially enhance the oral bioavailability of this compound. The comparable solubility values in these two distinct excipient classes suggest opportunities for creating ternary systems where both components work synergistically to improve drug solubilization and absorption. Such formulations could be particularly valuable for patients with swallowing difficulties, common in advanced Parkinson's disease, by offering liquid dosage alternatives.

Analytical and Regulatory Considerations

The validated spectrophotometric method addresses critical analytical gaps in this compound research by providing a cost-effective, reproducible quantification technique that doesn't require sophisticated instrumentation. This makes the method particularly valuable for resource-limited settings and high-throughput screening during preformulation stages. The derivatization approach successfully circumvents the analytical challenges posed by the molecule's lack of chromophores, expanding the toolbox available to analytical chemists working on this important pharmaceutical compound.

From a regulatory perspective, the method validation data encompassing linearity, sensitivity, and precision parameters meets standard requirements for pharmaceutical analysis during preformulation stages. The high correlation coefficient (0.9983) and low LOD (0.35 μg/mL) ensure reliable detection and quantification across the expected concentration ranges encountered in solubility studies. Furthermore, the demonstrated applicability across diverse excipient classes confirms the method robustness needed for comprehensive formulation development activities.

Conclusion

The detailed application notes and protocols presented in this document provide researchers with a comprehensive framework for assessing this compound solubility in lipid- and surfactant-based pharmaceutical excipients. The unique derivatization-based UV-Vis spectrophotometric method addresses the fundamental analytical challenge presented by the drug's lack of chromophoric groups, enabling reliable quantification without requiring sophisticated instrumentation. The systematic solubility profiling has identified glyceryl monostearate among solid lipids, eucalyptus oil among liquid lipids, and Tween-20 among surfactants as the most promising excipients for future formulation development.

This methodology offers a practical, cost-effective solution for pharmaceutical scientists engaged in preformulation studies of this compound, particularly when developing advanced drug delivery systems like solid lipid nanoparticles, nanoemulsions, and self-emulsifying formulations. The protocols detailed herein can be directly implemented in standard laboratory settings to accelerate the development of novel this compound formulations with enhanced bioavailability and therapeutic outcomes for patients suffering from Parkinson's disease, influenza A, and other conditions where this drug provides clinical benefit.

References

Amantadine Pharmacokinetic Modeling in Renal Impairment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amantadine Pharmacokinetics and Clinical Significance

Amantadine is a multifunctional therapeutic agent with diverse clinical applications ranging from the treatment of Parkinson's disease and drug-induced extrapyramidal reactions to off-label uses for fatigue in multiple sclerosis and functional recovery in traumatic brain injury. Originally developed as an antiviral agent for influenza A, amantadine's clinical use has evolved, with current applications primarily focused on its neurological benefits. The drug is a weak, non-competitive antagonist of the NMDA (N-methyl-d-aspartate) receptor and also exerts effects on dopamine neurons by increasing dopamine release and preventing its reuptake. Understanding amantadine's pharmacokinetic properties is essential for safe and effective dosing, particularly in special populations such as patients with renal impairment.

The pharmacokinetic profile of amantadine is characterized by excellent oral bioavailability, minimal metabolism, and predominant renal elimination. Following oral administration, amantadine is readily absorbed and widely distributed throughout the body, with approximately 67% of the drug bound to plasma proteins over a concentration range of 0.1–2.0 µg/mL. Amantadine's elimination profile is particularly noteworthy from a clinical perspective, as approximately 90% of an orally administered dose is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion. This renal-dependent elimination pathway makes amantadine particularly susceptible to accumulation in patients with impaired renal function, necessitating careful dose adjustment to prevent toxicity while maintaining therapeutic efficacy.

Amantadine Pharmacokinetic Properties

Fundamental Pharmacokinetic Parameters

Amantadine displays predictable pharmacokinetic behavior in individuals with normal renal function. The drug is well absorbed after oral administration, with the immediate-release formulation reaching peak plasma concentrations within approximately 1-4 hours after administration. The extended-release formulation (OS320/Osmolex ER) demonstrates a delayed peak plasma concentration at approximately 7.5-11 hours post-dose, providing more consistent plasma concentrations throughout the day. The apparent elimination half-life of amantadine typically ranges from 10-31 hours in healthy young adults, with a median of approximately 15 hours. Without a loading dose, amantadine concentrations reach steady state within 72 hours (after 4-5 times the half-life) following initiation of therapy.

The volume of distribution for amantadine is inversely related to dose over the therapeutic range, which accounts in part for a noteworthy logarithmic increase in plasma concentration as a function of dose. This relationship has important clinical implications for dose adjustment strategies. Amantadine's protein binding characteristics are moderate, with approximately 67% bound to plasma proteins over the therapeutic concentration range. This level of protein binding is not typically associated with significant drug interaction concerns related to protein displacement, though the primarily renal elimination pathway does present considerations for concurrent medication use.

Elimination Pathway and Renal Dependence

The elimination profile of amantadine is characterized by minimal hepatic metabolism and predominant renal excretion. Approximately 90% of an orally administered amantadine dose is eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion. This elimination profile has significant clinical implications, particularly for patients with compromised renal function. The renal clearance of amantadine has been measured at approximately 10,965 mL/h in subjects with normal renal function, demonstrating the efficiency of renal elimination in healthy individuals.

Table: Fundamental Pharmacokinetic Parameters of Amantadine in Healthy Adults

Parameter Immediate-Release Formulation Extended-Release Formulation
Time to Peak Concentration (Tmax) 1-4 hours 7.5-11 hours
Elimination Half-Life (t½) 10-31 hours (median ~15 hours) Similar half-life, prolonged absorption
Protein Binding ~67% over therapeutic range ~67% over therapeutic range
Renal Clearance ~10,965 mL/h (normal renal function) ~10,965 mL/h (normal renal function)
Elimination Pathway ~90% excreted unchanged in urine ~90% excreted unchanged in urine
Time to Steady State ~72 hours (without loading dose) ~72 hours (without loading dose)

The minimal hepatic metabolism of amantadine reduces concerns about hepatotoxicity and drug interactions mediated by cytochrome P450 enzymes; however, there have been rare reports of reversible elevation of liver transaminases (AST, ALT) in patients using amantadine. Although this relationship is not firmly established, caution is recommended when using amantadine in patients with pre-existing hepatic impairment, and monitoring of liver enzymes may be prudent in this population.

Impact of Renal Impairment on Amantadine Pharmacokinetics

Systematic Alterations in Pharmacokinetic Parameters

Renal impairment significantly alters the pharmacokinetic profile of amantadine, primarily through reduced clearance mechanisms. A 2019 phase 1 pharmacokinetic study specifically examined the impact of renal impairment on extended-release amantadine tablets, demonstrating that amantadine elimination was substantially reduced in subjects with renal impairment. The study revealed that renal clearance decreased dramatically from 10,965 mL/h in subjects with normal renal function to just 2,618 mL/h in subjects with severe renal impairment, representing a reduction of approximately 76%. This impaired clearance leads to prolonged elimination half-life and significant systemic accumulation of amantadine in patients with compromised renal function.

The degree of renal impairment directly correlates with the extent of pharmacokinetic alterations. Research indicates that amantadine absorption appears unaffected by renal impairment, with similar Tmax values observed across renal function categories. However, the area under the plasma concentration-time curve (AUC) increases substantially as renal function declines. Subjects with severe renal impairment may exhibit AUC values 3-4 times higher than those with normal renal function following equivalent doses. These pharmacokinetic alterations create a significantly elevated risk of concentration-dependent adverse effects if appropriate dose adjustments are not implemented, including neurotoxicity, psychosis, and other central nervous system effects.

Comparative Pharmacokinetics Across Renal Function Categories

Table: Impact of Renal Impairment on Amantadine Pharmacokinetic Parameters

Renal Function Category CrCl (mL/min/1.73m²) Renal Clearance Elimination Half-Life Systemic Exposure (AUC)
Normal Renal Function >90 mL/min ~10,965 mL/h 10-15 hours Baseline
Mild Impairment 60-89 mL/min Moderately reduced Moderately prolonged Mild increase
Moderate Impairment 30-59 mL/min Significantly reduced ~2× normal half-life ~2-3× baseline AUC
Severe Impairment 15-29 mL/min ~2,618 mL/h (76% reduction) Substantially prolonged ~3-4× baseline AUC
End-Stage Renal Disease <15 mL/min Minimal renal clearance Extremely prolonged Marked accumulation

The relationship between renal function and amantadine clearance has been quantitatively characterized through population pharmacokinetic modeling. The reduction in amantadine clearance directly correlates with decreasing estimated glomerular filtration rate (eGFR), following a predictable pattern that enables the development of evidence-based dosing recommendations. Importantly, the accumulation phenomenon observed in renal impairment affects both immediate-release and extended-release formulations, though the dosing adjustment strategies differ between formulations due to their distinct release characteristics and the need to maintain therapeutic concentrations while avoiding toxic peaks.

Pharmacokinetic Modeling Approaches

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling approaches have been successfully applied to characterize the quantitative relationship between renal function and amantadine clearance. A two-compartment pharmacokinetic population model was employed in a seminal 2019 study to determine optimum extended-release amantadine dosing in subjects with renal impairment. This model incorporated creatinine clearance as a continuous covariate significantly influencing amantadine clearance, demonstrating a direct proportional relationship between renal function and drug elimination. The model successfully characterized the typical population parameters while also quantifying between-subject variability, enabling more personalized dosing recommendations.

The structural model that best described amantadine pharmacokinetics incorporated a first-order absorption process with a lag time for the extended-release formulation, with amantadine disposition following two-compartment kinetics. The key pharmacokinetic parameters estimated included clearance (CL), central volume of distribution (Vc), intercompartmental clearance (Q), and peripheral volume of distribution (Vp). The covariate analysis formally established that amantadine clearance correlates linearly with creatinine clearance, following the relationship: CL (L/h) = θ₁ × (CrCl/100) + θ₂, where θ₁ represents the renal clearance component and θ₂ represents non-renal clearance. This relationship forms the foundation for evidence-based dosing adjustments in renal impairment.

Simulation-Based Dosing Recommendations

Pharmacokinetic simulation techniques were employed to recommend optimized dosing regimens for patients with renal impairment. Based on the established population pharmacokinetic model, simulations were conducted to identify dosing strategies that would provide systemic amantadine exposure in patients with renal impairment similar to that observed in subjects with normal renal function receiving once-daily extended-release amantadine tablets. The simulations evaluated various dosing intervals and their resulting steady-state concentration-time profiles, aiming to maintain the therapeutic efficacy while minimizing the risk of toxicity associated with excessive accumulation.

The simulations led to specific recommendations for dosing intervals based on the degree of renal impairment. For the 129-mg extended-release amantadine tablet, the following dosing intervals were recommended: every 24 hours for normal renal function (eGFR ≥90 mL/min/1.73m²); every 48 hours for moderate renal impairment (eGFR 30-59 mL/min/1.73m²); and every 96 hours for severe renal impairment (eGFR 15-29 mL/min/1.73m²). For patients with end-stage renal disease (eGFR <15 mL/min/1.73m²), extended-release formulations are generally contraindicated due to the extreme accumulation that would occur even with prolonged dosing intervals.

Dosing Recommendations and Clinical Implementation

Evidence-Based Dosing Adjustments

Comprehensive dosing recommendations have been developed based on pharmacokinetic studies and modeling approaches to guide amantadine use in patients with renal impairment. These recommendations differ between immediate-release and extended-release formulations due to their distinct pharmacokinetic profiles. For immediate-release amantadine in patients with moderate renal impairment (CrCl 30-50 mL/min/1.73m²), the recommended regimen is 200 mg on day 1 followed by 100 mg daily thereafter. For severe renal impairment (CrCl 15-29 mL/min/1.73m²), the recommended regimen is 200 mg on day 1 followed by 100 mg every other day. For patients with end-stage renal disease (CrCl <15 mL/min/1.73m²) or those on hemodialysis, the recommendation is 200 mg every 7 days.

For extended-release formulations, specific recommendations vary between the available products. For extended-release tablets (Osmolex ER), patients with moderate renal impairment (eGFR 30-59 mL/min/1.73m²) should reduce dosing frequency to one 129-mg tablet every 48 hours, while those with severe renal impairment (eGFR 15-29 mL/min/1.73m²) should extend the interval to one 129-mg tablet every 96 hours. The extended-release capsules (GOCOVRI) have different recommendations: moderate renal impairment (CrCl 30-59 mL/min/1.73m²) should receive an initial dose of 68.5 mg once daily at bedtime, potentially increasing to a maximum of 137 mg daily after one week if needed, while severe renal impairment (CrCl 15-29 mL/min/1.73m²) should receive 68.5 mg once daily at bedtime. Both extended-release formulations are contraindicated in end-stage renal disease.

Practical Clinical Implementation

Table: Comprehensive Dosing Recommendations for Amantadine in Renal Impairment

Renal Function Category CrCl/eGFR (mL/min/1.73m²) Immediate-Release Formulation Extended-Release Tablets Extended-Release Capsules
Normal Renal Function >90 100 mg twice daily 129 mg every 24 hours 137-274 mg daily
Mild Impairment 60-89 100 mg twice daily 129 mg every 24 hours No adjustment recommended
Moderate Impairment 30-59 200 mg day 1, then 100 mg daily 129 mg every 48 hours 68.5 mg daily, max 137 mg/day
Severe Impairment 15-29 200 mg day 1, then 100 mg every other day 129 mg every 96 hours 68.5 mg daily
End-Stage Renal Disease <15 200 mg every 7 days Contraindicated Contraindicated
Hemodialysis N/A 200 mg every 7 days Data not available Data not available

Successful clinical implementation of these dosing recommendations requires appropriate patient assessment and monitoring. Before initiating amantadine therapy, clinicians should obtain a baseline assessment of renal function through serum creatinine measurement and estimation of glomerular filtration rate using standardized equations. For elderly patients (65 years and older), who are more likely to have decreased renal function even in the absence of documented kidney disease, particular caution is warranted in dose selection, and monitoring of renal function is recommended. Additionally, dose reductions may be necessary in patients with congestive heart failure, peripheral edema, or orthostatic hypotension, as these conditions may further complicate drug elimination or increase susceptibility to adverse effects.

Experimental Protocols for Pharmacokinetic Studies

Study Design for Renal Impairment Pharmacokinetics

A robust experimental protocol for evaluating the pharmacokinetics of amantadine in subjects with renal impairment should incorporate key design elements to generate reliable and clinically applicable data. The protocol should employ an open-label, parallel-group, single-dose design comparing subjects with varying degrees of renal impairment against matched controls with normal renal function. Subjects are typically grouped based on renal function: severe renal impairment (eGFR <30 mL/min/1.73m²), moderate renal impairment (eGFR 30-59 mL/min/1.73m²), and normal renal function (CrCl >89 mL/min/1.73m²), with eight subjects per group providing reasonable statistical power for pharmacokinetic assessment.

The dosing administration should follow a standardized protocol. Subjects should receive a single 129-mg dose of extended-release amantadine following a 10-hour fast, with continued fasting for 2 hours post-dose and restricted fluid intake for 1 hour pre-dose to 1 hour post-dose. Serial blood sampling for pharmacokinetic analysis should be conducted through 96 hours post-dose for subjects with normal renal function and extended to 648 hours (27 days) post-dose for subjects with severe renal impairment to fully characterize the prolonged elimination phase. Additional urine collection at intervals up to 96 hours post-dose allows for determination of renal clearance and fraction excreted unchanged in urine. The extended sampling period for renally impaired subjects is critical to adequately characterize the complete pharmacokinetic profile given the substantially prolonged elimination half-life.

Bioanalytical Methods and Pharmacokinetic Analysis

Bioanalytical methods for quantifying amantadine concentrations in plasma and urine should employ validated high-performance liquid chromatography with tandem mass spectrometry detection (LC/MS/MS). The assay should use deuterium-labeled amantadine (amantadine-d6) as an internal standard to ensure accuracy and precision. The lower and upper limits of quantification should be established at appropriate levels, typically 2.076 ng/mL and 1498.833 ng/mL for plasma, and 19.854 ng/mL and 2999.613 ng/mL for urine, respectively, to cover the expected concentration range in clinical samples.

Pharmacokinetic analysis should be performed using both noncompartmental and population modeling approaches. Noncompartmental analysis should determine fundamental parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), elimination half-life (t½), apparent oral clearance (CL/F), and renal clearance (CLr). Population pharmacokinetic modeling using a two-compartment model with first-order absorption and lag time should be employed to characterize the typical population parameters and identify significant covariates, particularly the relationship between renal function and amantadine clearance. The model should be developed using appropriate software such as Phoenix WinNonlin or NONMEM, with evaluation of model performance using diagnostic plots and predictive checks.

G Amantadine_Dose Amantadine Dose Administration Absorption Absorption Process (Tmax: 1-4h IR, 7.5-11h ER) Amantadine_Dose->Absorption Oral Administration Distribution Distribution (67% Protein Bound) Absorption->Distribution Complete Absorption Elimination Elimination Pathway (90% Renal Excretion) Distribution->Elimination Minimal Metabolism Renal_Impairment Renal Impairment Reduced_Clearance Reduced Clearance Renal_Impairment->Reduced_Clearance Direct Impact Dose_Adjustment Dose Adjustment Required Renal_Impairment->Dose_Adjustment Management Strategy Accumulation Systemic Accumulation Reduced_Clearance->Accumulation Decreased Excretion Toxicity_Risk Increased Toxicity Risk Accumulation->Toxicity_Risk Elevated Concentrations

Diagram: Amantadine Pharmacokinetic Pathway and Renal Impairment Impact - This workflow illustrates the sequential processes of amantadine absorption, distribution, and elimination, with the critical impact of renal impairment on clearance and toxicity risk.

Conclusion

The pharmacokinetic modeling of amantadine in renal impairment provides a robust foundation for evidence-based dosing recommendations in this vulnerable patient population. The well-characterized relationship between renal function and amantadine clearance enables precise dose adjustments that maintain therapeutic efficacy while minimizing the risk of concentration-dependent adverse effects. The availability of both immediate-release and extended-release formulations offers flexibility in dosing strategies, though their distinct pharmacokinetic profiles necessitate different adjustment approaches.

Future directions in amantadine pharmacokinetic research should focus on further refinement of population models incorporating additional patient factors such as age, body composition, and comorbidities that may influence drug disposition. Additionally, prospective validation of the recommended dosing regimens in clinical practice settings would strengthen the evidence base and potentially identify opportunities for further optimization. The integration of therapeutic drug monitoring with pharmacokinetic modeling approaches represents a promising strategy for truly personalized amantadine therapy in challenging patient cases, particularly those with fluctuating renal function or suboptimal response to standard dosing regimens.

Comprehensive Clinical Trial Protocol for Amantadine in Traumatic Brain Injury: Application Notes and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Background and Rationale

Traumatic Brain Injury: Pathophysiology and Therapeutic Targets

Traumatic brain injury (TBI) represents a significant global health challenge, with an estimated annual incidence of 27 million cases worldwide and serving as a leading cause of death and permanent disability [1]. The pathophysiology of TBI evolves through distinct temporal phases: the acute phase (hours post-injury), subacute phase (days to weeks), and chronic phase (weeks to years) [2]. Each phase exhibits distinct pathological mechanisms that collectively contribute to neuronal damage and functional impairment. The initial primary mechanical injury triggers a cascade of secondary molecular injuries including excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation [2]. This complex pathophysiology creates multiple potential therapeutic windows for pharmacological intervention.

The excitotoxicity mechanism mediated through glutamate release and subsequent N-methyl-D-aspartate (NMDA) receptor overactivation represents a particularly promising target for therapeutic intervention. Following TBI, extracellular levels of excitatory amino acids glutamate and aspartate rise dramatically, leading to excessive stimulation of NMDA receptors, neuronal depolarization, and massive influx of calcium ions into cells [2]. This calcium overload triggers numerous downstream damaging processes including mitochondrial permeability transition pore formation, oxidative stress, and ultimately apoptotic cell death [2]. Understanding these mechanisms provides the rationale for NMDA receptor antagonism as a strategic approach to neuroprotection in TBI.

Amantadine: Multimodal Mechanism of Action

Amantadine is a multifaceted pharmacological agent with several distinct mechanisms of action that align strategically with TBI pathophysiology. Originally developed as an antiviral agent, amantadine demonstrates dopaminergic modulation through increased dopamine release and prevention of dopamine reuptake, non-competitive NMDA receptor antagonism, and emerging evidence suggests anti-inflammatory properties and potential sigma-1 receptor interactions [2] [3]. This diverse pharmacological profile enables amantadine to target multiple aspects of the TBI pathological cascade simultaneously, potentially offering both neuroprotective and neuroactivating effects [2].

The timing of amantadine administration relative to TBI phases is crucial for maximizing therapeutic benefit. While the acute phase offers a very narrow therapeutic window, the subacute phase, characterized by secondary neurodegenerative processes, presents a more practical opportunity for pharmacological intervention [2]. Additionally, the chronic phase of TBI, which often involves persistent cognitive deficits, affective alterations, and functional impairments, may benefit from amantadine's dopaminergic support [2]. This multiphasic applicability positions amantadine as a versatile therapeutic option across the TBI recovery continuum.

Table 1: Amantadine's Mechanisms of Action in TBI Pathophysiology

TBI Pathological Mechanism Amantadine's Action Therapeutic Effect
Excitotoxicity Non-competitive NMDA receptor antagonism Reduces calcium influx and neuronal hyperexcitation
Dopaminergic Dysfunction Dopamine release stimulation and reuptake inhibition Improves arousal, attention, and motor function
Neuroinflammation Potential anti-inflammatory effects Modulates inflammatory response
Oxidative Stress Possible antioxidant properties Reduces reactive oxygen species damage

The following diagram illustrates amantadine's multimodal mechanism of action in the context of TBI pathophysiology:

G Amantadine Mechanisms in TBI Pathophysiology cluster_primary Primary Injury cluster_secondary Secondary Injury Cascades cluster_amantadine Amantadine Mechanisms TBI Traumatic Brain Injury Mechanical Mechanical Damage TBI->Mechanical Axonal Diffuse Axonal Injury TBI->Axonal Excitotoxicity Excitotoxicity (Gluamate Release) Mechanical->Excitotoxicity Axonal->Excitotoxicity Calcium Calcium Overload Excitotoxicity->Calcium Inflammation Neuroinflammation Excitotoxicity->Inflammation Oxidative Oxidative Stress Calcium->Oxidative NMDA NMDA Receptor Antagonism NMDA->Excitotoxicity Inhibits Outcomes Improved Functional & Cognitive Outcomes NMDA->Outcomes DA Dopaminergic Modulation DA->Inflammation Modulates DA->Outcomes AntiInflam Anti-inflammatory Effects AntiInflam->Inflammation Reduces AntiInflam->Outcomes Neuroprot Neuroprotective Effects Neuroprot->Oxidative Mitigates Neuroprot->Outcomes

Clinical Evidence Synthesis

Meta-Analyses of Randomized Controlled Trials

Recent comprehensive meta-analyses have synthesized evidence from multiple randomized controlled trials (RCTs) evaluating amantadine's efficacy in TBI populations. A systematic review and meta-analysis published in January 2025 analyzed 6 RCTs encompassing 426 patients, with 205 (48.12%) receiving amantadine and 221 (51.88%) receiving placebo [1]. This robust analysis employed rigorous methodology following Cochrane Collaboration recommendations and PRISMA guidelines, with protocol registration in the PROSPERO database (CRD42024538110) [1]. The inclusion criteria were restricted to studies enrolling TBI patients comparing amantadine versus placebo with reported outcomes of interest, while excluding non-randomized studies, those without control groups, and studies not focusing on TBI populations.

The primary outcomes assessed in this meta-analysis included the Glasgow Coma Scale (GCS), Mini-Mental State Examination (MMSE), and Disability Rating Scale (DRS), while secondary outcomes encompassed the Glasgow Outcome Scale (GOS), length of hospital stay (LHS), and duration of mechanical ventilation (MTMV) [1]. The analysis employed random effects models due to heterogeneity across studies and calculated mean differences (MD) with 95% confidence intervals for continuous outcomes. Heterogeneity was assessed using Cochrane Q test and I² statistic, with I² > 25% considered significant [1].

Efficacy Outcomes from Clinical Trials

The pooled analysis revealed several statistically significant findings favoring amantadine over placebo. Specifically, patients receiving amantadine demonstrated significantly higher GCS scores at day 7 (MD 1.50; 95% CI 0.08–2.92; p = 0.038; I² = 68%) and improved MMSE scores (MD 3.23; 95% CI 0.53–5.94; p = 0.019; I² = 0%) compared to placebo groups [1]. These findings suggest that amantadine may accelerate the recovery of consciousness and cognitive function in the early subacute phase following TBI.

However, not all outcomes demonstrated clear superiority for amantadine. The analysis found no statistically significant differences between groups in terms of GCS at day 3 (MD 0.30; 95% CI -0.49–1.09; p = 0.452; I² = 0%), DRS scores (MD -0.50; 95% CI -4.17–3.17; p = 0.789; I² = 86%), or GOS scores (MD -0.13; 95% CI -0.37–0.12; p = 0.320; I² = 0%) [1]. Additionally, no significant differences were observed in healthcare utilization metrics, including length of hospital stay (MD -1.02; 95% CI -6.43–4.39; p = 0.712; I² = 0%) or duration of mechanical ventilation (MD -3.13; 95% CI -8.99–2.73; p = 0.295; I² = 0%) [1].

A double-blind, randomized, controlled clinical trial published in 2018 specifically evaluated amantadine's effects in TBI patients with severe impairment (GCS ≤9) [4]. This study implemented a protocol involving drug administration for 6 weeks with patient evaluation using GCS and FULL Outline of UnResponsiveness (FOUR) scores on days 1, 3, and 7 after initiation of treatment. At 6-month follow-up, assessments included MMSE, GOS, DRS, and Karnofsky Performance Scale [4]. The primary finding from this trial was a significant improvement in GCS between day 1 and day 7 in the amantadine group (p=0.044), though no other significant differences were observed at the 6-month follow-up [4].

Table 2: Pooled Efficacy Outcomes from Meta-Analysis of Amantadine in TBI

Outcome Measure Time Point Mean Difference (95% CI) P-value Heterogeneity (I²)
Glasgow Coma Scale Day 3 0.30 (-0.49 to 1.09) 0.452 0%
Glasgow Coma Scale Day 7 1.50 (0.08 to 2.92) 0.038 68%
Mini-Mental State Examination Various 3.23 (0.53 to 5.94) 0.019 0%
Disability Rating Scale Overall -0.50 (-4.17 to 3.17) 0.789 86%
Glasgow Outcome Scale Various -0.13 (-0.37 to 0.12) 0.320 0%

Detailed Clinical Trial Protocol

Study Design and Population

A comprehensive clinical trial protocol for investigating amantadine in TBI should incorporate elements from successful previous studies while addressing identified limitations. The recommended design is a randomized, double-blind, placebo-controlled, parallel-group trial with adequate power to detect clinically significant differences in functional outcomes. The trial should include a 6-week active treatment phase followed by an extended follow-up period of at least 6 months to evaluate both short-term and long-term effects [4] [1]. For enhanced statistical power, a target sample size of approximately 200 participants (100 per group) is recommended based on previous meta-analyses that included over 400 patients [1].

Inclusion criteria should comprise: (1) Age 18-65 years; (2) Documented diagnosis of moderate to severe TBI (GCS 3-12) in the acute or subacute phase; (3) Presence of disorders of consciousness or significant cognitive impairment; (4) Time post-injury between 72 hours and 12 weeks; (5) Stable medical and neurological status. Exclusion criteria should include: (1) Pre-existing neurodegenerative disorders; (2) History of substance abuse; (3) Contraindications to amantadine (renal impairment, glaucoma, prostate hypertrophy); (4) Pregnancy or lactation; (5) Concurrent use of other dopaminergic or stimulant medications; (6) Expected withdrawal of life-sustaining treatment [4] [1] [3]. Special consideration should be given to patients with renal impairment, with appropriate dose adjustments based on creatinine clearance as outlined in Table 3.

Investigational Product and Dosing

The intervention protocol should utilize amantadine hydrochloride at appropriate therapeutic doses. The recommended dosing regimen follows a titration schedule: initial dose of 100 mg twice daily, with potential increase to 200 mg twice daily based on tolerance and clinical response [3]. The total daily dose should generally not exceed 400 mg due to increased risk of adverse effects at higher doses [3]. For patients with renal impairment, specific dose adjustments are necessary as outlined in Table 3.

The formulation and administration should utilize identical-appearing capsules for amantadine and placebo to maintain blinding. For patients unable to swallow oral medications, consideration should be given to nasogastric tube administration of the drug, particularly in the early stages of TBI recovery [2]. The treatment duration should be 6 weeks based on previous trial protocols, with careful attention to proper discontinuation through dose tapering (reducing by half for one week before complete discontinuation) to prevent potential withdrawal effects or neuroleptic malignant syndrome-like symptoms [3].

Table 3: Amantadine Dosing Protocol Based on Renal Function

Renal Function (CrCL mL/min/1.73m²) Loading Dose Maintenance Dose Administration Schedule
Normal (>50 mL/min) 200 mg 100-200 mg twice daily Standard regimen
Mild Impairment (30-50 mL/min) 200 mg 100 mg daily After 24 hours
Moderate Impairment (15-29 mL/min) 200 mg 100 mg every 48 hours After 24 hours
Severe Impairment (<15 mL/min) 200 mg 200 mg every 7 days Weekly interval
Hemodialysis 200 mg 200 mg every 7 days Post-dialysis
Outcome Measures and Assessment Schedule

A comprehensive outcome assessment battery should capture multiple domains of recovery across the trajectory of TBI rehabilitation. The primary efficacy endpoint should be the Disability Rating Scale (DRS) score at 6 weeks, which has demonstrated sensitivity to change in previous TBI trials [1]. Secondary endpoints should include: (1) Glasgow Coma Scale (GCS) scores at days 3, 7, and 14; (2) Mini-Mental State Examination (MMSE) at 6 weeks and 6 months; (3) Glasgow Outcome Scale-Extended (GOS-E) at 3 and 6 months; (4) Neurobehavioral Functioning Inventory; (5) Functional Independence Measure (FIM); (6) Length of hospital stay and duration of mechanical ventilation [4] [1].

The assessment schedule should include baseline evaluations immediately prior to randomization, followed by regular intervals during the active treatment phase (weekly for 6 weeks), and long-term follow-up at 3 and 6 months post-randomization. Specific assessment timelines should be strategically aligned with expected recovery trajectories, with more frequent assessments during the early phases when changes are most dynamic.

Statistical Analysis Plan

The statistical analysis plan should specify intention-to-treat (ITT) principles as the primary analysis approach, with additional per-protocol analyses as sensitivity measures. For continuous outcomes (GCS, MMSE, DRS), linear mixed-effects models should be employed to account for repeated measurements within participants, with fixed effects for treatment group, time, and treatment-by-time interaction, and random effects for participant-level variability. Categorical outcomes (GOS) should be analyzed using ordinal logistic regression models.

The sample size calculation should be based on the primary endpoint (DRS at 6 weeks), assuming a minimum clinically important difference of 3 points on the DRS, standard deviation of 5 points, 80% power, and alpha of 0.05. This yields approximately 45 participants per group, with the recommended target of 100 per group allowing for attrition and subgroup analyses. Pre-specified subgroup analyses should include: injury severity (moderate vs. severe TBI), time since injury (<28 days vs. >28 days), age categories (<40 vs. ≥40 years), and presence of diffuse axonal injury. Statistical significance should be defined as two-tailed p<0.05, with appropriate adjustments for multiple comparisons where applicable.

Experimental Methodology

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic (PK) monitoring is essential for optimizing amantadine dosing in TBI patients, particularly given the potential for altered drug metabolism and clearance in this population. A validated Ultra-Fast Liquid Chromatography tandem Mass Spectrometry (UFLC-MS/MS) method should be employed for quantification of amantadine concentrations in biological samples, as described in recent analytical studies [5]. This green analytical method provides the sensitivity, specificity, and precision required for reliable therapeutic drug monitoring.

The sample collection protocol should include timed blood draws at the following intervals: pre-dose (trough), and 1, 2, 4, 6, and 8 hours post-dose at steady-state conditions (after 5-7 days of consistent dosing). For patients receiving extended-release formulations, modified sampling schedules may be necessary. Sample processing should involve immediate centrifugation of blood samples at 3000×g for 10 minutes, with plasma stored at -80°C until analysis. The UFLC-MS/MS methodology should utilize stable isotope-labeled internal standards for optimal accuracy, with validation covering linearity range (5-500 ng/mL), precision (intra- and inter-day CV <15%), accuracy (85-115%), and stability under various storage conditions [5].

Safety Monitoring and Adverse Event Management

Vigilant safety monitoring is crucial throughout the trial period, with special attention to known adverse effects of amantadine. The monitoring schedule should include daily assessment during the initial titration phase, then weekly throughout the active treatment period. Specific monitoring parameters should include: mental status changes (hallucinations, confusion, depression), cardiovascular status (orthostatic hypotension, peripheral edema), dermatological effects (livedo reticularis), and general neurological status [3].

Serious adverse events (SAEs) of particular concern include neuroleptic malignant syndrome (especially with abrupt discontinuation), suicidal ideation, psychosis, and severe CNS depression. A predefined SAE management protocol should include immediate discontinuation of the study drug, appropriate medical intervention, and prompt reporting to the institutional review board and data safety monitoring board. For less severe adverse effects, dose reduction strategies (e.g., decreasing to 100 mg once daily) should be implemented before complete discontinuation when clinically appropriate.

The following diagram illustrates the recommended patient flow and assessment timeline for a comprehensive amantadine clinical trial:

G Trial Protocol: Patient Flow & Assessment Timeline cluster_screening Screening Phase cluster_intervention 6-Week Intervention Phase cluster_followup Extended Follow-up Phase Screening Patient Screening Inclusion/Exclusion Criteria Baseline Baseline Assessments GCS, DRS, MMSE, GOS Screening->Baseline Randomization Randomization (Stratified by GCS & Age) Baseline->Randomization Group1 Amantadine Group (100mg BID, titrate to 200mg BID) Randomization->Group1 Group2 Placebo Group (Identical Dosing Schedule) Randomization->Group2 Wk1 Week 1 Assessment GCS, Safety Labs Group1->Wk1 Group2->Wk1 Wk2 Week 2 Assessment GCS, DRS Wk1->Wk2 Wk4 Week 4 Assessment DRS, MMSE, Safety Wk2->Wk4 Wk6 Week 6 Assessment Primary Endpoint: DRS Secondary: MMSE, GOS Wk4->Wk6 Mo3 3-Month Follow-up GOS, DRS, MMSE, FIM Wk6->Mo3 inv1 Mo6 6-Month Follow-up Final Assessment GOS-E, DRS, MMSE, FIM Mo3->Mo6 inv2 Analysis Data Analysis ITT Population Mo6->Analysis

Implementation Considerations

Practical Trial Management

Successful implementation of an amantadine TBI trial requires careful attention to practical management considerations. Recruitment strategies should account for the acute nature of TBI, with established protocols for rapid screening, consent processes (often utilizing legally authorized representatives), and baseline assessment in emergency or critical care settings. Retention plans should address the challenges of longitudinal follow-up in this population, including tracking mechanisms for patients transferring to rehabilitation facilities, flexible assessment locations, and engagement of family members to support participation throughout the study period.

Data collection procedures should utilize standardized case report forms with electronic data capture systems where possible. Training and certification of all assessors is essential to ensure inter-rater reliability, particularly for functional and cognitive outcome measures. The protocol should include a Data Safety Monitoring Board (DSMB) with predefined stopping rules for safety or efficacy, with interim analyses planned when 50% of participants have completed the primary endpoint assessment. Quality assurance measures should include source data verification, protocol adherence monitoring, and regular site audits for multicenter trials.

Ethical and Regulatory Considerations

The ethical implementation of amantadine trials in TBI populations requires special consideration of informed consent processes given the frequently impaired decision-making capacity of potential participants. Protocols should include clear guidelines for surrogate consent procedures in accordance with local regulations, with provisions for re-consent from participants who regain capacity during the trial. The risk-benefit profile of amantadine in TBI is generally favorable given its established safety record in other conditions, but potential risks must be clearly communicated to participants and their families.

Regulatory considerations should address amantadine's status as a drug used for non-FDA approved indications in TBI treatment [3]. Investigational New Drug (IND) applications may be required depending on specific trial characteristics and jurisdiction. The trial protocol should be registered in a publicly accessible registry such as ClinicalTrials.gov before participant enrollment, and all applicable Good Clinical Practice (GCP) guidelines should be followed throughout trial implementation. Publications should adhere to CONSORT guidelines for randomized trials to ensure transparent reporting of methods and results.

Future Directions and Unanswered Questions

While current evidence provides a foundation for amantadine use in TBI, several important research questions remain unresolved. Future studies should investigate whether amantadine's effectiveness varies based on specific TBI endophenotypes (e.g., diffuse axonal injury vs. focal lesions), optimal timing of initiation (hyperacute vs. subacute phases), and potential synergistic effects when combined with other neurorecovery interventions [2]. Additionally, the utility of amantadine for disorders of consciousness from non-TBI causes and its effectiveness in long-term treatment regimens represent important areas for further investigation [2].

The development of novel formulations, including intravenous administration for acute care settings and extended-release formulations for chronic management, may expand amantadine's therapeutic utility across the TBI recovery continuum [2]. Additionally, biomarker-guided approaches (e.g., using neuroimaging, electrophysiology, or molecular biomarkers) to identify patients most likely to respond to amantadine could enhance precision medicine approaches in TBI rehabilitation. Well-controlled clinical studies addressing these questions are warranted to ultimately confirm amantadine's utility in TBI and optimize its implementation in clinical practice [2].

Conclusion

This comprehensive protocol provides a structured framework for investigating amantadine in traumatic brain injury, synthesizing current evidence while addressing methodological considerations for rigorous clinical trial implementation. The multimodal mechanism of action of amantadine aligns strategically with the complex pathophysiology of TBI, targeting multiple secondary injury processes across different temporal phases of recovery. Current evidence, though somewhat mixed, suggests potential benefits for functional and cognitive outcomes, particularly in the subacute phase of moderate to severe TBI.

By adhering to the detailed methodological guidelines outlined in this protocol, researchers can generate high-quality evidence to clarify amantadine's therapeutic role in TBI and optimize treatment approaches for this challenging patient population. The integration of pharmacokinetic monitoring, comprehensive safety assessment, and multidimensional outcome measurement will advance our understanding of how to best utilize this promising therapeutic agent in the complex landscape of TBI recovery.

References

Amantadine hydrochloride synthesis yield improvement optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method Comparison

The table below summarizes the key improved synthesis methods documented in recent literature.

Method Overview Key Steps & Intermediate Reported Yield Key Advantages

| One-Step Amination [1] [2] | 1-Bromoadamantane + Urea (in diphenyl ether, 175°C) [1]. Uses a phase-transfer catalyst (TBAI) in methanol [2]. | Up to 81% [1] | Simplest one-pot procedure; avoids strong acids [1] [2]. | | Two-Step (Formamide Route) [3] | Step 1: 1-Bromoadamantane + Formamide → N-(1-adamantyl)formamide (6). Step 2: Hydrolysis of (6) with aq. HCl [3]. | 88% (overall) [3] | High-yielding; milder hydrolysis conditions; avoids toxic solvents [3]. | | Two-Step (Acetamide Route) [4] | Step 1: Adamantane or 1-Bromoadamantane → N-(1-adamantyl)acetamide (4). Step 2: Hydrolysis of (4) [4] [5]. | 67-74% (overall) [4] [5] | Improved yield over traditional 3-4 step routes; reduced toxic solvent use [4] [5]. |

Experimental Protocols

Here are detailed methodologies for two of the most promising synthetic routes.

Protocol 1: One-Pot Synthesis from 1-Bromoadamantane and Urea

This method is notable for its simplicity and high yield [1] [2].

  • Reagents: 1-Bromoadamantane, Urea, Diphenyl ether (solvent), Hydrochloric acid (for salt formation), Tetrabutylammonium iodide (TBAI, phase-transfer catalyst for the methanolic procedure) [1] [2].
  • Optimized Conditions:
    • Molar Ratio: Urea : 1-Bromoadamantane = 3 : 1 [1].
    • Solvent Ratio: 1.1 g of 1-Bromoadamantane per 1 mL of diphenyl ether [1].
    • Temperature: 175 °C [1].
    • Reaction Time: 1.0 hour [1].
  • Work-up & Purification:
    • After the reaction is complete, cool the mixture.
    • The crude amantadine base can be extracted and then treated with a 5 N hydrochloric acid solution to form the hydrochloride salt [1].
    • The solid amantadine hydrochloride is collected by filtration and can be recrystallized for higher purity. The structure is confirmed by MS, ¹H-NMR, and ¹³C-NMR [1].
Protocol 2: Two-Step Synthesis via N-(1-adamantyl)formamide

This method offers an excellent balance of high yield and operational safety [3].

  • Reagents: 1-Bromoadamantane, Formamide, Sulfuric acid (96%), Hydrochloric acid (19.46% for hydrolysis) [3].
  • Step 1: Synthesis of N-(1-adamantyl)formamide (6)
    • Molar Ratio: Formamide : Sulfuric acid : 1-Bromoadamantane = 10 : 5.6 : 1 [3].
    • Temperature: 85 °C [3].
    • Reaction Time: 5.5 hours [3].
    • Work-up: The reaction mixture is poured onto ice-cold water. The precipitated solid intermediate (6) is filtered, washed with cool water, and used directly in the next step. Yield: ~94% [3].
  • Step 2: Hydrolysis to this compound (1)
    • Reagents: Intermediate (6) is hydrolyzed using a 19.46% aqueous HCl solution [3].
    • Conditions: Reflux for 1 hour [3].
    • Work-up: The product this compound precipitates upon cooling and is collected by filtration. Yield for this step: ~93% [3].
  • Characterization: The final product is confirmed by IR, MS, ¹H NMR, and ¹³C NMR, with a typical purity of over 99% [3].

Workflow for Method Selection & Optimization

To help visualize the decision-making process, the following diagram outlines the key steps for selecting and troubleshooting a synthesis method.

Start Start: Goal to Synthesize Amantadine HCl A Evaluate Key Factors - Starting material availability - Safety & environmental concerns - Equipment limitations - Required purity & yield Start->A B Select Synthesis Method A->B C1 One-Pot Urea Route B->C1 C2 Two-Step Formamide Route B->C2 C3 Two-Step Acetamide Route B->C3 D Optimize Based on Identified Critical Parameters C1->D C2->D C3->D E Proceed with Synthesis and Troubleshoot D->E

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected. What are the most common causes?

  • Impure or degraded starting material: Ensure your 1-bromoadamantane is of high purity.
  • Inadequate temperature control: The reactions are often temperature-sensitive. Use a calibrated thermometer and ensure efficient heating/cooling.
  • Sub-optimal reagent ratios: Carefully follow the optimized molar ratios, especially for the one-pot urea method where a 3:1 urea ratio is critical [1].
  • Moisture: For reactions involving strong acids, the presence of water can hinder the reaction. Ensure equipment is dry.

Q2: For the two-step formamide route, what is the best way to monitor the reaction progress?

  • For the first step (synthesis of the formamide intermediate), the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the 1-bromoadamantane peak is no longer detected [3]. The precipitation of the white solid upon pouring into water is also a good visual indicator of successful intermediate formation.

Q3: Are there any special handling or safety precautions for these procedures?

  • Strong Acids: The formamide and acetamide routes use concentrated sulfuric acid. Always add acid to the mixture slowly and with cooling to control exotherms. Use appropriate PPE (acid-resistant gloves, goggles, lab coat).
  • High Temperatures: The one-pot method requires heating to 175°C. Ensure the use of heat-stable oils and proper shielding.
  • Solvents: While newer methods reduce the use of toxic solvents like benzene, some may still use diphenyl ether, which requires handling in a fume hood.

Q4: Why is my final product off-color or having low purity?

  • Overheating: Excessive temperature or prolonged heating can cause decomposition, leading to colored impurities.
  • Inadequate work-up: Ensure sufficient washing of the intermediate and final product with cool water or appropriate solvents to remove acidic residues and by-products.
  • Recrystallization: The final this compound salt can often be recrystallized from a suitable solvent system (e.g., water/acetone mixtures) to improve both color and purity [6].

References

Amantadine plasma sample storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Stability Under Specific Conditions

The most detailed stability data comes from a 2018 study that developed a highly sensitive LC-ESI-MS/MS method. The researchers comprehensively evaluated the stability of amantadine in human plasma under various conditions relevant to sample handling and storage [1].

The table below summarizes the stability findings from this study:

Stability Condition Duration Outcome
Bench-top (Room Temperature) 20 hours Stable
Processed Sample (in autosampler, 5°C) 48 hours Stable
Long-term (-70°C) 65 days Stable
Freeze-Thaw (3 cycles) - Stable

This study concluded that the analyte (amantadine) was found to be stable under these conditions, as the mean % deviation was within ±15% of the nominal concentration [1]. A more recent 2022 method also confirmed that amantadine had no significant degradation under all tested stability conditions, including freeze-thaw, short-term, and long-term storage [2].

Experimental Protocol for Stability Validation

The stability data from the 2018 study was generated during the validation of their bioanalytical method. Here is the general workflow and methodology they employed:

start Start: Prepare QC Samples (Low, Medium, High Concentrations) step1 1. Bench-top Stability Store at room temp for 20 hours start->step1 analysis LC-ESI-MS/MS Analysis step1->analysis step2 2. Processed Sample Stability Store in autosampler (5°C) for 48 hours step2->analysis step3 3. Long-term Stability Store at -70°C for 65 days step3->analysis step4 4. Freeze-Thaw Stability 3 complete cycles step4->analysis result Calculate % Nominal Concentration (Stable if within ±15%) analysis->result

Key Technical Steps:

  • Sample Preparation: Stability was evaluated using quality control (QC) samples at three concentration levels (low, medium, and high) to cover the calibration range [1].
  • Chromatography: Separation was achieved on a Synergi Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) analytical column using an isocratic mobile phase of acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) at a flow rate of 0.8 mL/min [1].
  • Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. Amantadine was detected via the mass transition m/z 152.1 → 135.1 [1].
  • Acceptance Criterion: Stability was confirmed by calculating the mean percentage deviation from the nominal concentration. A deviation within ±15% was considered to indicate no significant degradation [1].

Frequently Asked Questions

What is the recommended long-term storage temperature for amantadine plasma samples? Based on experimental validation, storage at -70°C for at least 65 days has been demonstrated to be effective for preserving amantadine in plasma [1].

How many freeze-thaw cycles can amantadine plasma samples withstand? The available data indicates that amantadine in plasma is stable for at least three complete freeze-thaw cycles [1].

Does amantadine require derivatization for stable storage or analysis? No. A key advantage of modern LC-MS/MS and LC-MS3 methods is that they can analyze amantadine without prior derivatization, simplifying the sample preparation process [1] [2]. The stability data provided above is for underivatized amantadine.

References

Amantadine hydrochloride degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Amantadine Hydrochloride

The table below summarizes the key analytical methods applicable for the assay and stability studies of this compound.

Method Principle Key Details / Validation Data Application Note

| UV-Vis Spectrophotometry (with derivatization) [1] | Derivatization with 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored complex. | Linearity: 2-20 µg/ml Correlation Coefficient (r): 0.9983 Limit of Detection (LOD): 0.35 µg/ml Wavelength (λmax): 433 nm | Useful for pre-formulation solubility studies. Not typically used for separation of degradation products. | | HPLC-UV (with pre-column derivatization) [2] | Derivatization with anthraquinone-2-sulfonyl chloride (ASC) to enable UV detection. | Reported Analytes: Amantadine, Rimantadine, Memantine. Internal Standard: Rimantadine for Amantadine analysis. Features: Mild reaction conditions, stable derivatives. | Can be developed into a stability-indicating method by separating the parent drug from its degradants. | | LC-MRM/MS (Liquid Chromatography - Multiple Reaction Monitoring) [3] | Detection based on specific precursor ion → product ion transitions. | Transition (m/z): 152.2 → 135.3 Linear Range: 50–1500 ng/mL LLOQ: 50 ng/mL | Highly selective and sensitive for quantification in complex matrices like plasma. | | LC-MS³ (Liquid Chromatography - Tandem Mass Spectrometry cubed) [3] | A second fragmentation step (MS³) for enhanced selectivity in complex samples. | Transition (m/z): 152.2 → 135.3 → 107.4 Linear Range: 50–1500 ng/mL LLOQ: 50 ng/mL | Provides higher selectivity by reducing background noise; ideal for identifying unknown degradants. |

Proposed Experimental Workflow for Degradation Product Identification

You can adapt the following workflow, which integrates the techniques above, to identify degradation products. The process involves forced degradation of the drug substance, followed by analysis with a suitable method.

Start Start: Amantadine HCl API FD Forced Degradation Studies Start->FD Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) FD->Hydrolysis Oxidation Oxidative Stress FD->Oxidation Thermal Thermal Stress FD->Thermal Photolysis Photolytic Stress FD->Photolysis SamplePrep Sample Preparation Hydrolysis->SamplePrep Oxidation->SamplePrep Thermal->SamplePrep Photolysis->SamplePrep Analysis Analysis with LC-MS SamplePrep->Analysis MS Mass Spectrometric Detection Analysis->MS DataInt Data Interpretation MS->DataInt ID Identification of Degradation Products DataInt->ID

Detailed Protocols for Key Steps

Based on the literature, here are detailed methodologies for two critical techniques:

1. Derivatization for HPLC-UV Analysis (Adapted from [2]) This method is suitable if an LC-MS system is not available.

  • Reagents: Amantadine HCl standard and sample, Anthraquinone-2-sulfonyl chloride (ASC) reagent solution, Sodium hydroxide (NaOH), and an organic solvent for extraction (e.g., ethyl acetate).
  • Procedure:
    • Reaction: Mix a volume of the standard or degraded sample solution with an aqueous NaOH solution and ASC reagent solution.
    • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to separate the phases if a two-phase system is used.
    • Extraction: Extract the derivatized product into an organic solvent.
    • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC injection.
  • HPLC Conditions (Example):
    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
    • Mobile Phase: A mixture of methanol, acetonitrile, and water (or buffer) in an optimized ratio for isocratic or gradient elution.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis detector set to the maximum absorbance wavelength of the derivative (e.g., 248 nm for ASC derivatives).

2. LC-MS³ Method for Enhanced Selectivity (Adapted from [3]) This is a highly sophisticated and selective approach recommended for complex mixtures.

  • Sample Preparation: A simple protein precipitation is sufficient for plasma. For degradation samples, dilution with a compatible solvent like water or acetonitrile may be adequate, followed by centrifugation.
    • Mix 10 µL of the sample with 20 µL of internal standard (e.g., Amantadine-d15) working solution.
    • Add 1 mL of acetonitrile to precipitate proteins or other interfering substances.
    • Vortex mix and centrifuge. Collect the supernatant for injection.
  • LC Conditions:
    • Column: Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm).
    • Mobile Phase: Isocratic elution with 0.1% formic acid in water (A) and acetonitrile (B) in a 70:30 (v/v) ratio.
    • Flow Rate: 0.8 mL/min.
    • Run Time: 3 minutes.
  • MS Conditions (Positive Ion Mode):
    • Ion Source: Electrospray Ionization (ESI+).
    • Amantadine MS³ Transitions: m/z 152.2 → 135.3 → 107.4
    • Data-dependent acquisition (DDA) can be set up so that when the 152.2 → 135.3 transition is detected in MRM mode, a second fragmentation is triggered on the 135.3 ion to obtain its unique MS² spectrum for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for HPLC-UV analysis of amantadine? this compound is an aliphatic primary amine that lacks a significant chromophoric group. This means it does not absorb UV light effectively, leading to very poor sensitivity and detection limits in a standard HPLC-UV system. Derivatization introduces a chromophore (a light-absorbing group) into the molecule, enabling sensitive UV detection [1] [2].

Q2: What is the advantage of using an LC-MS³ method over a standard LC-MRM method? LC-MRM (Multiple Reaction Monitoring) is highly selective, but in complex samples with high background noise, interference can occur. LC-MS³ adds an extra stage of fragmentation. It first selects a specific precursor ion, fragments it into a product ion, and then selectively fragments that product ion again. This process, resulting in a second-generation product ion (152.2 → 135.3 → 107.4), provides higher selectivity and lower background noise, which is crucial for confidently identifying and quantifying trace-level degradation products [3].

Q3: The search results did not list specific degradation products. How should I proceed? The identification of specific degradation products is a research activity that requires experimental work. You should conduct forced degradation studies (as shown in the workflow diagram) by subjecting this compound to various stress conditions (acid, base, oxidant, heat, and light). The resulting samples should then be analyzed using the LC-MS methods described above. The mass spectral data (particularly high-resolution MS and MS² spectra) of any new peaks that appear will be key to proposing the structures of the degradation products.

References

Amantadine dose adjustment renal dysfunction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Renal Dosing Guidelines for Amantadine

The following tables summarize the dose adjustment recommendations based on renal function, measured by creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR).

Immediate-Release Formulations (Capsules, Tablets, Syrup)

These guidelines apply to indications like Parkinson's disease, drug-induced extrapyramidal reactions, and influenza [1] [2] [3].

Renal Function (CrCl) Recommended Dosage Regimen

| Mild impairment (> 50 mL/min) | No adjustment recommended. Usual dose: 100 mg twice daily [1] [3]. | | Moderate impairment (30 - 50 mL/min) | 200 mg on day 1, then 100 mg once daily thereafter [1] [3]. | | Severe impairment (15 - 29 mL/min) | 200 mg on day 1, then 100 mg every other day [1] [3]. | | End-Stage Renal Disease (ESRD) (< 15 mL/min) | 200 mg every 7 days [1] [3]. | | Patients on Hemodialysis | 200 mg every 7 days (not significantly dialyzed) [1] [4] [3]. |

Extended-Release Formulations

Extended-release capsules (e.g., Gocovri) and tablets (e.g., Osmolex ER) are not interchangeable with each other or with immediate-release products [1] [5] [6].

Renal Function Extended-Release Capsules (e.g., Gocovri) Extended-Release Tablets (e.g., Osmolex ER)

| Mild impairment (CrCl 60-89 mL/min) | No adjustment recommended [1]. | No adjustment recommended (eGFR 60-89 mL/min) [1]. | | Moderate impairment (CrCl/eGFR 30-59 mL/min) | Initial: 68.5 mg once daily at bedtime. Max: 137 mg/day if tolerated [1]. | Reduce frequency to one dose every 48 hours. Increase titration interval to every 3 weeks [1]. | | Severe impairment (CrCl/eGFR 15-29 mL/min) | 68.5 mg once daily at bedtime [1]. | Reduce frequency to one dose every 96 hours. Increase titration interval to every 4 weeks [1]. | | End-Stage Renal Disease (ESRD) (< 15 mL/min) | Contraindicated [1]. | Contraindicated [1]. |

Key Clinical and Research Considerations

  • Mechanism and Excretion: Amantadine is primarily eliminated unchanged by the kidneys. Accumulation in renal impairment significantly increases the risk of central nervous system (CNS) toxicity, such as dizziness, insomnia, anxiety, and confusion [2].
  • Resistance in Influenza Treatment: The Centers for Disease Control and Prevention (CDC) does not recommend amantadine for the treatment or prophylaxis of influenza due to high levels of resistance among circulating influenza A viruses [1] [2] [7].
  • Avoid Abrupt Discontinuation: Do not stop amantadine suddenly in patients who have been treated for more than a few weeks. Tapering the dose gradually over at least one week is required to avoid neuroleptic malignant syndrome-like symptoms, such as high fever, muscle rigidity, and altered mental status [2] [5] [6].
  • Geriatric Patients: Because elderly patients often have reduced renal function, they are more susceptible to drug accumulation and adverse effects. A lower initial dose is frequently warranted, and monitoring renal function is crucial [1] [2] [5].

Experimental Protocol Considerations for Renal Impairment

When designing studies involving amantadine in subjects with renal dysfunction, consider this workflow to ensure accurate and safe dosing:

cluster_renal Renal Function Stratification Start Assess Subject Renal Function A Calculate CrCl/eGFR Start->A B Select Amantadine Formulation A->B Mild Mild: CrCl >50 mL/min A->Mild Moderate Moderate: CrCl 30-50 mL/min A->Moderate Severe Severe: CrCl 15-29 mL/min A->Severe ESRD ESRD: CrCl <15 mL/min A->ESRD C Apply Formulation-Specific Dosing Guideline B->C D Initiate Therapy with Adjusted Dose C->D E Monitor for CNS Toxicity & Efficacy D->E

References

Reducing amantadine CNS side effects clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Common CNS Adverse Effects of Amantadine

Adverse Effect Reporting Frequency / Key Statistics Recommended Monitoring & Management
Hallucinations 302 reports (ROR=27.57) [1] Monitor closely after initiation and dosage changes; use with caution in patients with major psychotic disorders [2].
Falls 286 reports [1] Monitor for dizziness and lightheadedness, especially after initiation or dosage increase [3] [2].
Somnolence / Falling Asleep - Counsel patients on risk of drowsiness; question them directly about sleep episodes during activities [2].
Confusion & Dizziness Common side effect [3] Observe for impaired mental alertness or physical coordination; monitor for symptoms of orthostatic hypotension [2].
Drug Inefficacy 266 reports [1] For Parkinson's patients, loss of effect may occur after a few months; consider dosage increase or temporary discontinuation [2].

Mechanisms Underlying CNS Side Effects

The CNS side effects of amantadine are linked to its complex pharmacological profile. Understanding these mechanisms is crucial for troubleshooting and designing experiments.

Amantadine Amantadine Mech1 NMDA Receptor Antagonism Amantadine->Mech1 Mech2 Dopaminergic Agonism (increases release) Amantadine->Mech2 Mech3 Nicotinic Acetylcholine Receptor Negative Allosteric Modulation Amantadine->Mech3 Outcome1 Altered glutamate signaling Possible confusion, dizziness Mech1->Outcome1 Outcome2 Increased central dopaminergic tone Impulse control disorders, hallucinations Mech2->Outcome2 Outcome3 Anticholinergic-like effects Dry mouth, potential contribution to confusion Mech3->Outcome3

Strategies for Mitigating CNS Side Effects in Clinical Practice

For the FAQs and troubleshooting guides, you can advise the following strategies to manage CNS side effects:

  • Dosage Adjustment & Tapering

    • Renal Impairment Dosage: Reduce dosage in patients with renal impairment (Clcr 30-50 mL/min: 100 mg daily; Clcr 15-29 mL/min: 100 mg on alternate days) as it is renally cleared and contraindicated in end-stage renal disease [3] [2].
    • Avoid Abrupt Withdrawal: Do not discontinue amantadine abruptly. Taper dosage gradually to avoid a withdrawal-emergent symptom complex resembling neuroleptic malignant syndrome (characterized by fever, muscular rigidity, and confusion) [2].
  • Proactive Patient Monitoring

    • Monitor for Specific Behaviors: Frequently monitor for the emergence of impulse control/compulsive behaviors (e.g., gambling, sexual urges, binge eating) [2].
    • Screen for Mood Changes: Monitor patients for depression and suicidal ideation or behavior, particularly those receiving short courses for influenza [2].
    • Regular Neurological Assessments: Monitor for hallucinations, confusion, and agitation throughout treatment, especially after initiation or dosage changes [1] [2].
  • Patient Selection & Contraindications

    • Contraindications: The drug is contraindicated in persons with end-stage kidney disease [3]. It should also be used with caution by those with an enlarged prostate or glaucoma due to its anticholinergic effects [3].
    • Cautious Use in Elderly: Reduce the dosage of conventional preparations in patients 65 years and older, and select the dosage cautiously based on renal function [2].

Experimental Protocol for Reference

To help your researchers contextualize clinical data, here is a summarized protocol from a recent study investigating amantadine for post-COVID-19 fatigue, which provides a model for structuring clinical trials.

  • Study Design: Randomized, open-label clinical trial [4].
  • Participants: 62 patients with post-COVID-19 fatigue. The average age was 37.31 ± 8.98 years [4].
  • Intervention:
    • Intervention Group: Received amantadine for two weeks [4].
    • Control Group: Received no treatment for two weeks [4].
  • Primary Outcomes: Fatigue levels assessed using the Visual Analog Fatigue Scale (VAFS) and the Fatigue Severity Scale (FSS) at baseline and after two weeks [4].
  • Key Results:
    • VAFS Score: The intervention group's score decreased from 7.90 ± 0.60 to 3.37 ± 0.44, a significantly greater reduction than in the control group [4].
    • FSS Score: The intervention group's score decreased from 53.10 ± 5.96 to 28.40 ± 2.42, also significantly greater than the control [4].
  • Safety and Tolerability: One patient discontinued due to severe nausea and abdominal pain. The most commonly reported side effect was dry mouth (26.67%); all other reported side effects were transient and tolerable [4].

References

Amantadine drug interactions contraindications management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Interaction

Understanding amantadine's multifaceted mechanisms provides the foundation for predicting and managing its interactions.

Pharmacological Targets

The diagram below illustrates amantadine's primary molecular mechanisms of action.

G cluster_antiviral Antiviral Action cluster_parkinson Antiparkinsonian & CNS Actions Amantadine Amantadine M2_Protein M2_Protein Amantadine->M2_Protein Inhibits NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor Antagonizes Dopamine_Release Dopamine_Release Amantadine->Dopamine_Release Increases Dopamine_Reuptake Dopamine_Reuptake Amantadine->Dopamine_Reuptake Inhibits Viral_Uncoating Viral_Uncoating M2_Protein->Viral_Uncoating Disrupts

Key Interaction Mechanisms

The primary mechanisms driving amantadine's drug interactions include:

  • Pharmacodynamic Interactions: Concurrent use of other CNS-active drugs (e.g., sedatives, antipsychotics, anticholinergics) can lead to additive effects, increasing the risk of drowsiness, confusion, and hallucinations [1] [2]. A notable case report highlights a dangerous interaction with a compound medication containing paracetamol and amantadine, which significantly enhanced the anticoagulant effect of warfarin, leading to critically abnormal coagulation [3].
  • Pharmacokinetic Interactions: Although amantadine undergoes minimal metabolism, its renal excretion is a critical pathway. Drugs that affect renal tubular secretion (e.g., triamterene and trimethoprim) can reduce amantadine clearance, leading to increased plasma levels and a higher risk of toxicity [1] [2].

Major Contraindications & Clinical Management

Contraindications and Key Precautions

The table below details critical contraindications and high-risk scenarios for amantadine use.

Category Specific Condition / Situation Rationale / Risk
Absolute Contraindications Hypersensitivity to amantadine or any product component [4] Risk of serious allergic reactions.
End-stage renal disease (for extended-release formulations) [2] Dangerously high drug accumulation due to inability to excrete.
Major Precautions Renal Impairment [1] [5] [2] Requires significant dose reduction based on creatinine clearance to prevent toxicity.
History of Mental Illness (e.g., psychosis, depression) [5] [2] Can exacerbate conditions; may cause hallucinations, depression, or suicidal ideation.
Seizure Disorders [1] [2] May lower seizure threshold.
Congestive Heart Failure, Peripheral Edema [1] [2] Can cause or worsen swelling of the extremities.
Orthostatic Hypotension [2] [4] Can cause or worsen dizziness and fainting upon standing.
Use in Special Populations Pregnancy (FDA category not assigned; was Category C) [6] Animal data suggest potential for fetal harm; use only if benefit justifies risk.
Breastfeeding [6] [7] Excreted in milk; potential to inhibit lactation and affect infant; avoidance is generally recommended.
Elderly Patients [1] [2] Increased sensitivity to side effects (e.g., falls, hallucinations) and higher likelihood of renal impairment.
Management & Mitigation Strategies

For researchers designing protocols or analyzing clinical data, the following management strategies are essential:

  • Renal Dose Adjustment: Adhere to established dosing guidelines based on creatinine clearance (CrCl) [2]:
    • CrCl 30-50 mL/min: 200 mg first day, then 100 mg daily.
    • CrCl 15-29 mL/min: 200 mg first day, then 100 mg on alternate days.
    • CrCl <15 mL/min or on hemodialysis: 200 mg every 7 days.
  • Gradual Discontinuation: Abrupt withdrawal can lead to a neuroleptic malignant syndrome-like state (e.g., high fever, muscle rigidity, altered mental status). The dose should be reduced by half for one week before complete discontinuation [2].
  • Behavioral Monitoring: Patients should be monitored for the development of compulsive behaviors (e.g., pathological gambling, binge eating, hypersexuality) [5] [4].
  • Therapeutic Drug Monitoring (TDM): While not always routine, TDM can be valuable in special populations (elderly, renal impaired) or in cases of suspected toxicity to ensure levels remain within the therapeutic window.

Experimental Considerations for Research

For scientists in drug development, the following experimental protocols and considerations are critical when working with amantadine.

Proposed Workflow for Investigating Amantadine Interactions

The diagram below outlines a systematic approach for evaluating amantadine's potential interactions in a research setting.

G Start 1. Hypothesis Generation A In Silico Screening (DrugBank, etc.) Start->A B In Vitro Models (Cell-based assays, receptor binding studies) Start->B D Clinical Data Analysis (FAERS, literature case reports) Start->D C In Vivo Validation (Animal models for efficacy & toxicity) A->C B->C End 2. Risk Assessment & Clinical Guidance C->End D->End Corroborates

Key Experimental Protocols
  • In Vitro Receptor Profiling: Utilize panels such as NMDA receptor binding assays and dopamine transporter uptake inhibition assays to quantify amantadine's affinity and functional activity at its known targets [8]. This helps predict pharmacodynamic interactions.
  • Drug Transport Studies: Investigate the potential for amantadine to interact with renal transporters (e.g., OCT2, MATEs) using transfected cell lines (e.g., HEK293) to assess its potential for pharmacokinetic interactions with other renally secreted drugs [8] [2].
  • Adverse Event Signal Mining: Leverage databases like the FDA Adverse Event Reporting System (FAERS) to identify and quantify real-world interaction signals. The reported case of warfarin interaction exemplifies this approach [3].

Key Takeaways for Professionals

  • Profile is Complex: Amantadine has a narrow therapeutic index with significant interaction potential, heavily dependent on renal function.
  • Renal Function is Paramount: Dosing must be meticulously adjusted for renal impairment to avoid severe toxicity.
  • Monitor for CNS & Behavioral Effects: Vigilance for neuropsychiatric adverse events, including compulsive behaviors and mood changes, is essential.
  • Resistance is a Key Research Area: For the antiviral indication, high resistance in influenza A strains limits current utility, representing an important area for virological research [2].

References

Amantadine resistance influenza A virus mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Q1: What are the primary mutations conferring amantadine resistance in Influenza A virus?

The primary mutations are single amino acid substitutions in the transmembrane domain of the M2 ion channel protein. These mutations reduce the drug's binding affinity [1] [2].

Mutation Key Characteristics & Impact
S31N The most prevalent mutation globally; confers cross-resistance to amantadine and rimantadine; became so widespread that adamantanes were no longer recommended for treatment after 2006 [2] [3].
V27A A well-characterized resistance mutation that can emerge rapidly during amantadine treatment [1] [4].
L26F Another mutation within the channel pore that interferes with amantadine binding [4].
A30T A resistance mutation that can be selected for in vitro and is sometimes observed in circulating viruses [4].
G34E A less common but documented resistance mutation [4].

Q2: My amantadine analogs inhibit M2S31N virus replication but not M2S31N proton currents. What alternative mechanisms should I investigate?

If your compounds do not block the channel's proton conductance, they may be acting on other stages of the viral life cycle. Key alternative mechanisms identified in recent studies include:

  • Inhibition of Viral Entry: Some analogs, like 2-propyl-2-adamantanamine (compound 38), can inhibit cellular entry of the virus. This activity can be evaluated using pseudovirus entry assays or by pre-treating cells with the compound before infection [5] [4].
  • Disruption of Viral Assembly and Budding: Another group of lipophilic analogs, such as 2-(1-adamantyl)piperidine (26) and spiro[adamantane-2,2'-pyrrolidine] (49), disrupt the colocalization of the M2 and M1 proteins at the cell membrane. This interaction is critical for the scission of new virions. This mechanism can be confirmed via immunofluorescence microscopy [5] [4].
  • Lysosomotropic Activity: Some inhibitors act by increasing endosomal pH, thereby inhibiting hemagglutinin-mediated viral-host membrane fusion. Assess this using pH-sensitive dyes in endosomal acidification assays [4].

Q3: How can I experimentally evaluate the potential for resistance development against a new M2S31N inhibitor?

Serial viral passaging experiments in the presence of your inhibitor are the standard method. The workflow and key interpretations for this experiment can be summarized as follows:

G Start Begin serial passage of virus (e.g., A/California/07/2009 (H1N1)) A Passage virus in cell culture with sub-lethal dose of inhibitor Start->A B Harvest virus and monitor viral replication (e.g., via plaque assay) A->B C Sequence viral genome (focus on M2 gene) B->C D Identify mutations and validate via reverse genetics C->D E Evaluate resistance mechanism (e.g., Electrophysiology) and replication fitness (Growth kinetics, competition assays) D->E

Key Interpretations from Passage Experiments:

  • Rapid resistance (e.g., after 1-2 passages) with mutations like V27A or A30T suggests a low genetic barrier to resistance, similar to classic amantadine [6].
  • Slower emergence of resistance (e.g., after 4-5 passages) suggests a higher genetic barrier, which is a desirable property for a new drug candidate [6].
  • If resistance emerges without new M2 mutations, it may indicate an off-target mechanism or that the compound puts less direct selective pressure on the M2 channel [5].

Detailed Experimental Protocols

Protocol 1: Pseudovirus Entry Assay

  • Objective: To determine if a compound inhibits the early stages of viral entry, independent of proton channel blocking.
  • Method:
    • Produce H1N1 pseudoviruses bearing a reporter gene (e.g., luciferase).
    • Pre-treat target cells with your compound or a vehicle control for a set time (e.g., 1 hour).
    • Infect the pre-treated cells with the pseudovirus.
    • After incubation, measure reporter gene activity (e.g., luminescence).
  • Interpretation: A significant reduction in reporter signal in the treated group compared to the control indicates the compound is inhibiting viral entry [4].

Protocol 2: M2-M1 Colocalization Assay by Immunofluorescence

  • Objective: To visualize if a compound disrupts the interaction between M2 and M1 proteins during viral assembly.
  • Method:
    • Infect cells (e.g., MDCK) with an M2S31N-containing influenza A virus.
    • Treat infected cells with your compound.
    • At a post-infection time corresponding to peak assembly (e.g., 6-8 hours), fix the cells and perform immunofluorescence staining using antibodies against M2 and M1 proteins with different fluorophores.
    • Image using a confocal microscope and analyze colocalization using software like ImageJ (e.g., calculating Pearson's correlation coefficient).
  • Interpretation: A decrease in the colocalization coefficient (yellow pixels in merged images) in treated samples indicates disruption of M2-M1 interactions, pointing to an assembly/budding mechanism [5] [4].

References

Amantadine bioanalysis matrix effect compensation

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect and Assess Matrix Effect

Matrix effects occur when components in a sample co-elute with your analyte and suppress or enhance its ionization, leading to inaccurate results [1]. The table below summarizes the primary assessment techniques.

Assessment Method Primary Use Key Procedure Interpretation of Results
Post-Column Infusion [1] Qualitative investigation A constant flow of analyte is infused into the MS while a blank matrix extract is injected [1]. A stable signal indicates no matrix effect. Signal dips or rises indicate ion suppression or enhancement at specific retention times [1].
Post-Extraction Spiking [1] Quantitative measurement Compare the MS response of analyte spiked into a blank matrix extract to the response in a neat solution [1]. The Matrix Factor (MF) is calculated. MF < 1 indicates suppression; MF > 1 indicates enhancement. An IS-normalized MF close to 1 is ideal [2] [1].
Pre-Extraction Spiking [1] Validation of consistency Spiking analyte into different lots of blank matrix before extraction and measuring accuracy/precision [1]. Accuracy within ±15% and CV ≤15% across at least 6 matrix lots demonstrates consistent method performance despite any matrix effect [1].

The following diagram illustrates the workflow for detecting matrix effects using the post-column infusion and post-extraction spiking methods.

Start Start Matrix Effect Assessment PCOption Post-Column Infusion Start->PCOption PEOption Post-Extraction Spiking Start->PEOption PC1 Infuse a constant flow of neat amantadine into the MS PCOption->PC1 PE1 Prepare two sets of samples: A: Analyte in neat solution B: Analyte spiked into post-extraction blank plasma PEOption->PE1 PC2 Inject a blank plasma extract PC1->PC2 PC3 Monitor the analyte signal in real-time PC2->PC3 PC_Result Result: Qualitative Profile Identify regions of signal suppression/enhancement PC3->PC_Result PE2 Analyze both sets by LC-MS/MS PE1->PE2 PE3 Calculate Matrix Factor (MF): MF = Peak Response B / Peak Response A PE2->PE3 PE_Result Result: Quantitative Measure MF ~1: No effect MF <1: Suppression MF >1: Enhancement PE3->PE_Result

Strategies for Compensating and Mitigating Matrix Effects

Once detected, you can use the following strategies to compensate for or reduce matrix effects.

Strategy Description Practical Example / Evidence
Stable Isotope-Labeled IS Using an IS like Amantadine-d6 to compensate for matrix effects [2] [1]. A validated method showed IS-normalized MFs of 0.981 to 1.012, demonstrating effective compensation [2].
Optimized Sample Cleanup Using SPE instead of simple protein precipitation to remove more phospholipids [2] [1]. An LC-MS/MS method used Strata-X-C SPE cartridges, achieving precise recovery and low matrix effects [2].
Chromatographic Optimization Altering the LC method to shift the analyte's retention time away from the region of ion suppression [1]. Not explicitly detailed in results, but this is a standard practice guided by post-column infusion results [1].
Sample Dilution Diluting the sample to reduce the concentration of interfering compounds [1]. Recommended for study samples where sensitivity is not a limiting factor [1].
Switching Ionization Mode Changing from ESI to APCI, which is generally less susceptible to matrix effects [1]. A potential solution if other optimizations fail, though it has limitations (e.g., for non-volatile analytes) [1].

Example: Matrix Effect Data from Validated Methods

The following table summarizes key performance data related to matrix effects from two published LC-MS methods for amantadine, demonstrating what is achievable in a well-optimized assay.

Parameter LC-ESI-MS/MS Method [2] LC-MS³ Method [3]
Internal Standard Amantadine-d6 [2] Amantadine-d15 [3]
Sample Preparation Solid Phase Extraction (SPE) [2] Protein Precipitation (PPT) [3]
Matrix Effect (Absolute) Not explicitly stated 99.0% - 102.9% [3]
IS-Normalized Matrix Factor 0.981 - 1.012 [2] Within acceptable limits [3]
Extraction Recovery 97.89% - 100.28% [2] 97.2% - 98.2% [3]

FAQ: Addressing Common Questions

Q1: What is the best internal standard for compensating matrix effect in amantadine bioanalysis? A stable isotope-labeled internal standard (SIL-IS) such as Amantadine-d6 or Amantadine-d15 is the gold standard [2] [3]. It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for perfect compensation, as shown by an IS-normalized MF very close to 1.0 [2] [1].

Q2: My internal standard response is unstable in incurred samples, but calibration standards are fine. What should I do? This indicates a subject-specific matrix effect, possibly from metabolites or co-administered drugs [1]. It is recommended to re-analyze the affected samples with a greater dilution factor. If the IS response normalizes and the recalculated concentration is within ±20% of the original value, the result can be considered reliable [1].

Q3: Can I completely eliminate matrix effect? It is very challenging to eliminate it entirely. The practical goal is to demonstrate that it is consistent and adequately compensated for by the internal standard. This is confirmed by validating the method with pre-extraction spiked QCs in at least six different lots of matrix and meeting accuracy and precision criteria [1].

References

Amantadine versus placebo traumatic brain injury DRS scores

Author: Smolecule Technical Support Team. Date: February 2026

Amantadine vs. Placebo: Effect on DRS Scores in TBI

Study / Analysis Population & Intervention Key Finding on DRS Clinical Interpretation
Giacino et al. (2012) [1] 184 patients in a vegetative or minimally conscious state 4-16 weeks post-TBI. Amantadine vs. Placebo for 4 weeks. Faster recovery with amantadine during 4-week treatment (difference in slope: 0.24 points/week; P=0.007). No significant difference in overall improvement at 6 weeks (2 weeks post-treatment) [1]. Amantadine accelerates the rate of functional recovery during active treatment, but the ultimate degree of recovery at 6 weeks was similar to placebo.
Updated Meta-Analysis (2024) [2] [3] 6 RCTs with 426 patients. Pooled analysis of DRS scores. No significant overall difference in DRS between groups (MD -0.50; 95% CI -4.17–3.17; p = 0.789) [2] [3]. The benefit of amantadine on DRS may be specific to the timing of the assessment and duration of treatment.
Subgroup Analysis (2024 Meta-Analysis) [3] Subgroup analysis based on follow-up time. At 6 weeks, a significant benefit for amantadine was found. At 3-4 weeks, no significant difference was observed [3]. Confirms that the therapeutic effect on function becomes more apparent with a longer treatment duration.
Other Systematic Review [4] 3 RCTs with 281 patients with moderate to severe TBI. Concluded there is high-certainty evidence that amantadine may have a beneficial effect on functional outcome (primarily measured by DRS) [4]. Supports the use of amantadine for functional improvement in the moderate to severe TBI population.

Detailed Experimental Protocols from Key Studies

To critically appraise the existing evidence and design future trials, understanding the methodology of pivotal studies is essential.

Landmark RCT: Giacino et al. (2012)

This study provides the strongest evidence for amantadine's effect on the rate of recovery [1].

  • Objective: To determine whether amantadine improves the rate of functional recovery in patients with prolonged disorders of consciousness after TBI.
  • Population: 184 patients, 4 to 16 weeks post-severe TBI, in a vegetative or minimally conscious state.
  • Intervention & Control:
    • Intervention Group: Received amantadine hydrochloride (200 mg to 400 mg daily).
    • Control Group: Received a matched placebo.
  • Study Design: Double-blind, placebo-controlled, randomized trial with a 4-week treatment period followed by a 2-week washout period.
  • Primary Outcome: The rate of functional recovery on the DRS over the 4 weeks of treatment.
  • Key Methodology:
    • Randomization: Patients were randomly assigned to the two groups.
    • Blinding: Both participants and investigators were blinded to treatment allocation.
    • Assessment: DRS scores were assessed at baseline and then weekly.
    • Analysis: The primary analysis used mixed-effects regression models to compare the rate of recovery (slope) between the two groups over time.
Recent Meta-Analysis (2024)

This analysis provides an updated synthesis of all available RCT evidence [2] [3].

  • Objective: To perform an updated meta-analysis of RCTs evaluating the effects of amantadine in TBI patients.
  • Data Sources: Cochrane, Embase, and PubMed databases were searched for trials published up to March 24, 2024.
  • Study Selection: Included RCTs comparing amantadine versus placebo in TBI patients, reporting outcomes of interest (GCS, DRS, MMSE, etc.).
  • Included Studies: 6 RCTs with a total of 426 patients were included in the quantitative analysis.
  • Statistical Analysis: Data were pooled using a random-effects model. Mean differences (MD) with 95% confidence intervals (CI) were calculated for continuous outcomes like the DRS. Heterogeneity was assessed using the I² statistic.

Mechanism of Action: Amantadine in TBI Pathophysiology

The therapeutic effect of amantadine in TBI is attributed to its multiple mechanisms of action, which target various pathophysiological pathways across different phases of brain injury. The following diagram illustrates these pathways and amantadine's proposed sites of action.

G cluster_primary Primary Injury (Mechanical Damage) cluster_secondary Secondary Injury (Cascading Biochemical Damage) cluster_moa Amantadine's Mechanisms TBI TBI Primary Diffuse Axonal Injury & Contusions TBI->Primary GlutamateRelease Massive Glutamate Release Primary->GlutamateRelease Excitotoxicity Excitotoxicity (NMDA Receptor Overactivation) GlutamateRelease->Excitotoxicity CaInflux Calcium Influx & Mitochondrial Dysfunction Excitotoxicity->CaInflux OxidativeStress Oxidative Stress CaInflux->OxidativeStress Inflammation Neuroinflammation CaInflux->Inflammation FunctionalDeficits Functional Deficits (Consciousness, Cognition) OxidativeStress->FunctionalDeficits Inflammation->FunctionalDeficits DopamineDysregulation Dopaminergic Dysregulation DopamineDysregulation->FunctionalDeficits Amantadine Amantadine NMDA NMDA Receptor Antagonism Amantadine->NMDA DA Dopaminergic Modulation (Agonism/Reuptake Inhibition) Amantadine->DA Other Potential Neuroprotective Effects (e.g., Antioxidant) Amantadine->Other NMDA->Excitotoxicity Inhibits DA->DopamineDysregulation Modulates Other->OxidativeStress May Attenuate Other->Inflammation May Attenuate

This diagram shows how amantadine's multi-target mechanism counteracts secondary brain injury [5]:

  • NMDA Receptor Antagonism: Reduces excitotoxicity and calcium-mediated cell death.
  • Dopaminergic Modulation: Supports wakefulness, attention, and motor function, which are crucial for functional recovery.
  • Potential Neuroprotective Effects: May indirectly reduce oxidative stress and inflammation.

Conclusion for Research and Development

  • Primary Benefit: The most consistent finding is the acceleration of functional recovery during active treatment, as robustly demonstrated by the improved DRS slope in the Giacino et al. trial [1].
  • Clinical Implication: This can lead to significantly reduced disability over a shorter period, which is a highly valuable outcome for patients and healthcare systems.
  • Research Gaps: Future research should focus on optimizing the timing and duration of therapy, exploring effects in milder TBI cases, and investigating potential synergistic effects with other neuroprotective or rehabilitative strategies [5] [4].

References

Amantadine hydrochloride efficacy levodopa dyskinesia

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Amantadine Formulations for LID

Formulation Mechanism of Action Key Efficacy Outcomes Impact on OFF Time Common Adverse Events

| Extended-Release (ER) / DR (e.g., ADS-5102/GOCOVRI) | Non-competitive NMDA receptor antagonism; modulates glutamatergic signaling [1] [2]. | Significant reduction in UDysRS score vs. placebo (difference: -7.9 to -9.3 points) [3] [4]. Increased "ON time" without troublesome dyskinesia by ~4 hours [4]. | Reduced OFF time by 0.5-0.9 hours [3] [4]. | Visual hallucinations (23.8%), peripheral edema (23.8%), dizziness (22.2%), dry mouth, constipation [3] [4]. | | Immediate-Release/Extended-Release (IR/ER) (e.g., OS320/OSMOLEX ER) | Combines immediate and extended release for once-daily dosing [5]. | Mixed trial results; significant UDysRS reduction in one of two pivotal trials (ALLAY-LID II) and pooled analysis [5]. Increased "ON time" without troublesome dyskinesia at 258 mg dose [5]. | No significant effect on OFF time [5]. | Hallucinations (up to 10.7% at 258 mg), leading to discontinuation in some patients [5]. | | Immediate-Release (IR) | Same core mechanism, but requires multiple daily doses [6] [2]. | Effective in reducing dyskinesia per meta-analysis (Standardized Mean Difference: -1.32) [6]. May reduce OFF time, though evidence is limited by short study durations [6]. | Reduced OFF time (Mean Difference: -0.75 hours) [6]. | Safety profile consistent with other formulations; includes dry mouth, hallucinations, peripheral edema [6]. |


Detailed Experimental Protocols

For researchers designing clinical trials, the methodologies from key studies of these formulations serve as robust references.

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating efficacy [3] [5].
  • Primary Endpoint: The change from baseline to Week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score is a validated and sensitive primary endpoint [3] [7].
  • Key Secondary Endpoints:
    • Patient Diaries: Changes in daily "ON time" without troublesome dyskinesia and "OFF time" are critical functional measures [3] [4].
    • Safety: Monitored throughout the study, with a focus on neuropsychiatric and other known adverse events [3].

The workflow of these core trial designs can be summarized as follows:

Patient Population Patient Population (PD patients with LID) Screening & Baseline Screening & Baseline (Confirm eligibility, UDysRS baseline) Patient Population->Screening & Baseline Randomization Randomization (1:1 to active drug or placebo) Screening & Baseline->Randomization Intervention Intervention (Once-daily oral drug for 12-25 weeks) Randomization->Intervention Outcome Assessment Outcome Assessment (UDysRS change, ON/OFF time, Safety monitoring) Intervention->Outcome Assessment

Mechanism of Action and Signaling Pathways

The efficacy of amantadine in LID is largely attributed to its action on the glutamatergic system, beyond its mild dopaminergic effects [2] [7].

  • Pathophysiology of LID: Long-term levodopa therapy leads to maladaptive synaptic plasticity in the striatum. A key mechanism is the overactivity of glutamate signaling via the N-Methyl-D-Aspartate (NMDA) receptors on the medium spiny neurons of the "direct pathway," contributing to excessive, involuntary movements [1] [7].
  • Pharmacological Intervention: Amantadine acts as a non-competitive NMDA receptor antagonist [2]. By blocking these overactive receptors, it helps to normalize the glutamatergic neurotransmission in the striatum, thereby reducing the expression of dyskinesia [1] [7].

This targeted pathway is illustrated below:

Long-term Levodopa Long-term Levodopa Striatal Changes Striatal Changes (Maladaptive plasticity) Long-term Levodopa->Striatal Changes Induces Glutamate Release Glutamate Release Striatal Changes->Glutamate Release Increases NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Binds to LID Expression LID Expression NMDA Receptor->LID Expression Promotes Amantadine Amantadine Amantadine->NMDA Receptor Antagonizes

Research Considerations and Future Directions

  • Preventive Potential: Preliminary evidence from the ADAD trial suggests that using amantadine as an initial treatment in drug-naïve Parkinson's disease patients may decrease the incidence of LID, though more robust studies are needed to confirm this [8].
  • Comparative Evidence: Among all amantadine formulations, the extended-release (ADS-5102) has the most consistent high-level evidence from Phase III trials demonstrating significant reductions in both dyskinesia and OFF time [3] [6].
  • Novel Targets: Research continues into other non-dopaminergic pathways for LID. Istradefylline, an adenosine A2A receptor antagonist, is approved and may indirectly help LID by reducing OFF time and the need for high-dose levodopa [1].

References

Amantadine vs rimantadine pharmacokinetics side effects

Author: Smolecule Technical Support Team. Date: February 2026

Amantadine vs. Rimantadine: Core Comparison

Feature Amantadine Rimantadine
Primary Medical Uses Parkinson's disease, drug-induced dyskinesia, (historically) Influenza A [1] [2] Prophylaxis and treatment of Influenza A [3]
Antiviral Mechanism Inhibition of influenza A M2 proton channel, preventing viral uncoating [2] [4] Inhibition of influenza A M2 proton channel, preventing viral uncoating [3]
Pharmacokinetic Half-Life 10-31 hours [4] 24-36 hours [5] [3]
Metabolism & Excretion Minimally metabolized; >90% excreted unchanged in urine [1] [2] Extensively metabolized in the liver; <25% excreted unchanged in urine [5] [3]
Protein Binding ~67% [4] ~40% [3]
Key Side Effect Profile More CNS effects: dizziness, confusion, hallucinations, insomnia, lightheadedness [1] [2] Fewer CNS effects; more gastrointestinal: nausea, stomach pain [6] [5]
Dosing in Renal Impairment Required (significant adjustment) [1] [2] Required (adjustment recommended) [5]
Current Antiviral Recommendation Not recommended due to high resistance [2] [4] Not recommended due to high resistance [4]

Detailed Pharmacokinetics and Side Effects

Pharmacokinetic Properties

The differences in how these drugs are processed by the body explain much of their varying side effect profiles.

  • Absorption and Distribution: Both drugs are well-absorbed after oral administration [3]. A key differentiator is that rimantadine achieves concentrations in nasal fluid that are about 1.5 times higher than in plasma, which may contribute to its antiviral efficacy [5].
  • Metabolism and Elimination: This is a major differentiator. Amantadine undergoes minimal metabolism and is primarily eliminated unchanged by the kidneys, making it highly dependent on renal function [1] [2]. In contrast, rimantadine is extensively metabolized in the liver via glucuronidation and hydroxylation, with only a small fraction of unchanged drug excreted renally [5] [3]. This makes rimantadine a preferable option for patients with renal impairment [5].
  • Half-life: Rimantadine has a longer half-life (24-36 hours) compared to amantadine (10-31 hours), which allows for once-daily dosing for prophylaxis [5] [7] [3].
Mechanisms of Action and Resistance

The following diagram illustrates the shared antiviral mechanism of both drugs and the basis for resistance.

G A Influenza A Virus Enters Host Cell B Virus in Endosome A->B C M2 Proton Channel Allows H+ Inflow B->C D Acidic Environment Causes Viral Uncoating C->D E Viral Genetic Material Released into Host Cell D->E F1 Amantadine/Rimantadine F2 Binds M2 Channel F1->F2 F2->C  Inhibits R1 Resistant Virus R2 Mutations in M2 Channel Prevent Drug Binding R1->R2 R2->F2  Prevents

Both amantadine and rimantadine share the same mechanism: they inhibit the influenza A virus M2 ion channel, preventing the acidification of the virion inside the endosome, a crucial step for uncoating and release of the viral genome into the host cell [3] [4]. A single mutation in the M2 gene can confer cross-resistance to both drugs, which is why they are no longer recommended for influenza [4].

Adverse Effect Profiles

The nature and frequency of side effects are the most significant clinical differentiators.

  • Central Nervous System (CNS) Effects: Amantadine is associated with a significantly higher incidence of CNS side effects. These can include dizziness, insomnia, impaired concentration, depression, anxiety, confusion, and hallucinations [1] [6] [5]. In elderly patients, the risk is even higher, including falls [1]. In contrast, rimantadine causes these effects less frequently and is often better tolerated [5].
  • Gastrointestinal (GI) Effects: Rimantadine is more frequently associated with GI side effects such as nausea, vomiting, abdominal pain, and loss of appetite [6] [5].
  • Other Considerations: Amantadine is known to cause livedo reticularis (a mottled skin discoloration) and has more pronounced anticholinergic effects (e.g., dry mouth, constipation) [2] [4]. For both drugs, abrupt discontinuation is not recommended, and dose adjustment is critical in patients with renal impairment [1] [2].

Key Experimental Data and Clinical Evidence

The comparative profile of these drugs is backed by clinical studies.

  • Efficacy in Influenza Prophylaxis: A 1981 double-blind, placebo-controlled study compared 200 mg daily doses of both drugs for preventing influenza A. It found that both were suitable for young adults, with amantadine preventing infection and rimantadine reducing illness severity among those infected. The study noted no significant difference in side effects compared to placebo in that trial [8].
  • Side Effect Incidence: A 1995 review cited that CNS adverse effects occurred in 3.2% of children and 8.4% of adults on rimantadine. In the elderly, incidence was 4.9% at 100 mg/day and 12.5% at 200 mg/day. GI effects were reported in 8.4% of children and 3.1% of adults on rimantadine [5]. This contrasts with amantadine, which is consistently reported to have a higher frequency of CNS effects [5].

References

Amantadine acupuncture multiple sclerosis fatigue comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence at a Glance

Study / Intervention Study Design & Participants Fatigue Outcome (Scale) Key Efficacy Findings Safety & Tolerability

| Amantadine (TRIUMPHANT-MS) [1] | RCT, Crossover, Double-blind N=141 | Modified Fatigue Impact Scale (MFIS) | Not superior to placebo (p=0.20) [1] | Higher adverse events vs. placebo (39% vs. 31%); headaches, insomnia, anxiety [1] | | Acupuncture (RCT vs. Amantadine) [2] | RCT, Single-blind N=60 | Fatigue Severity Scale (FSS) | Significantly lower FSS scores vs. amantadine post-treatment and at 2-month follow-up [2] [3] | Associated with fewer adverse effects than amantadine [2] | | Acupuncture (Systematic Review) [4] | Meta-analysis (6 studies) | Various fatigue scales | Significantly reduces fatigue (MD: -0.92, 95% CI: -1.36 to -0.47, p<0.0001) [4] | Potential as a therapeutic intervention [4] | | Non-Pharmacological Interventions (NMA) [5] | Network Meta-analysis (73 RCTs) | Various fatigue scales | Acupuncture/massage ranked among the most effective non-drug interventions after combined therapies [5] | Effective alternative to pharmacological treatments [5] |

Detailed Experimental Protocols

For researchers, the methodological details of the cited studies are critical for evaluating the evidence.

TRIUMPHANT-MS Trial (Amantadine, Methylphenidate, Modafinil) [1]
  • Design: A double-blind, randomized, placebo-controlled, crossover trial.
  • Participants: 141 adults with MS and fatigue.
  • Intervention & Dosing: Each participant was assigned to a sequence of all three active drugs and a placebo. Each treatment period lasted 6 weeks, followed by a 2-week washout period. Dosing was titrated to the highest tolerated dose for each medication.
  • Primary Outcome: Change in fatigue measured by the Modified Fatigue Impact Scale (MFIS) at the end of each treatment period compared to placebo.
RCT Comparing Acupuncture and Amantadine [2]
  • Design: A prospective, randomized, single-blind clinical trial.
  • Participants: 60 patients with relapsing-remitting MS and fatigue lasting >6 months.
  • Intervention:
    • Acupuncture Group: Underwent ten 30-minute sessions of standardized manual acupuncture over almost a month. Acupoints included LU-9, SP-6, ST-36, GV-20, and others.
    • Amantadine Group: Received 100 mg of oral amantadine twice daily for 2 months.
  • Primary Outcome: Fatigue Severity Scale (FSS) scores assessed at baseline, post-intervention, and at a 2-month follow-up.
  • Blinding: Outcome assessors and statisticians were blinded, but participants and practitioners were not due to the nature of the interventions.

Exploring Potential Mechanisms of Acupuncture

While the exact mechanisms are still under investigation, contemporary biomechanical and neurophysiological research provides several plausible theories. The following diagram illustrates the integrated biological process from mechanical stimulation to systemic effects.

G cluster_mech Mechanical Stimulation cluster_signal Cellular & Neural Signaling cluster_systemic Systemic & Central Effects cluster_outcome Functional Outcome Needle Acupuncture Needle Insertion ConnectiveTissue Mechanical Coupling with Connective Tissue Needle->ConnectiveTissue Fibroblasts Activation of Fibroblasts & Cytoskeleton Remodeling ConnectiveTissue->Fibroblasts IonChannels Activation of Mechanosensitive Ion Channels ConnectiveTissue->IonChannels Mechanical Signal Neurotransmitters Release of Neurotransmitters (e.g., Endorphins, ATP) Fibroblasts->Neurotransmitters IonChannels->Neurotransmitters NerveAfferents Stimulation of Local Nerve Afferents Neurotransmitters->NerveAfferents CNS Modulation of Central Nervous System (CNS) NerveAfferents->CNS AntiInflammatory Anti-inflammatory Effects & Immune Regulation NerveAfferents->AntiInflammatory BloodFlow Improved Local Blood Circulation NerveAfferents->BloodFlow FatigueRelief Reduction in Fatigue Perception & Symptom Relief CNS->FatigueRelief AntiInflammatory->FatigueRelief BloodFlow->FatigueRelief

The biomechanical process begins when needle insertion causes mechanical coupling with connective tissue, activating fibroblasts and triggering a cascade of biochemical responses [6]. These mechanical signals are converted into electrochemical signals through the activation of mechanosensitive ion channels [6]. The resulting signals are then propagated via local nerve afferents and biochemical mediators, leading to systemic effects such as modulation of the central nervous system and anti-inflammatory responses [7], which are hypothesized to contribute directly to the reduction of fatigue.

Interpretation and Clinical Relevance

For researchers and clinicians, the evidence suggests a shift in the therapeutic landscape for MS-related fatigue:

  • Re-evaluating Pharmacological Options: The findings from the high-quality TRIUMPHANT-MS trial indicate that the conventional first-line pharmacological approach using amantadine may need reconsideration, as it demonstrated efficacy no better than placebo despite a higher rate of adverse events [1].
  • Positioning of Acupuncture: Acupuncture emerges as a promising non-pharmacological intervention with a favorable safety profile. It can be considered a potential standalone or adjunctive therapy, particularly for patients seeking alternatives to medication or those who do not tolerate drugs well [2] [4] [5].
  • Future Research Directions: The current evidence base for acupuncture would be strengthened by larger trials with rigorous sham controls and further investigation into its biological mechanisms, such as its specific effects on inflammatory markers and neural pathways [8].

References

Amantadine memantine neuroprotection comparative review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: NMDA Receptor Antagonism

Both drugs are non-competitive, voltage-dependent NMDA receptor antagonists, but they differ in affinity and kinetics. Memantine is generally recognized as the more potent and specific NMDA receptor blocker [1] [2].

Feature Amantadine Memantine
Primary Mechanism Non-competitive NMDA receptor antagonist; also increases dopamine release and blocks reuptake [3] [2]. Non-competitive, low-affinity, voltage-dependent NMDA receptor antagonist [2].
NMDA Receptor Blockade Weaker, broader pharmacology [1]. More potent and specific [1].
Binding Kinetics Rapid unblocking kinetics; recovery time constant ~0.25s [4]. Intermediate unblocking kinetics; recovery time constants: fast (~1.3s), slow (~17-21s) [4].
IC50 (NMDA) ~14.9 µM (in Mg²⁺-free conditions) [4]. ~1.28 µM (in Mg²⁺-free conditions) [4].
Impact of Mg²⁺ Potency significantly reduced in presence of physiological Mg²⁺ [5]. Potency significantly reduced in presence of physiological Mg²⁺ [5].
Additional Actions Sigma-1 receptor agonist; nicotinic acetylcholine receptor negative modulator; antiviral (M2 protein) [6] [3]. 5-HT3 receptor antagonist; nicotinic acetylcholine receptor antagonist [2].

The following diagram illustrates the core mechanism of NMDA receptor blockade shared by both drugs, which underpins their neuroprotective effects.

G Glutamate Glutamate NMDAReceptor NMDA Receptor (Closed Channel) Glutamate->NMDAReceptor Binds Glycine Glycine Glycine->NMDAReceptor Binds NMDAOpen NMDA Receptor (Open Channel) NMDAReceptor->NMDAOpen Channel Opens CalciumInflux Excessive Ca²⁺ Influx (Excitotoxicity) NMDAOpen->CalciumInflux Permits Neuroprotection Neuroprotective Effect CalciumInflux->Neuroprotection Blocker Amantadine/Memantine Blocker->NMDAOpen Open-channel block Blocker->Neuroprotection

Experimental Neuroprotection Data

Evidence for neuroprotection comes from various in vitro and in vivo models. Key experimental findings are summarized below.

Model / Context Amantadine Findings Memantine Findings
General NMDAR-mediated Excitotoxicity Shown to have neuroprotective properties in vitro [7]. Approved for moderate-to-severe Alzheimer's disease; protects against excitotoxicity [5] [2].
Nucleus Basalis Magnocellularis (Rat) Shows neuroprotective activity [8]. Shows neuroprotective activity; effects comparable to MK-801 [8].
Experimental Allergic Encephalomyelitis (EAE) Improves neurological deficits; decreases IL-6, IL-1β, TNF-α mRNA [2]. Improves neurological deficits; decreases pro-inflammatory cytokines [2].
Anti-inflammatory Effects Reduces neuroinflammation in sepsis model; inhibits pro-inflammatory factors in microglia [2]. Decreases microglia activation; reduces pulmonary inflammation; anti-inflammatory in blood-brain barrier model [2].
Parkinson's Disease Models Protective effect in midbrain cultures challenged with LPS/MPP+ (independent of NMDAR) [2]. Protective effect against 6-OHDA lesions in dopaminergic cells [2].
Spinal Cord Injury (Rat) Protective effect via reduced inflammation, apoptosis, and oxidative stress [2]. Information not specifically highlighted in search results.

Key Experimental Protocols

For R&D professionals, understanding the foundational methodologies is critical.

  • Whole-Cell Patch-Clamp for Channel Blockade

    • Purpose: To characterize the kinetics and voltage-dependence of NMDA receptor blockade [4] [5].
    • Typical Protocol: NMDA receptors (e.g., human recombinant GluN1/GluN2A) are expressed in a cell system like HEK-293 cells or Xenopus laevis oocytes. Using the whole-cell configuration, a concentration-jump technique rapidly applies agonists (e.g., 100 µM aspartate) and the drug. Currents are recorded at various holding potentials (e.g., -100 mV) to assess voltage-dependency. Blocking and unblocking time constants (τ) and IC₅₀ values are calculated from the current traces [4]. Critical to perform in presence and absence of physiological Mg²⁺ (≈1 mM) [5].
  • In Vivo Neuroprotection Assay

    • Purpose: To evaluate the functional recovery and histological protection in animal models of brain injury [9] [8].
    • Typical Protocol: Rodents (rats/mice) receive a standardized brain injury (e.g., traumatic brain injury, focal ischemia, or neurotoxin lesion). Animals are randomly assigned to receive the drug (amantadine or memantine) or vehicle, often starting shortly after the insult. Outcomes are measured over days or weeks and can include:
      • Functional Recovery: Measured by motor function tests, sensory tests, or cognitive tests [9].
      • Histological Analysis: Post-mortem brain analysis to quantify neuronal loss, lesion volume, or markers of apoptosis [8].
      • Biomarkers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) or neurotrophic factors (e.g., GDNF) in brain tissue or CSF [2].

Clinical and Research Applications

The distinct profiles of each drug lead to different clinical and research priorities.

Aspect Amantadine Memantine
Approved Uses Parkinson's disease, dyskinesia, influenza A (no longer recommended) [3]. Moderate-to-severe Alzheimer's disease [1] [2].
Off-label & Investigational Uses Fatigue in multiple sclerosis, disorders of consciousness (e.g., traumatic brain injury), potential anti-inflammatory/antiviral (COVID-19) [6] [3] [2]. Vascular dementia, neuropathic pain, other dementias [2].
Research Focus Repurposing for TBI, fatigue, anti-inflammatory effects [6]. Cognitive decline, neuroprotection in chronic neurodegeneration [2].

Conclusion for Research and Development

For researchers and drug development professionals, the key distinctions are:

  • Amantadine offers a broader, multi-target profile that extends beyond NMDA receptor antagonism to include dopaminergic enhancement and notable anti-inflammatory effects, making it a compelling candidate for repurposing in traumatic brain injury and fatigue-related conditions [6] [3] [2].
  • Memantine acts as a more specific and potent NMDA receptor antagonist with a well-established role in mitigating excitotoxicity, underpinning its approval for Alzheimer's disease and positioning it as a primary candidate for disorders involving glutamatergic excess [1] [2].

The choice between them in a research context should be guided by the specific pathological mechanism being targeted: multi-system dysfunction versus focused excitotoxicity.

References

Amantadine combination therapy azole antifungal resistance

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Antifungal Effects & Key Mechanisms

The core finding from the latest research is that amantadine hydrochloride (AMH) acts as a powerful potentiator of azole antifungal drugs against drug-resistant C. albicans [1] [2].

The synergy is primarily attributed to the following mechanisms, with fluconazole (FLC) used as a representative azole in the studies:

Mechanism of Action Experimental Evidence
Inhibition of Drug Efflux Pumps [1] Rhodamine 6G efflux assay showed AMH reduced efflux pump activity, increasing intracellular azole concentration [1].
Suppression of Early Biofilm Formation [1] Combined AMH+FLC treatment resulted in stronger inhibition of early biofilm development than either drug alone [1].
Reduction of Virulence Factors [1] Egg yolk agar assay demonstrated the combination synergistically reduced extracellular phospholipase activity, a key virulence factor [1].

Comparative Efficacy Data

The combination therapy has demonstrated significant efficacy in both laboratory and animal models.

In Vitro Susceptibility and Synergy

The table below summarizes the findings from in vitro studies:

Assessment Method Key Finding Significance / FICI Interpretation
Fractional Inhibitory Concentration Index (FICI) [1] FICI values for AMH + azole combinations were <0.5 against drug-resistant C. albicans planktonic cells [1]. FICI ≤ 0.5: Synergy; 0.5-4.0: No interaction; >4.0: Antagonism
Time-Kill Assays (from earlier 2013 study) [3] AMH analog AC17 + miconazole achieved >3 log10 reduction in CFU/mL, making the fungistatic azole fungicidal [3]. Fungicidal activity is defined as a ≥3 log10 (99.9%) reduction in colony count.
In Vivo Efficacy

The in vivo efficacy was validated using a Galleria mellonella (wax moth larva) model of infection [1]:

  • Survival Rate: Larvae infected with drug-resistant C. albicans and treated with AMH+FLC showed a significantly higher survival rate compared to those treated with either drug alone [1].
  • Fungal Burden: The combination therapy also resulted in a notable reduction in fungal tissue invasion [1].

An earlier study using a guinea pig model of cutaneous candidiasis also supports these findings, showing a significant reduction in fungal burden with the combination of an AMH analog and fluconazole [3].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a summary of the key experimental methodologies used in the primary 2025 study [1]:

  • In Vitro Susceptibility Testing

    • Method: Broth microdilution method, performed according to standardized guidelines (e.g., CLSI M27-A3).
    • Measurement: Minimum Inhibitory Concentrations (MICs) of AMH and azoles (e.g., fluconazole) alone and in combination were determined.
    • Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify synergy.
  • Efflux Pump Activity Assay

    • Method: Rhodamine 6G (R6G) accumulation assay.
    • Procedure: Fungal cells were incubated with R6G, a fluorescent efflux pump substrate. The intracellular fluorescence intensity was measured with and without AMH treatment.
    • Output: Increased fluorescence in AMH-treated cells indicates inhibition of efflux pumps and greater R6G (azole analog) retention.
  • Biofilm Inhibition Assay

    • Method: Early biofilm formation was assessed using a crystal violet staining method.
    • Procedure: C. albicans cells were allowed to adhere and form early biofilms in microtiter plates in the presence of drugs. Biofilm biomass was quantified after crystal violet staining and destaining.
    • Output: Reduced absorbance in combination-treated wells indicates synergistic inhibition of biofilm.
  • Extracellular Phospholipase Activity Assay

    • Method: Egg yolk agar plate method.
    • Procedure: Fungi were spot-inoculated on egg yolk agar plates with and without drugs. The zone of precipitation around the colony indicates phospholipase activity.
    • Output: A smaller precipitation zone in treated samples indicates reduced enzyme activity.
  • In Vivo Efficacy Model

    • Model Organism: Galleria mellonella larvae.
    • Procedure: Larvae were infected with drug-resistant C. albicans, then treated with AMH, FLC, or a combination via injection.
    • Outputs: Larval survival was monitored over 5-7 days. Fungal burden in larval homogenates was assessed by plating and colony counting.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanisms of amantadine and the key experiments used to validate them:

cluster_mechanism Mechanisms of Action cluster_experiment Experimental Validation AMH Amantadine (AMH) M1 Inhibits drug efflux pumps AMH->M1 M2 Suppresses early biofilm formation AMH->M2 M3 Reduces extracellular phospholipase AMH->M3 E1 Rhodamine 6G Efflux Assay M1->E1 Validates E2 Crystal Violet Biofilm Assay M2->E2 Validates E3 Egg Yolk Phospholipase Assay M3->E3 Validates Outcome Outcome: Enhanced Azole Efficacy & Overcome Resistance E1->Outcome E2->Outcome E3->Outcome

Research Implications and Advantages

This combination strategy offers several key advantages for clinical translation and drug development:

  • Overcoming Resistance: This approach directly addresses the major challenge of azole resistance in C. albicans by targeting non-traditional pathways like efflux and virulence [1] [4].
  • Drug Repurposing Advantage: Using FDA-approved drugs like amantadine can significantly accelerate the translational timeline, as their safety profiles are already well-understood [1] [2].
  • Favorable Synergy Profile: The strong in vitro and in vivo synergy allows for the use of lower doses of both drugs, which could potentially reduce toxicity and slow the development of new resistance [1] [3].

Future Research Directions

While the data is promising, further investigation is needed to fully translate these findings:

  • Expanded Spectrum: Testing the combination against other clinically relevant non-albicans Candida species and azole-resistant Aspergillus fumigatus is crucial [2] [4].
  • Mammalian Models: Efficacy and toxicity should be confirmed in more complex mammalian infection models before clinical trials [1].
  • Detailed Molecular Studies: Further research is needed to pinpoint the exact molecular target of amantadine within the fungal cell that leads to efflux pump inhibition and reduced virulence [1] [3].

References

Amantadine functional improvement moderate severe TBI

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence Summary

The following table summarizes key findings from a recent meta-analysis (2025) of randomized controlled trials (RCTs) investigating amantadine in TBI [1].

Outcome Measure Time Point Findings (Amantadine vs. Placebo) Certainty of Evidence
Glasgow Coma Scale (GCS) Day 3 No significant difference Moderate (Low heterogeneity)
Day 7 Significantly higher in amantadine group (MD 1.50, 95% CI 0.08–2.92) Low (Substantial heterogeneity)
Mini-Mental State Examination (MMSE) During Treatment Significantly higher in amantadine group (MD 3.23, 95% CI 0.53–5.94) Moderate (Low heterogeneity)
Disability Rating Scale (DRS) 3-4 Weeks No significant difference Very Low (Substantial heterogeneity)
6 Weeks Significant benefit for amantadine (in subanalysis) Low
Glasgow Outcome Scale (GOS) Not Specified No significant difference Moderate (Low heterogeneity)
Hospital Stay / Ventilation During Admission No significant difference Moderate (Low heterogeneity)

Detailed Methodologies of Key Studies

The evidence in the table above is primarily derived from a systematic approach. Here are the detailed methodologies for the core research:

1. 2025 Meta-Analysis of RCTs [1]

  • Objective: To perform an updated and precise meta-analysis evaluating the effects of amantadine versus placebo on functional improvement in TBI patients.
  • Search Strategy: Systematic searches were conducted in Cochrane, Embase, and PubMed for RCTs published up to March 24, 2024.
  • Study Selection: Included studies enrolled TBI patients, compared amantadine to a placebo, and reported at least one functional outcome of interest (GCS, MMSE, DRS, etc.). Six RCTs with 426 patients met the criteria.
  • Data Synthesis: Data were pooled using a random-effects model. Mean differences (MD) with 95% confidence intervals (CI) were calculated for continuous outcomes. Heterogeneity was assessed using the I² statistic.

2. Preclinical Study on Mechanism of Action (2025) [2]

  • Objective: To investigate the cellular and molecular mechanisms by which amantadine may promote neural repair, using spinal cord injury (SCI) as a model.
  • Transcriptomic Analysis: Analyzed microarray and single-cell RNA sequencing (scRNA-seq) data from mouse spinal cord tissues after a crush injury to identify key genes and immune cell dynamics.
  • Trajectory Analysis: Used computational methods (Slingshot and Monocle2) to map the differentiation pathways of macrophage subtypes post-injury.
  • Experimental Validation: Through molecular docking, in vitro cell cultures, and in vivo mouse models, the study validated that amantadine modulates macrophage phenotypes (reducing inflammatory subtypes and promoting repair-associated subtypes) via the HIF-1α and NF-κB pathways.

Proposed Mechanisms of Action

The functional improvements observed in clinical studies are supported by several pharmacological mechanisms. The experimental workflow below illustrates how these mechanisms were investigated in recent research.

G Start Spinal Cord Injury (SCI) Model BulkSeq Bulk Transcriptomics (Microarray) Start->BulkSeq ScSeq Single-Cell RNA-seq (Immune Cell Dynamics) Start->ScSeq CompBio Computational Analysis BulkSeq->CompBio ScSeq->CompBio Sub1 hdWGCNA (Gene Co-expression) CompBio->Sub1 Sub2 Trajectory Analysis (Macrophage Subtypes) CompBio->Sub2 Mech Mechanism Identification Sub1->Mech Sub2->Mech M1 Modulation of Macrophage Phenotypes (IMs→BAMs→CIMs) Mech->M1 M2 Inhibition of HIF-1α/NF-κB Pathways Mech->M2 Val Experimental Validation (In vitro & In vivo) M1->Val M2->Val Conc Conclusion: Reduced Neuroinflammation & Enhanced Neural Repair Val->Conc

Figure 1: Experimental Workflow for Investigating Amantadine's Mechanism in Neural Repair. This diagram outlines the multi-omics and validation approach used to elucidate how amantadine modulates the immune response after neural injury [2].

Amantadine's effects are attributed to its multimodal action, which includes established and newly discovered pathways:

  • Dopaminergic Agonism: It is a well-known dopamine receptor agonist, promoting wakefulness and alertness by stimulating the reticular activating system in the brain [1].
  • NMDA Receptor Antagonism: As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, it is thought to protect neurons from excitotoxicity, a process where overstimulation of neurons leads to damage [3] [1].
  • Immunomodulation (Novel Finding): Recent preclinical evidence suggests amantadine can directly modulate the inflammatory response following neural injury. It appears to reduce pro-inflammatory macrophages (Il-1β+ IMs) and promote a transition towards repair-associated macrophage phenotypes (Mrc1+ BAMs and Arg1+ CIMs), likely by suppressing the HIF-1α and NF-κB signaling pathways [2]. This effect on the immune system represents a promising new avenue for understanding its therapeutic potential.

Conclusion for Research and Development

For researchers and drug development professionals, the current data on amantadine presents a compelling but complex picture:

  • Clinical Position: Amantadine can be considered an intervention that may accelerate the pace of functional and cognitive recovery in the early to subacute phases of moderate to severe TBI, rather than a drug that definitively improves the final long-term outcome [3] [1].
  • Novel Mechanisms: The recent discovery of its immunomodulatory effects on macrophage phenotypes provides a fresh, non-dopaminergic rationale for its use in neural repair and a strong basis for further translational research [2].
  • Future Directions: Subsequent research should focus on identifying which patient subgroups are most likely to respond, optimizing treatment timing and duration, and developing next-generation therapies that more potently target the identified anti-inflammatory and neuroprotective pathways.

References

Amantadine antiviral activity influenza A clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Status and Resistance of Amantadine

The table below summarizes the clinical status and mechanism of amantadine for influenza A.

Aspect Details
Current Clinical Recommendation Not recommended for treatment or prophylaxis of influenza A by the CDC due to high levels of resistance [1].
Viral Target Influenza A Matrix-2 (M2) proton channel [2] [1].
Primary Mechanism of Action Blocks the M2 ion channel, preventing the viral uncoating step within the host cell and disrupting viral assembly [2] [1].
Primary Mechanism of Resistance Single amino acid substitutions in the M2 transmembrane domain (notably S31N), which prevent the drug from binding effectively [2]. Over 95% of circulating influenza A viruses carry the M2S31N mutation [2].

Preclinical Research on Amantadine Analogs

Researchers are synthesizing and testing new amantadine analogs to find compounds effective against resistant influenza strains. The following table summarizes key experimental data from a recent study [2].

Compound Analog Target IAV Strains & Mutations Key Findings & Proposed Mechanisms
2-propyl-2-adamantyl (Compound 38) Inhibits IAVs with M2S31N mutation [2]. Low micromolar activity; inhibits viral cellular entry (possibly by increasing endosomal pH, disrupting membrane fusion) [2].
1-adamantyl substituted piperidine (Compound 49) Inhibits IAVs with M2S31N mutation [2]. Low micromolar activity; disrupts M2-M1 protein colocalization during viral assembly; well-tolerated in mouse models [2].
2-adamantyl substituted spiranic pyrrolidine (Compound 26) Inhibits IAVs with M2S31N mutation [2]. Disrupts M2-M1 protein colocalization during viral assembly [2].

Detailed Experimental Protocols

The preclinical study on amantadine analogs used the following key methodologies [2]:

  • Virus Strains and Cell Culture: Evaluated against a panel of influenza A viruses (IAVs) containing either M2WT or M2S31N, including clinical isolates like A/H1N1/California/07/2009. Experiments used Madin-Darby Canine Kidney (MDCK) cells.
  • Cytopathic Effect (CPE) Reduction Assay: Measured antiviral activity by treating infected cell monolayers with serial dilutions of test compounds. After incubation, cell viability was quantified to determine the compound concentration that reduced virus-induced CPE by 50% (EC₅₀).
  • Electrophysiology (EP) Experiments: Performed on Xenopus oocytes expressing specific M2 channels (WT or mutant) to test if analogs directly block proton conductance.
  • Immunofluorescence Staining and Confocal Microscopy: Used to investigate effects on viral assembly by visualizing and quantifying colocalization of the viral matrix protein M1 with the M2 protein at the cell membrane.
  • Entry Assay (Haemagglutination Test): Treated viruses with compounds prior to infecting cells to assess inhibition of viral entry.
  • In Vivo Tolerability Testing: Selected compounds were administered to mice to monitor for acute toxicity and overall tolerability.

Mechanism of Action and Research Logic

The diagrams below illustrate the established mechanism of amantadine and the research logic for evaluating new analogs.

Virus Influenza A Virus (M2 WT Channel) Endosome Virus in Acidic Endosome Virus->Endosome Uncoating M2 Channel Opens Acidifies Virion Core Endosome->Uncoating Fusion Viral-Host Membrane Fusion (Viral RNA Released) Uncoating->Fusion Amantadine Amantadine Block Blocks M2 Channel Amantadine->Block Binds to M2 Block->Uncoating Prevents

Amantadine Antiviral Mechanism

Start Synthesize Amantadine Analogs Screen In Vitro Screening (CPE Assay) Start->Screen Group1 Active vs M2S31N Screen->Group1 Group2 Inactive Screen->Group2 Mech Mechanism of Action Studies Group1->Mech Sub1 Electrophysiology (Proton Block?) Mech->Sub1 Sub2 Entry Assay (Block Fusion?) Mech->Sub2 Sub3 Confocal Imaging (Disrupt Assembly?) Mech->Sub3 Tolerability In Vivo Tolerability Sub1->Tolerability Mechanism Confirmed Sub2->Tolerability Mechanism Confirmed Sub3->Tolerability Mechanism Confirmed

Research Workflow for Amantadine Analogs

Key Takeaways for Researchers

  • Shift in Research Focus: The clinical utility of amantadine itself is negligible due to resistance. Contemporary research focuses on next-generation amantadine analogs that can circumvent the dominant M2S31N mutation [2].
  • Complex and Novel Mechanisms: Promising analogs may not work by simply blocking the M2 proton channel. Alternative mechanisms, such as disrupting protein-protein interactions critical for viral assembly, are being explored and represent a promising direction for novel antiviral development [2].
  • Promising Preclinical Candidates: Compounds like analog 38 and analog 49 have shown low micromolar efficacy against resistant strains in vitro and were well-tolerated in initial animal studies, making them strong candidates for further investigation [2].

References

Efficacy and Safety Comparison of Anti-Dyskinetic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from a 2025 Bayesian Network Meta-Analysis that compared 12 anti-dyskinetic drugs. The ranking is based on the Surface Under the Cumulative Ranking Curve (SUCRA); a higher SUCRA value (closer to 1.0) indicates better performance [1].

Drug Name Efficacy for Dyskinesia (SUCRA) Efficacy for OFF Time Reduction (SUCRA) Tolerability (Withdrawals due to AEs - SUCRA)
Amantadine Extended-Release (ER) 0.934 0.833 0.900
Amantadine Immediate-Release (IR) 0.680 0.902 Not top-ranked
Foliglurax Not specified 0.526 Not top-ranked
Mavoglurant Not specified 0.464 Not top-ranked
Fipamezole Not specified Not specified 0.812 (Overall withdrawals)
Sarizotan Not specified 0.012 Not top-ranked

> Interpretation Note: For "Withdrawals due to AEs," a higher SUCRA value indicates a worse tolerability profile (more withdrawals). Therefore, Amantadine ER's high ranking here reflects a higher incidence of adverse events leading to discontinuation, which must be weighed against its superior efficacy [1].

Detailed Analysis of Amantadine Formulations

A 2025 systematic review and meta-analysis further detailed the effects of different amantadine formulations, confirming the findings above [2].

  • Dyskinesia Reduction: All oral amantadine formulations (IR, DR/ER, IR/ER) demonstrated a significant and similar effect in reducing levodopa-induced dyskinesia. The analysis of Dyskinesia Rating Scales showed a strong standardized mean difference (SMD) of -1.32 (95% CI: -1.78 to -0.86) [2].
  • OFF Time Reduction:
    • Delayed/Extended-Release (DR/ER): Significantly reduced OFF time (MD: -0.96 hours, CI: -1.35 to -0.57).
    • Immediate-Release (IR): Also showed a benefit (MD: -0.75 hours, CI: -1.41 to -0.10), though the evidence is limited by short study durations.
    • Immediate/Extended-Release (IR/ER): Did not show a statistically significant reduction in OFF time [2].

Experimental Protocols in Cited Evidence

  • Study Design: The evidence is based on Randomized Controlled Trials (RCTs) analyzed in systematic reviews and meta-analyses. The 2025 NMA included 21 RCTs, while the other meta-analysis included 14 RCTs [1] [2].
  • Primary Endpoints:
    • Dyskinesia: Measured using standardized scales like the Unified Dyskinesia Rating Scale (UDysRS), modified Abnormal Involuntary Movement Scale, or part IV of the Unified Parkinson's Disease Rating Scale (UPDRS-IV) [1] [2].
    • Motor Fluctuations (OFF Time): Quantified as the number of hours of OFF time in a standardized OFF-ON patient diary [1] [2].
  • Statistical Synthesis:
    • Network Meta-Analysis (NMA): Uses Bayesian statistics to compare multiple treatments simultaneously, even in the absence of head-to-head trials, providing a hierarchy of efficacy (SUCRA values) [1].
    • Standard Meta-Analysis: Pools data from studies comparing a specific intervention against a control to calculate aggregate effect sizes like Standardized Mean Difference (SMD) or Mean Difference (MD) [2].

G cluster_analysis Statistical Analysis & Synthesis Start Research Question: Compare Anti-Dyskinetic Drugs Search Systematic Literature Search (Databases: MEDLINE, Embase, Cochrane) Start->Search Screen Study Screening & Selection (RCTs) Search->Screen Data Data Extraction (Population, Intervention, Outcomes: UDysRS, OFF time, AEs) Screen->Data NMA Bayesian Network Meta-Analysis (For multiple treatment comparisons) Data->NMA MA Standard Meta-Analysis (For specific drug formulations) Data->MA NMA_Output Primary Output: SUCRA Values (Ranking) NMA->NMA_Output MA_Output Primary Output: SMD or Mean Difference (MD) MA->MA_Output Interpret Evidence Interpretation & Clinical Conclusions NMA_Output->Interpret MA_Output->Interpret

Mechanism of Action and Pharmacological Profile

The therapeutic effects of amantadine in Parkinson's disease are multifaceted and not fully understood. The primary mechanisms are visualized below and include [3] [4]:

  • Dopaminergic Effects: Increases dopamine release from nerve endings and inhibits dopamine reuptake.
  • NMDA Receptor Antagonism: Acts as a non-competitive antagonist of the NMDA glutamate receptor, which is implicated in dyskinesia.
  • Anticholinergic Activity: Although not a primary action, it may contribute to both therapeutic and side effects.

G cluster_mechanisms Pharmacodynamic Mechanisms cluster_outcomes Therapeutic Outcomes Amantadine Amantadine Dopamine Dopamine System: ↑ Dopamine Release ↓ Dopamine Reuptake Amantadine->Dopamine Glutamate Glutamate System: NMDA Receptor Antagonism Amantadine->Glutamate Anticholinergic Other Effects: Anticholinergic Activity Amantadine->Anticholinergic Dyskinesia Reduction in Levodopa-Induced Dyskinesia Dopamine->Dyskinesia OFF_Time Reduction in OFF Time Dopamine->OFF_Time Glutamate->Dyskinesia Side_Effects Potential Side Effects: (e.g., Dry mouth, Hallucinations, Peripheral Edema, Livedo Reticularis) Anticholinergic->Side_Effects

Important Safety and Clinical Considerations

For a complete profile, note the following key points for clinical development and application [3]:

  • Adverse Events: Common adverse effects include dry mouth, hallucinations, peripheral edema, dizziness, and constipation. A rare but notable side effect is livedo reticularis, which is reversible upon discontinuation [3] [2].
  • Contraindications & Monitoring: Contraindicated in patients with hypersensitivity. Requires caution and dose adjustment in renal impairment and in those with heart failure, seizure disorders, or psychiatric conditions. Monitoring of renal function, liver enzymes, and mental status is recommended [3].
  • Discontinuation: Abrupt withdrawal should be avoided as it can cause neuroleptic malignant syndrome-like symptoms; a gradual dose reduction over at least one week is required [3].

Conclusion for Researchers

The body of evidence strongly supports Amantadine ER as the most effective agent for managing levodopa-induced dyskinesia, with an additional benefit of reducing OFF time. The choice between formulations involves a trade-off: while Amantadine ER offers superior efficacy for dyskinesia, its tolerability profile may be less favorable than that of other options.

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

187.1127773 Da

Monoisotopic Mass

187.1127773 Da

Heavy Atom Count

12

Appearance

Solid powder

UNII

M6Q1EO9TD0

Related CAS

768-94-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 185 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (72.43%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (25.41%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (75.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (72.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Parkinson's disease and parkinsonism

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiparkinson Agents; Antiviral Agents; Dopamine Agents

Pharmacology

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

665-66-7

Metabolism Metabolites

No appreciable metabolism, although negligible amounts of an acetyl metabolite have been identified. Amantadine is well absorbed orally from the gastrointestinal tract. The mechanism of its antiparkinsonic effect is not fully understood, but it appears to be releasing dopamine from the nerve endings of the brain cells, together with stimulation of norepinephrine response. The antiviral mechanism seems to be unrelated. The drug interferes with a viral protein, M2 (an ion channel), which is needed for the viral particle to become "uncoated" once it is taken inside the cell by endocytosis. Metabolites are excreted in the urine (A308). Route of Elimination: It is primarily excreted unchanged in the urine by glomerular filtration and tubular secretion. Half Life: Mean half-lives ranged from 10 to 14 hours, however renal function impairment causes a severe increase in half life to 7 to 10 days.

Wikipedia

Tricyclodecane

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

[Amantadine in the treatment of Parkinson's disease. New opportunities in the context of COVID-19]

E A Katunina
PMID: 34037362   DOI: 10.17116/jnevro2021121041101

Abstract

The article presents data from recent studies on the mechanisms of action and clinical efficacy of amantadines, and also describes a possible protective effect against COVID-19.


A novel crystalline molecular salt of sulfamethoxazole and amantadine hybridizing antiviral-antibacterial dual drugs with optimal in vitro/vivo pharmaceutical properties

Ling-Yang Wang, Fan-Zhi Bu, Yue-Ming Yu, Yuan-Yuan Niu, Yan-Tuan Li, Cui-Wei Yan, Zhi-Yong Wu
PMID: 34022409   DOI: 10.1016/j.ejps.2021.105883

Abstract

In order to exploit the advantages to the full of multidrug salification strategy in amending the pharmaceutical properties of drugs both in vitro and in vivo, and further to open up a new way for its applications in bacteria-virus mixed cross-infection drugs, a novel dual-drug crystalline molecular salt hybridizing antibacterial drug sulfamethoxazole (SFM) with antiviral ingredient amantadine (ATE), namely SFM-ATE, is successfully designed and synthesized via multidrug salification strategy oriented by proton exchange reaction. The crystal structure of the firstly obtained molecular salt is precisely identified by employing single-crystal X-ray diffraction and multiple other techniques. The results show that, in the crystal lattice of molecular salt SFM-ATE, the classical hydrogen bonds together with charge-assisted hydrogen bonds contribute to two- dimensional networks, between which the hydrophobic interaction plays an important role. The relevant in vitro/vivo pharmaceutical properties of the dual-drug molecular salt are carried out through a comparative investigation of theoretical and experimental methods. It has been found that SFM displays concurrent improvements over the bulk drug in its permeability and dissolution after forming the molecular salt, which is supported by the molecular electrostatic potential calculation and Hirshfeld surface analysis. Encouragingly, the perfected in vitro biopharmaceutical properties can effectually turn into the in vivo pharmacokinetic preponderances with the expedited peak plasma concentration, lengthened half-life and enhanced bioavailability. Better yet, the antibacterial activities of SFM from the molecular salt get stronger with enlargement in inhibition areas and reduction in values of minimum inhibitory concentrations against the tested bacterial strains. Consequently, the present contribution not only supplies an opportunity for widening applications for classical sulfa drugs via dual-drug salification strategy, but also offers an alternative approach in dealing with viral-bacterial coinfection even other complex diseases by drugs' hybridization at the molecular level.


Supramolecular self-assembly of amantadine hydrochloride with ferulic acid

Ling-Yang Wang, Yuan-Yuan Niu, Ming-Yu Zhao, Yue-Ming Yu, Yan-Tuan Li, Zhi-Yong Wu, Cui-Wei Yan
PMID: 34013306   DOI: 10.1039/d1an00478f

Abstract

To display the capability of the phenolic acid nutraceutical ferulic acid (FLA) in optimizing the in vitro/in vivo properties of the antiviral drug amantadine hydrochloride (AMH) and achieve synergistically enhanced antiviral effects, thereby gaining some new insights into pharmaceutical cocrystals of antiviral drugs with phenolic acid nutraceuticals, a cocrystallization strategy of dual optimization was created. Based on this strategy, the first drug-phenolic acid nutraceutical cocrystal of AMH with FLA, namely AMH-FLA-H2O, was successfully assembled and completely characterized by employing single-crystal X-ray diffraction and other analytical techniques. The cocrystal was revealed to be composed of AMH, FLA, and water molecules in the ratio of 3 : 1 : 1.5, and charge-assisted hydrogen bonds containing chloride ions crucially maintained the crystal lattice together with water molecules. The in vitro/in vivo properties of the cocrystal were systematically evaluated via both theoretical and experimental methods, and the results indicate that the dissolubility of AMH is down-regulated by two-thirds in the cocrystal, resulting in its potential for sustained pharmacokinetic release and the elimination of the adverse effects of AMH. More importantly, the enhanced antiviral effects of the current cocrystal were proven against four viral strains, and the pharmaceutical synergy between AMH and FLA was realized with a combination index (CI) of less than 1. Thus, the present work provides a novel crystalline product with bright commercial prospect for the classical antiviral drug AMH and also establishes an avenue for the synergetic antiviral application of nutraceutical phenolic acids via the cocrystallization strategy of dual optimization.


Cortico-subcortical functional connectivity modifications in fatigued multiple sclerosis patients treated with fampridine and amantadine

Maria A Rocca, Paola Valsasina, Bruno Colombo, Vittorio Martinelli, Massimo Filippi
PMID: 33852752   DOI: 10.1111/ene.14867

Abstract

Fatigue in multiple sclerosis (MS) is common and disabling; medication efficacy is still not fully proven. The aim of this study was to investigate 4-week modifications of fatigue severity in 45 relapsing-remitting MS patients after different symptomatic treatments, and changes in concomitant resting state (RS) functional connectivity (FC).
Patients were randomly, blindly assigned to treatment with fampridine (n = 15), amantadine (n = 15) or placebo (n = 15), and underwent clinical assessment and 3-Tesla RS functional magnetic resonance imaging at baseline (t0) and after 4 weeks (w4) of treatment. Fifteen healthy controls (HCs) were also studied. Changes in modified fatigue impact scale (MFIS) score and network RS FC were assessed.
In MS, abnormalities of network RS FC at t0 did not differ between treatment groups and correlated with fatigue severity. At w4, global scores and subscores on the MFIS decreased in all groups, with no time-by-treatment interaction. At w4, all patient groups had changes in RS FC in several networks, with significant time-by-treatment interactions in basal ganglia, sensorimotor and default-mode networks in fampridine-treated patients versus the other groups, and in frontoparietal network in amantadine-treated patients. In the fampridine group, RS FC changes correlated with concurrently decreased MFIS score (r range = -0.75 to 0.74, p range = 0.003-0.05).
Fatigue improved in all MS groups, independently of treatment. Concomitant RS FC modifications were located in sensorimotor, inferior frontal and subcortical regions for fampridine- and amantadine-treated patients, and in associative sensory cortices for placebo-treated patients.


Late-onset bilateral epithelial ingrowth following rapid corneal decompensation owing to amantadine

Philippe Gros-Louis, Stéphane Charest, Marie Eve Légaré
PMID: 33745871   DOI: 10.1016/j.jcjo.2021.02.019

Abstract




[Anti-inflammatory effects of amantadine and memantine in SARS-CoV-2 infection]

Tadeusz Plusa
PMID: 33713098   DOI:

Abstract

Amantadine and memantine, apart from their action on cholinergic receptors and dopamine secretion, have a significant influence on the inflammatory process, including the so-called "cytokine storm" and reduction of apoptosis and oxidative stress. Amantadine also inhibits the induction of inflammatory factors such as RANTES, activates kinase p38 of mitogen-activated protein (MAP) and c-Jun-NH2-terminal kinases (JNK), which inhibit viral replication. It also significantly inhibits the entry of SARS-CoV-2 into the bronchial epithelial cell and blocks the viroporin proton channel of the virus. In addition, it has the ability to pass through the membrane of lysosomes into their interior and act as an alkalizing agent, which prevents the release of viral RNA into the cell, which may be a key element in therapeutic management. Memantine also reduces inflammation, mainly in the nervous system, but also acts as a lysosomotropic factor, inhibiting viral replication. However, it is important to bear in mind when undertaking amantadine or memantine therapy with side effects that may overlap with COVID- 19 symptoms, worsening the condition of patients. Currently, the effectiveness of amantadine and memantine in the treatment of patients with COVID-19 symptoms has been demonstrated in a few clinical trials, mainly in patients treated for neurodegenerative diseases. The obtained results are of considerable value, but require confirmation in further studies.


Amantadine in the prevention of clinical symptoms caused by SARS-CoV-2

Albert Cortés-Borra, Gonzalo Emiliano Aranda-Abreu
PMID: 33604795   DOI: 10.1007/s43440-021-00231-5

Abstract

Amantadine is a drug that can help in the prevention of SARS-CoV-2 symptomatology, as has been demonstrated in observational clinical studies.
We searched in the PubMed database Clinical Studies of coronavirus-infected patients who have been treated with amantadine in a preventive manner as well as patients with Parkinson's disease.
Four clinical studies were found in which relatives of patients with COVID-19 had been prescribed the use of amantadine in a preventive manner to avoid the symptoms caused by the coronavirus.
Amantadine is a drug that can be prescribed as a prophylactic that prevents symptomatology caused by SARS-CoV-2 coronavirus.


Amantadine Inhibits SARS-CoV-2 In Vitro

Klaus Fink, Andreas Nitsche, Markus Neumann, Marica Grossegesse, Karl-Heinz Eisele, Wojciech Danysz
PMID: 33804989   DOI: 10.3390/v13040539

Abstract

Since the SARS-CoV-2 pandemic started in late 2019, the search for protective vaccines and for drug treatments has become mandatory to fight the global health emergency. Travel restrictions, social distancing, and face masks are suitable counter measures, but may not bring the pandemic under control because people will inadvertently or at a certain degree of restriction severity or duration become incompliant with the regulations. Even if vaccines are approved, the need for antiviral agents against SARS-CoV-2 will persist. However, unequivocal evidence for efficacy against SARS-CoV-2 has not been demonstrated for any of the repurposed antiviral drugs so far. Amantadine was approved as an antiviral drug against influenza A, and antiviral activity against SARS-CoV-2 has been reasoned by analogy but without data. We tested the efficacy of amantadine in vitro in Vero E6 cells infected with SARS-CoV-2. Indeed, amantadine inhibited SARS-CoV-2 replication in two separate experiments with IC
concentrations between 83 and 119 µM. Although these IC
concentrations are above therapeutic amantadine levels after systemic administration, topical administration by inhalation or intranasal instillation may result in sufficient amantadine concentration in the airway epithelium without high systemic exposure. However, further studies in other models are needed to prove this hypothesis.


SARS-CoV-2 infection in patients with serious mental illness and possible benefits of prophylaxis with Memantine and Amantadine

Ileana Marinescu, Dragoş Marinescu, Laurenţiu Mogoantă, Ion Cristian Efrem, Puiu Olivian Stovicek
PMID: 34171050   DOI: 10.47162/RJME.61.4.03

Abstract

Patients with serious mental illness are a high-risk category of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. Patients with schizophrenia are not participatory and have increased mortality and morbidity, patients with dementia cannot be cared for while depression, anxiety, bipolar tubing are associated with low immune status. Social stress is amplified by social isolation, amplifying depression and the mechanisms of decreased immunity. Hygiene measures and prophylactic behavior are impossible to put into practice in conditions of chronic mental illness. In coronavirus disease 2019 (COVID-19), the risk for severe development is associated with the presence of comorbidities and immune system deficiency. Prothrombotic status, cytokine storm and alveolar destruction are mechanisms that aggravate the evolution of patients, especially in the context in which they have dysfunction of the autonomic system. The activity of proinflammatory cytokines is accentuated by hyperglutamatergia, which potentiates oxidative stress and triggers the mechanisms of neural apoptosis by stimulating microglial activation. Activation of M1-type microglia has an important role in pathogenesis of major psychiatric disorders, such as major depression, schizophrenia or bipolar disorder, and may associate hippocampal atrophy and disconnection of cognitive structures. Memantine and Amantadine, N-methyl-D-aspartate (NMDA) glutamate receptor inhibitors, have demonstrated, through their pharmacological profile, psychotropic effects but also antiviral properties. In the conditions of the COVID-19 pandemic, based on these arguments, we suggest that they can be associated with the therapy with the basic psychotropics, Memantine or Amantadine, for the control of neuropsychiatric symptoms but also as adjuvants with antiviral action.


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